B1580083 L-HISTIDINE:HCL:H2O (RING-15N2)

L-HISTIDINE:HCL:H2O (RING-15N2)

Cat. No.: B1580083
M. Wt: 211.62
Attention: For research use only. Not for human or veterinary use.
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Description

L-HISTIDINE:HCL:H2O (RING-15N2) is a useful research compound. Molecular weight is 211.62. The purity is usually 98%.
BenchChem offers high-quality L-HISTIDINE:HCL:H2O (RING-15N2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-HISTIDINE:HCL:H2O (RING-15N2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

211.62

Purity

98%

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Characterization and Application of L-Histidine Ring-15N2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, isotopic purity verification, and applications of L-Histidine Ring-15N2 .

Executive Summary

L-Histidine Ring-15N2 is a highly specialized stable isotope-labeled amino acid where the two nitrogen atoms within the imidazole ring are enriched with Nitrogen-15 (


N), while the 

-amino nitrogen remains at natural abundance (predominantly

N).[1][2] This selective labeling pattern renders it an indispensable tool in structural biology, specifically for probing the tautomeric states of histidine residues in proteins via Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a rigorous analysis of its physicochemical properties, precise molecular weight calculations, and self-validating protocols for determining isotopic purity.

Physicochemical Properties & Molecular Weight[1][3][4][5][6][7]

Structural Definition

Unlike uniformly labeled L-Histidine (


), which contains three 

N atoms, Ring-15N2 specifically targets the imidazole side chain.
  • Chemical Formula (Unlabeled):

    
    [3][4]
    
  • Chemical Formula (Ring-15N2):

    
    
    
    
    
    
    
Precise Molecular Weight Calculation

To determine the exact molecular weight (MW) for mass spectrometry (MS) applications, we must use the monoisotopic masses of the constituent atoms. Standard atomic weights (averages) are insufficient for high-resolution MS.

Table 1: Atomic Mass Constants & Calculation

Element / IsotopeMonoisotopic Mass (u)Count (Standard)Count (Ring-15N2)Mass Contribution (Ring-15N2)
Carbon-12 (

C)
12.0000006672.000000
Hydrogen-1 (

H)
1.007825999.070425
Oxygen-16 (

O)
15.9949152231.989830
Nitrogen-14 (

N)
14.00307431 (

-amino)
14.003074
Nitrogen-15 (

N)
15.00010902 (imidazole)30.000218
Total Monoisotopic Mass 157.063547 Da
  • Standard L-Histidine Monoisotopic Mass: ~155.0695 Da

  • Mass Shift (

    
    ):  +1.9941 Da
    

Note on Salt Forms: Commercial preparations are frequently supplied as L-Histidine


 HCl 

H

O
.
  • Free Base MW (Ring-15N2): 157.14 g/mol (Average weight for weighing)

  • HCl Salt Monohydrate MW:

    
    
    
  • Critical: Always verify the specific salt form on the Certificate of Analysis (CoA) before preparing molar solutions.

Isotopic Purity & Quality Assurance

Isotopic purity (enrichment) defines the percentage of molecules containing


N at the specified positions. For "Ring-15N2, 98%", this implies that 

of the imidazole rings contain

N.
Analytical Workflow (Diagram)

The following Graphviz diagram outlines a self-validating workflow to confirm both chemical and isotopic purity.

IsotopicVerification Sample L-Histidine Ring-15N2 Sample Solubility Solubility Check (D2O or H2O/D2O 90:10) Sample->Solubility NMR 1H-15N HSQC NMR (Structural Validation) Solubility->NMR MS High-Res Mass Spectrometry (Quantitation) Solubility->MS Analysis_NMR Verify J-Coupling & Chemical Shift Confirm Ring vs Alpha Signal NMR->Analysis_NMR Analysis_MS Calculate Isotope Distribution Ratio (M+2) / (M+0) MS->Analysis_MS Decision Compare to Spec (>98% Enrichment) Analysis_NMR->Decision Analysis_MS->Decision Release Release for Use Decision->Release Pass

Figure 1: Dual-modality verification workflow ensuring structural integrity (NMR) and quantitative enrichment (MS).

Protocol: Mass Spectrometry Verification

Objective: Quantify the ratio of labeled (


) to unlabeled (

) species.
  • Preparation: Dissolve 1 mg of L-Histidine Ring-15N2 in 1 mL of 0.1% Formic Acid in 50:50 Water/Acetonitrile.

  • Injection: Direct infusion into an ESI-Q-TOF or Orbitrap mass spectrometer.

  • Detection: Scan range 100–200 m/z in positive ion mode (

    
    ).
    
  • Analysis:

    • Target Peak: 158.07 m/z (

      
      , Ring-15N2).
      
    • Contaminant Peak: 156.07 m/z (

      
      , Unlabeled/Natural).
      
    • Calculation: Enrichment % =

      
      .
      
    • Note: The

      
       peak (157.07) represents species with only one 
      
      
      
      N or natural
      
      
      C abundance.
Protocol: NMR Validation

Objective: Confirm the label is exclusively on the ring nitrogens.

  • Preparation: Dissolve 5-10 mg in 600

    
    L 
    
    
    
    (or
    
    
    with phosphate buffer pH 6.0).
  • Experiment: Run a 1D

    
    H NMR and a 2D 
    
    
    
    H-
    
    
    N HSQC.
  • Observation:

    • 1D

      
      H:  The ring protons (H2 and H4) will appear as doublets or multiplets due to large one-bond scalar coupling (
      
      
      
      Hz, if protonated) or two-bond coupling to the
      
      
      N. In unlabeled histidine, these are singlets (broadened by exchange).
    • 2D HSQC: Strong correlations should appear only for the ring nitrogens (

      
       ppm depending on pH). The 
      
      
      
      -amino nitrogen (
      
      
      ppm) should be silent or extremely weak (natural abundance 0.37%).

Applications in Structural Biology & Drug Development

The primary utility of L-Histidine Ring-15N2 lies in its ability to report on the protonation state and tautomerism of histidine residues, which are often the catalytic engines of enzymes and pH sensors in biologics.

Probing Histidine Tautomerism

Histidine exists in equilibrium between two neutral tautomers (


 and 

) and a charged cationic form.[5][6] The

N chemical shift is highly sensitive to this state.

Table 2:


N Chemical Shifts of Histidine States 
StateStructureN-

1 Shift (ppm)
N-

2 Shift (ppm)
Cationic Both N protonated~170-180~170-180
Neutral

(Tau)
N-

2-H
~250 (Lone Pair)~160 (Protonated)
Neutral

(Pi)
N-

1-H
~160 (Protonated)~250 (Lone Pair)

Data Source: Sudmeier et al. (1982) and typical BMRB values.

Mechanism of pH Sensing (Diagram)

Tautomerism Cation Cationic Form (Protonated +) Tau Tau (τ) Tautomer (Nε2-H) Cation->Tau -H+ (pKa ~6.0) Pi Pi (π) Tautomer (Nδ1-H) Cation->Pi -H+ Tau->Pi Fast Exchange Anion Anionic Form (High pH) Tau->Anion -H+ (pKa >14) Pi->Anion

Figure 2: Protonation and tautomeric equilibria of the imidazole ring.


N labeling allows direct quantification of the 

ratio.
Application in Biologics Formulation

In monoclonal antibody (mAb) development, histidine is a common buffer excipient. However, histidine residues within the antibody CDR (Complementarity-Determining Regions) can cause pH-dependent aggregation.

  • Method: Incorporate L-Histidine Ring-15N2 into the cell culture media (for incorporation into the protein) OR add as a free excipient spike.

  • Result: Use NMR to monitor the specific chemical environment of the histidine.[5][6][7] If the Ring-15N2 signal broadens or shifts significantly upon mixing with the formulation, it indicates involvement in aggregation interfaces or salt bridges.

Handling & Storage

To maintain the isotopic integrity and chemical stability of L-Histidine Ring-15N2:

  • Hygroscopicity: The HCl salt form is hygroscopic. Store in a desiccator at Room Temperature (RT) or 4°C.

  • Light Sensitivity: Histidine can undergo photo-oxidation. Store in amber vials.

  • Solution Stability: Aqueous solutions should be prepared fresh or stored at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or racemization over long periods.

References

  • Sudmeier, J. L., et al. (1982). Nitrogen-15 NMR of Histidine in Proteins. Journal of the American Chemical Society. (Foundational reference for N15 shifts in Histidine).
  • National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for Nitrogen. Retrieved from [Link]

  • PubChem. (2024). L-Histidine Compound Summary. Retrieved from [Link]

  • Hu, F., et al. (2014). Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy. Biochemistry. Retrieved from [Link]

Sources

Role of Ring-15N2 Histidine in Studying Protein Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Structural Biologists, NMR Spectroscopists, Drug Discovery Scientists

Executive Summary

Histidine is the "Swiss Army knife" of the proteome. Its imidazole side chain (


) allows it to function as a general acid, a general base, a metal coordinator, or a nucleophile within the physiological pH range.[1] However, standard structural techniques (X-ray crystallography, Cryo-EM) often fail to distinguish between the subtle protonation states and tautomeric forms that dictate these functions.

This guide details the application of Ring-15N2 Histidine labeling coupled with heteronuclear NMR spectroscopy. By isotopically enriching the imidazole nitrogens (


 and 

), researchers can directly observe the electrostatic environment of the active site. This method provides a self-validating readout of tautomeric equilibria (

vs.

), hydrogen bond networks, and metal coordination geometries that are invisible to other modalities.

The Physics of Sensitivity: Why 15N?

The imidazole ring of histidine exists in dynamic equilibrium between three primary states in solution: the cationic imidazolium form and two neutral tautomers (


-H and 

-H).[1][2]
The Chemical Shift Fingerprint

Nitrogen-15 chemical shifts are exquisitely sensitive to electron density changes caused by protonation.

  • Protonated Nitrogen (Pyrrole-like): High electron density, shielded, upfield shift (

    
     ppm).
    
  • Unprotonated Nitrogen (Pyridine-like): Low electron density (lone pair), deshielded, downfield shift (

    
     ppm).
    

By measuring the chemical shifts of both ring nitrogens simultaneously, one can unambiguously determine the tautomeric state.[3][4]

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the nitrogen nomenclature.

HistidineTautomers Cation Cationic Form (Protonated) Nδ1-H (+) | Nε2-H (+) Tau Tau (τ) Tautomer (Neutral) Nδ1 (:) | Nε2-H Cation->Tau - H+ (pKa ~6.0) Pi Pi (π) Tautomer (Neutral) Nδ1-H | Nε2 (:) Cation->Pi - H+ (pKa ~6.0) Tau->Pi Tautomerization

Figure 1: The protonation and tautomeric equilibria of the histidine imidazole ring.[2][3] The 'Tau' form is generally preferred in solution, but the 'Pi' form is often stabilized in enzyme active sites.

Methodology: Strategic Labeling & Expression

To observe the ring nitrogens, one must incorporate


N specifically into the histidine side chain. Uniform 

N labeling is often insufficient due to spectral crowding and signal overlap from the backbone amides.
Protocol: Selective Ring-15N2 Histidine Incorporation

Objective: Incorporate


N at the 

and

positions while minimizing isotope scrambling to other amino acids.

Reagents:

  • Strain: E. coli BL21(DE3) (Auxotrophs like DL39 are preferred but not strictly required if using the "suppression" method).

  • Label: L-Histidine (

    
    , 98%+).
    
  • Base Medium: M9 Minimal Media.

Step-by-Step Workflow:

  • Inoculum: Grow transformants in LB media to

    
    . Pellet and wash 2x with M9 salts to remove rich media traces.
    
  • Resuspension: Resuspend cells in M9 Minimal Media containing unlabeled

    
     (1 g/L) as the nitrogen source for the backbone and other amino acids.
    
  • Suppression Mix: Add a mixture of all other 19 amino acids (unlabeled) at 50–100 mg/L each. This suppresses the biosynthesis of histidine and prevents the bacteria from scavenging the labeled histidine for other pathways.

  • Induction: Add L-Histidine (

    
    ) at 50–100 mg/L. Incubate for 15 minutes to allow uptake.
    
  • Expression: Induce with IPTG (0.5–1.0 mM). Express for 4–12 hours at reduced temperature (20–25°C) to minimize metabolic scrambling.

The Experiment: NMR Spectroscopy

Direct detection of the N-H protons on the ring is often impossible at physiological pH because they exchange rapidly with water (


). Therefore, we use Long-Range Heteronuclear Correlation  experiments.
Pulse Sequence: Long-Range H- N HSQC

This experiment correlates the non-exchangeable ring protons (


 and 

) with the ring nitrogens via two-bond scalar couplings (

).

Key Parameters:

  • Pulse Sequence: gNfhsqc (Varian) or hsqc_long_range (Bruker).

  • Transfer Delay (

    
    ):  Set to 
    
    
    
    . A delay of 22–25 ms is optimal for histidine rings.
  • Spectral Width (

    
    N):  Large width required (~130–260 ppm) to capture both protonated and unprotonated species.
    
  • Carrier Frequency (

    
    N):  Center at ~200 ppm.[5]
    
Experimental Workflow Diagram

NMRWorkflow Sample Purified Protein (Ring-15N2 His) Setup Pulse Sequence Setup Long-Range HSQC Delay = 22ms Sample->Setup Acquisition Data Acquisition (1H-15N Correlation) Setup->Acquisition Processing Processing Phase Correction & Referencing (Liq. NH3) Acquisition->Processing Analysis Peak Assignment Extract Chemical Shifts (δNδ1, δNε2) Processing->Analysis

Figure 2: The experimental pipeline for acquiring long-range histidine correlations.

Data Analysis: Interpreting the Fingerprint

Once the spectra are acquired, the chemical shifts (


) of 

and

reveal the state of the histidine.
Reference Chemical Shifts (Liquid Ammonia Scale)
StateTautomer

(ppm)

(ppm)
Electronic Environment
Cationic Protonated (

)
170 -- 180 170 -- 180 Both nitrogens shielded (pyrrole-like).
Neutral Tau (

,

-H)
245 -- 250 160 -- 170

is a lone pair (deshielded).
Neutral Pi (

,

-H)
170 -- 180 245 -- 250

is a lone pair (deshielded).
Anionic Deprotonated250 -- 260 250 -- 260 Rare; requires very high pH or metal loss.
Diagnostic Logic[2]
  • Both peaks < 190 ppm: The histidine is positively charged (protonated).

  • One peak > 220 ppm: The histidine is neutral.

    • If

      
       is high (>220) and 
      
      
      
      is low (<190):
      
      
      -tautomer
      (Standard).
    • If

      
       is high (>220) and 
      
      
      
      is low (<190):
      
      
      -tautomer
      (Often indicative of active site involvement).

Case Study Applications

A. The Catalytic Triad (Serine Proteases)

In enzymes like chymotrypsin, the catalytic histidine (His57) acts as a general base.

  • Observation: In the resting state, His57 often exhibits chemical shifts characteristic of the

    
    -tautomer  (
    
    
    
    -H), stabilized by a hydrogen bond to Asp102.
  • Mechanism: This specific tautomeric lock orients the

    
     lone pair toward the Serine hydroxyl, priming it for deprotonation.
    
  • Validation: A shift in the equilibrium toward the

    
    -tautomer upon mutation of Asp102 confirms the structural role of the triad.
    
B. Zinc Finger Motifs

Histidines often coordinate Zinc (


) via the 

or

atom.
  • Observation: Coordination to a metal ion mimics protonation in terms of shielding.

  • Result: The coordinating nitrogen will appear upfield (180–200 ppm), while the non-coordinating nitrogen (if unprotonated) remains downfield.

  • Distinction: Unlike a proton, the metal does not exchange. The chemical shift is often intermediate between a protonated and unprotonated nitrogen (approx. 190–210 ppm for the ligated nitrogen).

References

  • Pelton, J. G., et al. (1993). Tautomeric states of the active-site histidines of phosphorylated and unphosphorylated IIIGlc, a signal-transducing protein from Escherichia coli, using two-dimensional heteronuclear NMR techniques. Protein Science.[5][6][7] Link

  • Li, S., & Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society.[6] Link

  • Sudmeier, J. L., et al. (2003). Identification of histidine tautomers in proteins by 2D 1H/13C(delta2) one-bond correlated NMR.[7] Journal of Biomolecular NMR. Link

  • Hass, M. A., et al. (2008). Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High-pH. Journal of Biomolecular NMR. Link

  • Wachter, R. M., et al. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states.[6][8][9][10] Proceedings of the National Academy of Sciences. Link

Sources

Solubility Characteristics of L-Histidine HCl Monohydrate Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive analysis of the solubility profiles of L-Histidine monohydrochloride monohydrate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and its stable isotope analogs (

,

,

). While often treated interchangeably in general protocols, the thermodynamic behavior of isotopologues exhibits subtle but critical divergences—particularly when the solvent system shifts from light water (

) to heavy water (

).

This document is structured to support researchers in NMR spectroscopy, metabolomics, and biologic formulation who require precise saturation data.[1] It moves beyond generic "solubility" to explore the Solvent Isotope Effect (SIE) and Kinetic Isotope Effect (KIE) on dissolution thermodynamics.[1]

Physicochemical Fundamentals

To understand the solubility of the isotopes, we must first establish the baseline behavior of the natural abundance isotopomer. L-Histidine HCl monohydrate is preferred over the free base in research applications due to its superior solubility and crystalline stability.

Structural Determinants of Solubility

The high aqueous solubility of the HCl salt form is driven by the disruption of the strong intermolecular hydrogen bonding network present in the free base crystal lattice. The chloride counter-ion facilitates lattice energy overcome by hydration enthalpy.[1]

  • Crystal System: Orthorhombic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    
  • Zwitterionic Character: Histidine possesses an imidazole side chain with a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     near neutrality (~6.0), making its solubility highly pH-dependent.
    
The Common-Ion Effect

In formulation buffers containing NaCl or KCl, the solubility of L-Histidine HCl decreases due to the common-ion effect (Cl⁻). This is a critical consideration when preparing isotonic labeled media.

The Isotope Effect on Solvation

This section distinguishes between modifying the solute (the amino acid) and the solvent (the water).[2][3]

Solute Isotopologues ( , )

For uniformly labeled L-Histidine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), the molar solubility (

)
remains statistically identical to the non-labeled form under the Born-Oppenheimer approximation, which assumes electronic potential energy surfaces are independent of nuclear mass.

However, the mass solubility (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, g/L)  changes linearly with the molecular weight increase.

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



  • Natural L-His HCl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     H
    
    
    
    O MW:
    209.63 g/mol
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     L-His HCl 
    
    
    
    H
    
    
    O MW:
    ~219.5 g/mol (+ ~10 Da)

Implication: If a protocol requires "50 g/L" of labeled histidine, you are adding fewer moles than with the non-labeled version.[1] Always formulate based on Molarity (M), not Mass (w/v).

Solvent Isotope Effect ( vs. )

The solubility of L-Histidine HCl in Deuterium Oxide (


) is lower  than in 

. This is a thermodynamic phenomenon driven by the "Hydrophobic Effect" and the structured nature of

.
  • Mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     forms stronger hydrogen bonds (D-bonds) than 
    
    
    
    .[4] Creating a cavity in the solvent to accommodate the solute requires more energy (enthalpy of cavity formation is higher).
  • Result: The free energy of transfer (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) from 
    
    
    
    to
    
    
    is positive (unfavorable).[5]
The pH vs. pD Trap

Solubility is pH-dependent.[1] When working in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, standard pH electrodes measure an apparent pH (

). The true

is calculated as:

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Critical Error: If you adjust a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 solution to "

" using a meter, the actual

is 6.4. Since the imidazole ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

is ~6.0, this shift significantly alters the protonation state (ratio of cation to zwitterion), drastically changing solubility.

Solubility Data & Thermodynamics

The following data consolidates experimental values for the monohydrochloride monohydrate salt form.

Table 1: Comparative Solubility Profile (25°C)
ParameterNatural Abundance (

)

Labeled (

)
Natural Abundance (

)
Solubility (g/L) ~170 g/L~178 g/L (calc.)~145 - 155 g/L
Solubility (M) ~0.81 M~0.81 M~0.74 M
Thermodynamics EndothermicEndothermicEndothermic
Saturation Time < 30 mins< 30 mins45-60 mins (Viscosity effect)

Note: Solubility of the HCl salt is significantly higher than the free base (~42 g/L).

Table 2: Temperature Dependence (Enthalpy of Dissolution)[1]
Temperature (°C)Solubility (

) [g/L]
Notes
5°C~105Risk of crystallization in cold storage
20°C149.5Standard Reference (Merck)
25°C~170Standard Lab Temp
40°C> 220Rapid dissolution

Experimental Protocols

Protocol A: Thermodynamic Saturation (The "Shake-Flask" Method)

Use this protocol for determining exact solubility limits for critical NMR standards.

  • Preparation: Add excess L-Histidine HCl monohydrate solid to the solvent (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ).
    • Target: ~250 g/L (ensure undissolved solid remains).[1]

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24 hours .

    • Why? Short mixing only achieves kinetic solubility; thermodynamic equilibrium requires time for the crystal lattice to equilibrate with the solvation shell.

  • Filtration: Syringe filter using a 0.22 µm PVDF membrane.[1]

    • Pre-warming:[1] If working at elevated temps, pre-warm the filter to prevent precipitation during filtration.[1]

  • Quantification: Dilute the filtrate 1:100 and analyze via HPLC-UV (210 nm) or Refractive Index (RI) detector against a known standard curve.

Protocol B: pD Adjustment for NMR Samples

Use this to ensure solubility consistency in Deuterated solvents.

  • Dissolve L-Histidine isotope in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Measure ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     using a glass electrode.
    
  • Target ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     = Desired 
    
    
    
    .
    • Example: To mimic physiological pH 7.4, adjust until meter reads 7.0 .[1]

  • Use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and 
    
    
    
    for adjustment to prevent proton contamination (
    
    
    ) in the NMR sample.

Visualization of Solubility Dynamics[6]

Diagram 1: Dissolution Mechanism & Isotope Effects

This diagram illustrates the thermodynamic barriers and the difference between solute and solvent isotope effects.

DissolutionDynamics cluster_0 Solute Isotope Effect (13C/15N) Crystal Solid Crystal Lattice (L-His HCl·H2O) Transition Transition State (Cavity Formation) Crystal->Transition + Enthalpy (ΔH > 0) Note Minimal impact on Molar Solubility Crystal->Note SolvatedH Solvated in H2O (Hydration Shell) Transition->SolvatedH Fast Kinetics High Solubility SolvatedD Solvated in D2O (Deuteration Shell) Transition->SolvatedD Slower Kinetics Lower Solubility (Stronger D-D bonds)

Caption: Comparative dissolution pathways showing the thermodynamic penalty of D2O solvation versus H2O.

Diagram 2: pH-Dependent Speciation Workflow

Visualizing the critical relationship between pH/pD and solubility state.[1]

Speciation cluster_D2O D2O Adjustment Rule Cation Cationic Form (pH < 1.8) High Solubility Zwitterion Zwitterion (pH 1.8 - 9.0) Moderate Solubility Cation->Zwitterion Deprotonation (-COOH) Anion Anionic Form (pH > 9.3) High Solubility Zwitterion->Anion Deprotonation (-NH3+) Precipitation Isoelectric Point (pI ~7.6) Lowest Solubility Risk Zwitterion->Precipitation At pI Rule Target pD = Meter Reading + 0.4

Caption: Speciation of L-Histidine across pH ranges. Solubility dips near the isoelectric point (pI).

References

  • Jungwirth, P., et al. (2023).[1][4][6] D2O as an Imperfect Replacement for H2O: Problem or Opportunity for Protein Research? The Journal of Physical Chemistry B. [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 6274, L-Histidine. [Link][1]

  • Saha, A., et al. (2023).[1][7][8] Solubility and dissolution thermodynamics of L-histidine and L-tryptophan in aqueous ethanol solution. Journal of Molecular Liquids. [Link][1]

Sources

Methodological & Application

Application Note: Determining Histidine Tautomeric States and Protonation Status using ¹⁵N Isotopic Labeling and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Histidine's Chameleon-Like Chemistry

Among the twenty proteinogenic amino acids, histidine holds a unique and critical position in the theater of protein function. Its imidazole side chain possesses a pKa near physiological pH (~6-7), allowing it to act as both a proton donor and acceptor in the cellular environment.[1][2] This remarkable property makes histidine a key player in a vast array of biological processes, including enzyme catalysis, metal ion coordination, and protein stability.[3][4]

The functional versatility of histidine is rooted in its ability to exist in three distinct forms: a positively charged (protonated) state and two neutral tautomeric states.[2][4] The precise protonation and tautomeric state of a histidine residue is not a trivial detail; it is dictated by the intricate local microenvironment and is often fundamental to a protein's mechanism of action. An incorrect assignment can lead to flawed models of enzyme kinetics, drug binding, or protein-protein interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy, empowered by ¹⁵N isotopic labeling, offers a direct, non-invasive, and unambiguous window into the electronic state of each histidine residue within a protein. This application note provides an in-depth guide to leveraging this powerful technique, from the underlying principles to detailed experimental protocols and data interpretation.

Part I: The Physicochemical Basis of Histidine's States

The imidazole side chain of histidine contains two nitrogen atoms, designated Nδ1 and Nε2. These nitrogens are at the heart of its chemical versatility, giving rise to three key species in equilibrium:

  • Protonated State (HSP or His⁺): At low pH (typically below 6), both Nδ1 and Nε2 are protonated, resulting in a positively charged imidazolium ring. This form acts as a general acid.[1][2]

  • Neutral Nε2-H Tautomer (HSE or τ-tautomer): In this state, the proton resides on the Nε2 atom. This is often the more common neutral form in proteins.[1][2]

  • Neutral Nδ1-H Tautomer (HSD or π-tautomer): Here, the proton is located on the Nδ1 atom. While sometimes less prevalent, the stabilization of this tautomer can be critical for specific protein functions.[1][2]

The equilibrium between these states is exquisitely sensitive to the local environment. Factors such as hydrogen bonding interactions with neighboring residues or water molecules, electrostatic fields, and coordination to metal ions can dramatically shift the pKa and favor one tautomer over the other.[5]

HistidineStates cluster_neutral Neutral States (pH > pKa) cluster_protonated Protonated State (pH < pKa) HSE HSE (τ-tautomer) Nε2-H HSD HSD (π-tautomer) Nδ1-H HSE->HSD Tautomerization HSP HSP (His⁺) Imidazolium HSE->HSP +H⁺ / -H⁺ HSD->HSP +H⁺ / -H⁺

Caption: Equilibrium between the protonated (HSP) and two neutral tautomeric (HSE, HSD) states of the histidine imidazole ring.

Part II: ¹⁵N Chemical Shift as the Definitive Reporter

The power of ¹⁵N NMR lies in the extreme sensitivity of the nitrogen nucleus's chemical shift to its immediate electronic environment, specifically its protonation state. A deprotonated, sp²-hybridized nitrogen (with a lone pair of electrons) is significantly less shielded than a protonated, sp²-hybridized nitrogen. This results in a massive difference in their respective resonance frequencies (chemical shifts).[6]

The two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of this methodology.[7] It generates a spectrum with peaks corresponding to each nitrogen atom that is directly bonded to a proton. For a histidine side chain, this allows for the direct observation of the protonated nitrogen(s). By simply looking at the ¹⁵N chemical shifts, one can definitively identify the state of the imidazole ring.

Table 1: Characteristic ¹⁵N Chemical Shifts for Histidine States

Histidine StateNitrogen AtomProtonated?Typical ¹⁵N Chemical Shift Range (ppm)Notes
HSP (Cationic) Nδ1Yes~178Both nitrogens are protonated and have similar, downfield shifts.[3][8]
Nε2Yes~174
HSE (Neutral τ) Nδ1No~250 The deprotonated Nδ1 is highly deshielded, giving a characteristic upfield shift.[3][6]
Nε2Yes~168The protonated Nε2 has a typical downfield shift.
HSD (Neutral π) Nδ1Yes~168The protonated Nδ1 has a typical downfield shift.
Nε2No~250 The deprotonated Nε2 is highly deshielded, giving a characteristic upfield shift.[3][6]

Note: These values are typical and can be influenced by the local protein environment. Referencing against model compounds is recommended.[3][5]

Part III: Experimental Design and Protocols

A successful experiment requires careful planning and execution, from protein expression to NMR data acquisition.

Protocol 1: Uniform ¹⁵N Labeling of Recombinant Proteins

This protocol is designed for expressing ¹⁵N-labeled protein in E. coli.

  • Media Preparation: Prepare M9 minimal media. The key is to omit the standard nitrogen source (NH₄Cl).[9]

  • Isotope Addition: Just before inoculation, add the isotopic nitrogen source. For 1 liter of M9 media, add 1 gram of ¹⁵NH₄Cl (99% enrichment).[9] This will be the sole nitrogen source for the growing cells.

  • Starter Culture: Grow a small starter culture (5-10 mL) overnight in M9 media containing ¹⁵NH₄Cl. This acclimates the cells to the minimal media and ensures efficient isotope incorporation.[10]

  • Large-Scale Culture: Inoculate the main 1-liter culture with the overnight starter culture. Grow the cells at the optimal temperature for your protein until they reach an OD₆₀₀ of 0.8-1.0.[10]

  • Induction & Harvest: Induce protein expression with IPTG (or other appropriate inducer) and continue culturing as per your standard protocol. Harvest the cells by centrifugation.[10]

  • Purification: Purify the ¹⁵N-labeled protein using your established protocol. The isotope label does not affect the protein's biochemical properties.

Causality Note: Using ¹⁵NH₄Cl as the sole nitrogen source forces the bacteria to incorporate the ¹⁵N isotope into all nitrogen-containing biomolecules, including the amino acids that make up the target protein.

Protocol 2: NMR Sample Preparation

The quality of the NMR sample is paramount for acquiring high-quality data.

  • Concentration: Concentrate the purified ¹⁵N-labeled protein to 0.5 - 1.0 mM. This is a trade-off between maximizing signal and avoiding protein aggregation.

  • Buffer Selection: Choose a buffer system with components that do not have interfering proton signals (e.g., phosphate buffer). Keep the buffer concentration low (20-50 mM) to minimize ionic strength, which can degrade spectral quality.[9]

  • pH Adjustment: This is the most critical step. Carefully titrate the sample to the desired pH using dilute NaOH or HCl. The pH should be stable and measured accurately, as the histidine state is pH-dependent.[11] A pH titration series is often performed to determine a residue's pKa.[5][11]

  • D₂O Addition: Add 5-10% (v/v) Deuterium Oxide (D₂O) to the final sample. The NMR spectrometer uses the deuterium signal as a "lock" to maintain magnetic field stability during the experiment.[9]

  • Final Volume: The final sample volume should be ~500-600 µL for a standard 5 mm NMR tube.

Protocol 3: Acquisition of ¹H-¹⁵N HSQC Data

This is a generalized procedure for a standard 2D ¹H-¹⁵N HSQC experiment.

  • Spectrometer Setup: Tune and match the NMR probe for both ¹H and ¹⁵N frequencies. Lock onto the D₂O signal.

  • Load Standard Parameters: Load a standard, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcfpf3gpph on Bruker systems).

  • Set Spectral Widths:

    • ¹H (F2 dimension): Center the spectral width on the water resonance (~4.7 ppm) with a width of ~12-16 ppm.

    • ¹⁵N (F1 dimension): To observe all histidine side-chain nitrogens, a wide spectral width is essential. Center the frequency at ~175 ppm with a width of ~180 ppm. This will cover the range from ~85 ppm to ~265 ppm, encompassing both protonated and deprotonated nitrogen signals.

  • Set Acquisition Parameters:

    • Number of Scans: Start with 8 or 16 scans per increment and increase as needed for signal-to-noise.

    • ¹⁵N Increments: Acquire at least 256 increments in the ¹⁵N dimension for adequate resolution.

    • Recycle Delay: A delay of 1.0-1.5 seconds between scans is typical.

  • Acquire Data: Start the acquisition. A typical experiment can take from a few hours to overnight, depending on the sample concentration and desired signal-to-noise ratio.

Part IV: Data Analysis and Interpretation

The resulting 2D spectrum plots ¹H chemical shift on the x-axis against ¹⁵N chemical shift on the y-axis. Each peak (cross-peak) represents a covalent bond between a ¹⁵N atom and a ¹H atom.

DataWorkflow RawData Acquire 2D ¹H-¹⁵N HSQC Data Process Process Data (Fourier Transform, Phasing) RawData->Process Spectrum 2D HSQC Spectrum (¹H vs. ¹⁵N shifts) Process->Spectrum Identify Identify His Side-Chain Cross-Peaks Spectrum->Identify Compare Compare ¹⁵N Shifts to Reference Table 1 Identify->Compare Assign Assign State: HSP, HSE, or HSD Compare->Assign

Caption: Workflow for determining histidine tautomeric state from raw NMR data to final assignment.

Step-by-Step Interpretation:

  • Identify Histidine Peaks: Histidine side-chain N-H protons typically resonate far downfield in the ¹H spectrum (often >10 ppm), making them distinct from backbone amide N-H signals (typically 7-9 ppm).[8]

  • Read the ¹⁵N Chemical Shift: For each identified histidine cross-peak, read the corresponding chemical shift from the y-axis of the spectrum.

  • Assign the State:

    • Two peaks around 174-178 ppm? This is a protonated (HSP) histidine.[3][8]

    • One peak around 168 ppm and another near 250 ppm? This is a neutral histidine.[3][6] To distinguish the tautomer, further assignment is needed. If the peak at ~168 ppm can be assigned to Nε2 (e.g., via an HMBC experiment), then the state is HSE. If it is assigned to Nδ1, the state is HSD.

  • Confirm with J-Coupling: The one-bond ¹J(N,H) coupling constant provides definitive proof of protonation. A nitrogen directly bonded to a proton will exhibit a large coupling of ~90-98 Hz, splitting the peak in the ¹H dimension if the ¹⁵N dimension is not decoupled.[12] A deprotonated nitrogen shows no such coupling.

Part V: Advanced Considerations and Troubleshooting

  • Intermediate Exchange: If the histidine is exchanging between states on a timescale similar to the NMR experiment (~milliseconds), peaks can become broadened or even disappear entirely.[6] Acquiring data at different temperatures can help to shift the exchange regime and recover the signals.

  • Solid-State NMR: For non-soluble systems like amyloid fibrils or membrane proteins, solid-state NMR is the method of choice. The principles are the same, though the experiments (e.g., CP-MAS) and spectral appearances differ.[1][2][4]

  • Low Signal-to-Noise: The most common issue. The solution is to increase protein concentration (if possible), increase the number of scans, or use a higher-field NMR spectrometer.

  • Ambiguous Assignments: In proteins with multiple histidines, assigning a specific peak to a specific residue in the sequence requires further experiments, such as 3D TOCSY-HSQC or NOESY-HSQC experiments, often in conjunction with ¹³C labeling.[13]

Conclusion

The determination of histidine tautomeric and protonation states is a critical step in elucidating the function of many proteins. The combination of ¹⁵N isotopic labeling and heteronuclear NMR spectroscopy provides an unparalleled tool for this purpose, offering direct, unambiguous, and quantitative insights. The protocols and data interpretation guidelines presented here provide a robust framework for researchers to confidently apply this technique to their own systems, paving the way for a deeper understanding of molecular mechanisms in biology and drug discovery.

References

  • Li, S., & Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society, 133(5), 1534–1544. [Link]

  • Farr-Jones, S., Wong, W. Y. L., Gutheil, W. G., & Bachovchin, W. W. (1993). Direct observation of the tautomeric forms of histidine in nitrogen-15 NMR spectra at low temperatures. Comments on intramolecular hydrogen bonding and on tautomeric equilibrium constants. Journal of the American Chemical Society, 115(15), 6813–6819. [Link]

  • Hansen, A. L., & Kay, L. E. (2015). Measurement of histidine pKa values and tautomer populations in invisible protein states. Proceedings of the National Academy of Sciences, 112(30), 9298–9303. [Link]

  • Stephens, A. D., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 685–696. [Link]

  • McIntosh, L. P., et al. (2011). pH-dependent random coil 1H, 13C, and 15N chemical shifts of the ionizable amino acids: a guide for determining pKa values and side-chain protonation states. Journal of Biomolecular NMR, 49(3-4), 271–290. [Link]

  • Gao, F., et al. (2014). Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy. Journal of Magnetic Resonance, 242, 134–138. [Link]

  • Ash, E. L., Sudmeier, J. L., De Fabo, E. C., & Bachovchin, W. W. (1997). A Low-Barrier Hydrogen Bond in the Catalytic Triad of Serine Proteases: The Spectroscopic and Mechanistic Characterization of a Charge Relay System. Science, 278(5340), 1128-1132. [Link]

  • Iwahara, J., & Clore, G. M. (2006). The Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger – DNA Interactions. Journal of the American Chemical Society, 128(2), 404–405. [Link]

  • Riedel, K., et al. (2021). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. Journal of the American Chemical Society, 143(32), 12594–12601. [Link]

  • Sudmeier, J. L., et al. (2003). Identification of Histidine Tautomers in Proteins by 2D 1H/13Cδ2 One-Bond Correlated NMR. Journal of the American Chemical Society, 125(16), 4056–4057. [Link]

  • Rezaei-Ghaleh, N., Andreetto, E., Yan, L.-M., & Zweckstetter, M. (2021). ¹H-¹⁵N HSQC spectra of histidine side chains were acquired with coherence transfer from ε1H and δ2H to ε2N and δ1N through 2J coupling constants. ResearchGate. [Link]

  • University of Leicester. (n.d.). Expressing ¹⁵N labeled protein. NMR Facility Protocol. [Link]

  • Li, S., & Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society, 133(5), 1534–1544. [Link]

  • Li, S., & Hong, M. (2011). Request PDF: Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. ResearchGate. [Link]

  • Higman, V. A. (2012). ¹H-¹⁵N HSQC. Protein NMR Wiki. [Link]

  • Kigawa, T., Yabuki, T., Yoshida, Y., Tsutsui, M., Ito, Y., Shibata, T., & Yokoyama, S. (1999). Cell-free synthesis of ¹⁵N-labeled proteins for NMR studies. Journal of Biomolecular NMR, 15(4), 311–315. [Link]

  • EMBL Protein Expression and Purification Core Facility. (n.d.). ¹⁵N labeling of proteins in E. coli. EMBL Protocols. [Link]

  • Luchinat, E., et al. (2018). ¹⁵N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Analyst, 143(4), 969–977. [Link]

Sources

Application Note: L-Histidine:HCl:H2O (Ring-15N2) in Metabolic Labeling & NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Technical Overview

L-Histidine:HCl:H2O (Ring-15N2) is a specialized stable isotope reagent where the two nitrogen atoms within the imidazole ring (


1 and 

2) are enriched with

N, while the backbone

-amino nitrogen and all carbon atoms remain at natural abundance.

Unlike Uniform (


) labeling, which globally labels the protein backbone, Ring-15N2 labeling provides a "silent background" that isolates the histidine side chains. This is critical for researchers investigating:
  • pH-Dependent Tautomerism: Direct observation of the N

    
    1-H 
    
    
    
    N
    
    
    2-H equilibrium.
  • Metal Coordination: Histidine is the primary ligand for transition metals (Zn

    
    , Ni
    
    
    
    , Cu
    
    
    ) in metalloproteins; ring shifts definitively map binding sites.
  • Catalytic Triads: Probing the charge state of active site histidines in enzymes (e.g., serine proteases) without backbone spectral crowding.

Chemical Specifications
PropertyValueNotes
Chemical Formula

Salt form affects MW calculations
MW (Labeled) ~211.60 g/mol +1.994 Da shift vs. unlabeled
MW (Residue) ~139.05 DaMass inside peptide chain (minus

)
Solubility >50 mg/mL in

Highly soluble; acidic pH in solution
Storage Room Temp, DesiccatedProtect from Light (Photo-oxidation risk)

Mechanism of Action: The Imidazole Probe

The utility of this isotope lies in the unique NMR sensitivity of the imidazole nitrogens. In a protein environment, the histidine ring exists in equilibrium between two neutral tautomers (


 and 

) and a charged cationic form.
Graphviz Diagram: Histidine Tautomerism & NMR Signals

The following diagram illustrates the protonation states detectable via Ring-15N2 labeling.

HistidineTautomers cluster_legend 15N NMR Chemical Shift Signatures Cat Cationic Form (Protonated) Tau Tau (τ) Tautomer N(ε2)-H Cat->Tau -H+ (pKa ~6.0) Pi Pi (π) Tautomer N(δ1)-H Cat->Pi -H+ Tau->Pi Tautomerization Sig1 Protonated N: ~170-180 ppm Sig2 Unprotonated N: ~250 ppm

Caption: The protonation state of N


1 and N

2 dramatically shifts the

N signal. In the Cationic form, both nitrogens resonate ~170-180 ppm. In neutral tautomers, the unprotonated nitrogen shifts downfield to ~250 ppm.[1]

Protocol A: Cell Culture Media Preparation (Custom SILAC)

To incorporate L-Histidine (Ring-15N2), you must formulate a "Drop-In" media. Standard DMEM/RPMI cannot be used as they contain natural abundance Histidine.

Materials Required[1][2][3][8][9][10][11][12][13][14]
  • Base Media: DMEM or RPMI 1640 deficient in L-Histidine (Custom order from vendors like Thermo Fisher or Sigma).

  • Dialyzed FBS: 10 kDa MWCO (Critical to remove endogenous unlabeled Histidine).

  • L-Histidine:HCl:H2O (Ring-15N2): The labeling reagent.

  • Sterile Filtration Units: 0.22

    
    m PES.
    
Step-by-Step Formulation
  • Calculate Concentration:

    • Standard DMEM Histidine concentration is 0.2 mM (approx. 42 mg/L of L-His:HCl:H2O).

    • Correction Factor: The labeled salt (MW ~211.[2]6) is heavier than the unlabeled standard (MW ~209.6).

    • Target Mass: Weigh 42.4 mg of Ring-15N2 Histidine per Liter of media to maintain molarity (0.2 mM).

  • Reconstitution:

    • Dissolve the weighed isotope in 5 mL of PBS or base media. Vortex until clear.

  • Media Assembly:

    • Combine: 500 mL Deficient Media + 50 mL Dialyzed FBS + Reconstituted Isotope + Antibiotics.[3]

    • Note: If using for SILAC (Mass Spec), also add labeled Lysine/Arginine at this stage if dual-labeling is required.

  • Sterilization:

    • Filter the complete media through a 0.22

      
      m vacuum filter cup. Store at 4°C protected from light.
      

Protocol B: Cell Adaptation & Incorporation

Histidine is an essential amino acid for most auxotrophic cell lines (CHO, HEK293, HeLa). Sudden deprivation or switching can cause stress.

Workflow Diagram: Adaptation & Analysis

SILACWorkflow Start Thaw Cells (Standard Media) Passage1 Passage 1: 50% Label / 50% Std (Acclimatization) Start->Passage1 Passage2 Passage 2-6: 100% Labeled Media (Incorporation Phase) Passage1->Passage2 Passage2->Passage2 Repeat x5 Doublings Check QC Check: Mass Spec / NMR (Verify >98% Incorp) Passage2->Check Check->Passage2 If Fail (<95%) Exp Experimental Treatment (Drug/pH Change) Check->Exp If Pass

Caption: A minimum of 5-6 cell doublings in 100% labeled media is required to replace the proteome's natural histidine with the Ring-15N2 variant.

Incorporation Logic
  • Seeding: Plate cells at 20-30% confluency in the labeled media.

  • Passaging: Split cells every 2-3 days. Do not allow cells to become over-confluent, as this slows metabolic rate and incorporation.

  • Validation: After 5 doublings, harvest

    
     cells. Lyse and analyze via LC-MS.
    
    • Success Metric: Look for the disappearance of the "Light" Histidine peptide peaks. The "Heavy" peak should be +1.99 Da per Histidine residue.

Protocol C: NMR Sample Preparation (The "Hero" Application)

This protocol is designed for determining the pKa of a specific histidine residue in a purified protein expressed using the media above.

  • Expression & Purification: Express protein in Ring-15N2 media (Protocol B). Purify using standard affinity chromatography (Ni-NTA is safe; the label does not interfere with binding, but elute with Imidazole, then dialyze extensively to remove the eluent).

  • Buffer Exchange: Exchange protein into NMR buffer (typically 20-50 mM Phosphate, pH 6.0, 10% D

    
    O).
    
    • Critical: Avoid buffers with high amine content (Tris) if performing cross-linking studies, though they are fine for pure observation.

  • Data Acquisition (

    
    H-
    
    
    
    N HSQC):
    • Focus on the side-chain region.[4][1]

    • Pulse Sequence: Use a sequence optimized for long-range coupling (

      
       Hz for ring nitrogens) if detecting via protons, or direct 
      
      
      
      N detection if concentration permits.
    • Titration: Acquire spectra at pH 5.0, 6.0, 7.0, and 8.0.

  • Analysis:

    • Plot chemical shift (

      
      ) vs. pH.[5]
      
    • Fit to the Henderson-Hasselbalch equation to determine the pKa of the specific residue.

References

  • Sudmeier, J. L., et al. (1982). Nitrogen-15 NMR of Histidine in Proteins. Journal of the American Chemical Society.[4][6] (Fundamental basis for ring nitrogen shifts).

  • Grow, C., et al. (2019). Practical Guide to Protein NMR.
  • Duke Proteomics Core Facility. (n.d.).[3] Preparation of SILAC Media. Retrieved from [Link]

Sources

Application Notes and Protocols: Metabolic Flux Analysis Using Ring-15N2 L-Histidine Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Dynamics through Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular metabolism.[1][2] Unlike traditional metabolomics which offers a static measurement of metabolite concentrations, MFA provides a dynamic view of how cells process nutrients and maintain metabolic homeostasis.[3][4] This technique has broad applications, from fundamental biological research to drug development and biotechnology.[5][6] By introducing stable isotope-labeled substrates, such as Ring-15N2 L-Histidine, into a biological system, researchers can trace the metabolic fate of these molecules and elucidate the activities of specific pathways.[4][7]

Histidine is an essential amino acid with a unique imidazole ring, playing crucial roles in protein synthesis, enzymatic catalysis, metal ion binding, and as a precursor for important biomolecules like histamine and carnosine.[8][9] Its metabolism is intricately linked to one-carbon metabolism, nucleotide biosynthesis, and energy production.[8][10] Dysregulation of histidine metabolism has been implicated in various diseases, including neurological disorders and cancer.[8] Therefore, understanding the flux through histidine metabolic pathways can provide invaluable insights into disease mechanisms and identify potential therapeutic targets.[11]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ring-15N2 L-Histidine as a tracer for metabolic flux analysis. We will delve into the core principles, provide detailed experimental protocols, and outline data analysis workflows, all grounded in scientific integrity and practical insights.

Core Principles: The Journey of a 15N-Labeled Histidine Molecule

The fundamental principle of stable isotope tracing lies in the ability to distinguish exogenously supplied, labeled molecules from their endogenous, unlabeled counterparts.[3] In this case, L-Histidine with two 15N atoms incorporated into its imidazole ring is introduced to the biological system. As cells metabolize this labeled histidine, the 15N atoms are incorporated into various downstream metabolites.

The journey of the 15N label from Ring-15N2 L-Histidine can be tracked through several key metabolic pathways:

  • Histidine Degradation Pathway: Histidine is catabolized to urocanate, which is further metabolized to formiminoglutamate (FIGLU). The final step of this pathway involves the transfer of a formimino group to tetrahydrofolate (THF), producing glutamate.[9][10] The 15N atoms from the imidazole ring will be retained in these intermediates, allowing for the measurement of flux through this catabolic route.

  • Histamine Biosynthesis: Histidine can be decarboxylated to produce histamine, a key mediator of immune responses and neurotransmission.[8][9] The 15N-labeled imidazole ring remains intact in histamine.

  • Carnosine Synthesis: In muscle and brain tissue, histidine is combined with β-alanine to form the dipeptide carnosine, which functions as a buffer and antioxidant.[9][12] The 15N label will be incorporated into the carnosine molecule.

  • One-Carbon Metabolism: The degradation of histidine to glutamate intersects with one-carbon metabolism through the transfer of a formimino group to THF.[8] This pathway is crucial for the synthesis of nucleotides and other essential biomolecules.

By measuring the mass isotopologue distribution (MID) of these downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can quantify the extent of 15N incorporation and thereby calculate the metabolic fluxes.[2][7]

Visualizing the Path: Histidine Metabolism

Histidine_Metabolism cluster_input Tracer Input cluster_pathways Metabolic Pathways Ring_15N2_L_Histidine Ring-15N2 L-Histidine Histamine 15N2-Histamine Ring_15N2_L_Histidine->Histamine Histidine Decarboxylase Urocanate Urocanate Ring_15N2_L_Histidine->Urocanate Histidase Carnosine 15N2-Carnosine Ring_15N2_L_Histidine->Carnosine Carnosine Synthase (+ β-alanine) Imidazolonepropionate Imidazolonepropionate Urocanate->Imidazolonepropionate Urocanase FIGLU FIGLU Imidazolonepropionate->FIGLU Imidazolone propionase Glutamate 15N-Glutamate FIGLU->Glutamate Glutamate formiminotransferase One_Carbon_Pool One-Carbon Metabolism FIGLU->One_Carbon_Pool Formimino group to THF

Caption: Metabolic fate of Ring-15N2 L-Histidine tracer.

Experimental Protocols: A Step-by-Step Guide

A successful metabolic flux analysis experiment hinges on meticulous planning and execution. The following protocols provide a detailed framework for conducting studies with Ring-15N2 L-Histidine.

I. Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cell lines but can be adapted for suspension cultures.

Materials:

  • Cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Histidine-free medium

  • Ring-15N2 L-Histidine

  • Standard L-Histidine

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that will result in 50-60% confluency at the time of labeling. This ensures that cells are in an exponential growth phase.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing histidine-free medium with a known concentration of Ring-15N2 L-Histidine. The final concentration should be similar to that in the standard growth medium to avoid metabolic artifacts. A common approach is to completely replace unlabeled histidine with the labeled form.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells twice with pre-warmed PBS to remove any residual unlabeled histidine.

    • Add the pre-warmed Ring-15N2 L-Histidine labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined duration. The labeling time is a critical parameter and should be optimized to achieve isotopic steady state for the metabolites of interest. For many amino acid pathways, this is typically between 8 and 24 hours.[13]

  • Harvesting: At the end of the labeling period, proceed immediately to metabolite extraction to quench metabolic activity.

II. Metabolite Extraction

Rapid quenching of metabolism is crucial to preserve the in vivo metabolic state of the cells.

Materials:

  • Ice-cold PBS

  • Liquid nitrogen

  • -80°C freezer

  • 80% Methanol (pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching:

    • Place the cell culture plate on ice.

    • Quickly aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Immediately add a sufficient volume of liquid nitrogen to flash-freeze the cell monolayer. This ensures that enzymatic reactions are halted instantly.

  • Extraction:

    • Add pre-chilled 80% methanol to the frozen cells. The volume should be sufficient to cover the cell monolayer.

    • Use a cell scraper to detach the cells in the cold methanol.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Lysis and Precipitation:

    • Vortex the cell suspension vigorously for 1 minute.

    • Incubate at -80°C for at least 30 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

III. Sample Preparation for LC-MS/MS Analysis

This protocol outlines the preparation of the extracted metabolites for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Metabolite extracts

  • SpeedVac concentrator or nitrogen evaporator

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

Procedure:

  • Drying: Dry the metabolite extracts to completeness using a SpeedVac concentrator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extracts in a suitable volume of LC-MS compatible solvent. A common choice is a mixture of water and acetonitrile with a small amount of formic acid (e.g., 50% acetonitrile in water with 0.1% formic acid). The reconstitution volume should be chosen to achieve a concentration suitable for LC-MS/MS analysis.

  • Clarification: Centrifuge the reconstituted samples at maximum speed for 10 minutes at 4°C to remove any remaining particulate matter.

  • Transfer: Transfer the clarified supernatant to LC-MS vials for analysis.

Data Acquisition and Analysis

Accurate data acquisition and rigorous analysis are paramount for obtaining meaningful metabolic flux information.

I. LC-MS/MS Analysis

The analysis of 15N-labeled metabolites is typically performed using a high-resolution mass spectrometer coupled with a liquid chromatography system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

General LC-MS/MS Parameters:

ParameterRecommended SettingRationale
Chromatography Column Reversed-phase or HILIC columnTo achieve separation of polar metabolites like amino acids.
Mobile Phase A 0.1% Formic acid in waterCommon mobile phase for positive ion mode ESI.
Mobile Phase B 0.1% Formic acid in acetonitrileTo elute compounds from the column.
Gradient Optimized for separation of target metabolitesTo ensure good chromatographic resolution.
Ionization Mode Positive Electrospray Ionization (ESI)Amino acids ionize well in positive mode.
Mass Analyzer Mode Full scan or targeted SIM/MRMTo detect and quantify all mass isotopologues.
Resolution >10,000To accurately resolve different isotopologues.
II. Data Processing and Flux Calculation

The raw data from the LC-MS/MS analysis needs to be processed to determine the mass isotopologue distributions (MIDs) and subsequently calculate metabolic fluxes.

Workflow:

  • Peak Integration: Integrate the chromatographic peaks for each metabolite and its isotopologues.

  • Natural Isotope Abundance Correction: Correct the raw MIDs for the natural abundance of heavy isotopes (e.g., 13C, 15N).[13]

  • Calculation of Fractional Enrichment: Determine the fractional enrichment of 15N in each metabolite.

  • Metabolic Modeling: Use computational software (e.g., INCA, OpenFLUX2) to fit the corrected MIDs and other experimental data (e.g., nutrient uptake and secretion rates) to a stoichiometric model of the metabolic network.[14]

  • Flux Estimation: The software will then estimate the metabolic fluxes that best explain the experimental data.

Visualizing the Workflow

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_output Output Cell_Culture Cell Culture Labeling 15N2-His Labeling Cell_Culture->Labeling Extraction Metabolite Extraction Labeling->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Correction Natural Abundance Correction Peak_Integration->Correction MID_Calculation MID Calculation Correction->MID_Calculation Modeling Metabolic Modeling MID_Calculation->Modeling Flux_Estimation Flux Estimation Modeling->Flux_Estimation Flux_Map Metabolic Flux Map Flux_Estimation->Flux_Map

Caption: General workflow for metabolic flux analysis.

Validation and Trustworthiness: Ensuring Scientific Rigor

The reliability of MFA results is critically dependent on the accuracy of the experimental data and the validity of the metabolic model.[15][16] Therefore, incorporating validation steps is essential.

Key Validation Strategies:

  • Orthogonal Methods: Compare the MFA-derived fluxes with data obtained from independent, orthogonal methods, such as enzyme activity assays or gene expression analysis.[1]

  • Goodness-of-Fit: Statistical tests, such as the chi-squared (χ²) test, can be used to assess how well the model fits the experimental data.[15][17]

  • Model Selection: When multiple metabolic models are plausible, validation-based model selection can be employed to identify the model that best represents the biological system.[16][18]

Applications in Research and Drug Development

Metabolic flux analysis using Ring-15N2 L-Histidine can be applied to a wide range of research areas:

  • Cancer Metabolism: Investigate the role of histidine metabolism in tumor growth and progression, and identify potential therapeutic targets.[11]

  • Neurobiology: Elucidate the role of histidine metabolism in neurotransmitter synthesis and its implications in neurological disorders.[8]

  • Immunology: Study the flux of histidine to histamine in immune cells and its role in inflammatory responses.[8]

  • Drug Discovery and Development:

    • Target Identification and Validation: Identify enzymes in the histidine metabolic pathway that are critical for disease processes.[5]

    • Mechanism of Action Studies: Determine how a drug candidate modulates metabolic fluxes.[11]

    • Biomarker Discovery: Identify metabolic signatures associated with drug response or resistance.[10]

Conclusion

Metabolic flux analysis with Ring-15N2 L-Histidine is a sophisticated and powerful tool for dissecting the complexities of cellular metabolism. By providing a quantitative measure of metabolic pathway activity, this technique offers invaluable insights into the dynamic nature of biological systems. The protocols and guidelines presented in this application note are intended to equip researchers with the knowledge and tools necessary to design, execute, and interpret these intricate experiments, ultimately advancing our understanding of cellular physiology and accelerating the development of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Application of Metabolic Flow Analysis Techniques in Biomedical Research.
  • Creative Proteomics. (n.d.). Histidine Metabolism Overview.
  • Wikipedia. (2024, January 29). Histidine.
  • BenchChem. (2025, December). Validating 13C-Metabolic Flux Analysis: A Comparative Guide to Orthogonal Methods.
  • Kaste, J. A. M., & Shachar-Hill, Y. (2023). Model validation and selection in metabolic flux analysis and flux balance analysis. Biotechnology Progress.
  • Gendelev, L., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology.
  • Creative Proteomics. (n.d.). Sample Preparation and Pretreatment for Amino Acid Analysis.
  • Kaste, J. A. M., & Shachar-Hill, Y. (n.d.). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. arXiv.
  • Holeček, M. (2020). Histidine Metabolism and Function. The Journal of Nutrition.
  • National Center for Biotechnology Information. (n.d.). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors.
  • Holeček, M. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Nutrients.
  • ResearchGate. (n.d.). Principles of Stable-Isotope Tracing.
  • BenchChem. (n.d.). An In-depth Technical Guide to Stable Isotope Tracing with Glucose.
  • Creative Proteomics. (n.d.). Overview of Stable Isotope Metabolomics.
  • Wikipedia. (2023, December 29). Metabolic flux analysis.
  • National Center for Biotechnology Information. (n.d.). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment.
  • News-Medical.Net. (2018, October 17). Histidine Metabolism.
  • National Center for Biotechnology Information. (n.d.). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux.
  • EMBO Press. (n.d.). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology.
  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids.
  • National Center for Biotechnology Information. (n.d.). Metabolomics and isotope tracing.
  • National Center for Biotechnology Information. (2025, July 24). Compound-Specific and Intramolecular δ15N Analysis of a Poly-Nitrogenous Amino Acid: Histidine.
  • National Center for Biotechnology Information. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea.
  • Panome Bio. (n.d.). Advanced Metabolic Flux Analysis.
  • Unknown. (n.d.). 15N labeling in E.
  • Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.
  • EMBL. (n.d.). 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility.
  • Advion, Inc. (n.d.). LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY.
  • Hu, Z., & Wang, H. (2021). Metabolomics, metabolic flux analysis and cancer pharmacology. Pharmacology & Therapeutics.
  • Creative Proteomics. (n.d.). Applications of Metabolic Flux Analysis.
  • Beste, D. J. V., et al. (2023). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology.
  • Unknown. (n.d.). Expressing 15N labeled protein.
  • National Center for Biotechnology Information. (n.d.). 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism.
  • ChemRxiv. (n.d.). Compound-Specific and Intramolecular δ15N analysis of a Poly-Nitrogenous Amino Acid: Histidine.
  • BenchChem. (n.d.). Application Notes and Protocols for Metabolic Flux Analysis Using ¹⁵N-Labeled Cystine.
  • National Center for Biotechnology Information. (2013, February 27). Quantification of histone modifications using 15N metabolic labeling.
  • Müller, C., et al. (2020). The 15N gas-flux method to determine N2 flux: a comparison of different tracer addition approaches. SOIL.
  • Lichtenecker, R., et al. (2025). Isotopologues of a Metabolic Precursor for Selective N-15 and C-13 Histidine Labeling. Journal of Molecular Biology.
  • National Center for Biotechnology Information. (2014, June 26). Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy.
  • Wilkinson, D. J., et al. (n.d.). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. National Center for Biotechnology Information.
  • Deutz, N. E. P., et al. (2021). Comprehensive metabolic amino acid flux analysis in critically ill patients. Clinical Nutrition.
  • National Center for Biotechnology Information. (n.d.). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples.
  • Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
  • National Center for Biotechnology Information. (2022, September 8). Tracing metabolic flux to assess optimal dietary protein and amino acid consumption.
  • Atherton, P., Brook, M., Smith, K., & Wilkinson, D. (n.d.). Stable isotope tracers in muscle physiology research. The Physiological Society.
  • Sigma-Aldrich. (n.d.). Purification of Histidine-Tagged Proteins Secreted into Eukaryotic Cell Culture Supernatants Using Ni Sepharose® Excel.

Sources

Probing Long-Range Interactions: An Application Guide to Hydrogen-Bond Heteronuclear Multiple-Quantum Coherence (HBHM) NMR for 15N-Labeled Histidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Crucial Role of Histidine Hydrogen Bonds

The intricate three-dimensional structure of proteins, which dictates their function, is stabilized by a network of non-covalent interactions. Among these, hydrogen bonds are paramount. The unique imidazole side chain of histidine allows it to act as both a hydrogen bond donor and acceptor, making it a key player in catalytic mechanisms, protein stability, and molecular recognition.[1] Detecting and characterizing these hydrogen bonds, particularly those that are long-range in the protein sequence, is crucial for a comprehensive understanding of protein function and for the rational design of therapeutics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying biomolecular structure and dynamics in solution.[2] Specifically, experiments that can directly detect scalar couplings across hydrogen bonds provide unambiguous evidence of their existence.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the setup and application of the long-range Hydrogen-Bond Heteronuclear Multiple-Quantum Coherence (HBHM) experiment, specifically the 2D HNN-COSY, for the direct detection of N-H···N hydrogen bonds involving ¹⁵N-labeled histidine residues in proteins.[5][6]

The HNN-COSY experiment is a powerful tool that allows for the direct observation of through-bond correlations between the donor and acceptor nitrogen atoms in a hydrogen bond.[7][8] By measuring the two-bond scalar coupling constant (²hJNN), this technique provides direct evidence of the hydrogen bond and offers insights into its geometry and strength.[5]

PART 1: The Foundation - Preparing Your ¹⁵N-Labeled Protein Sample

The success of any NMR experiment hinges on the quality of the sample. For the long-range HBHM experiment, uniform ¹⁵N labeling of the protein is a prerequisite.

Protocol 1: Expression and Purification of ¹⁵N-Labeled Protein

This protocol outlines a general procedure for producing uniformly ¹⁵N-labeled protein in E. coli.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.

  • Starter Culture: Inoculate a 5-10 mL starter culture in a rich medium (e.g., LB or 2xTY) containing the appropriate antibiotic and grow overnight at 37°C.

  • Minimal Medium Culture: The following day, inoculate a larger volume (typically 1 L) of M9 minimal medium with the starter culture. The M9 medium should be supplemented with ¹⁵NH₄Cl as the sole nitrogen source.[9][10]

  • Growth and Induction: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture for the optimal time and temperature for your specific protein.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Purification: Purify the ¹⁵N-labeled protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography). The purity should be >95% as assessed by SDS-PAGE.

NMR Sample Preparation

Proper buffer conditions are critical for observing the imidazole N-H protons of histidine and for the stability of the protein.

  • Concentration: The final protein concentration should be in the range of 0.5 – 1.0 mM.[9]

  • Buffer: Use a buffer with components that do not have exchangeable protons, such as a phosphate buffer. The buffer concentration should be kept as low as possible (e.g., 25 mM) to minimize interference.[9]

  • pH: The pH of the sample is a crucial parameter as it influences the protonation state of the histidine side chain.[1][11][12] The optimal pH will depend on the pKa of the specific histidine residue being investigated, but a starting point is typically between pH 6.0 and 7.5.

  • Solvent: The sample should be prepared in 90% H₂O / 10% D₂O. The D₂O is necessary for the spectrometer's lock system.[9]

  • Additives: 0.1% sodium azide can be added to prevent bacterial growth. A reference compound like DSS can be added for chemical shift referencing.[9]

PART 2: The Experiment - Acquiring Long-Range HBHM Data

The 2D HNN-COSY experiment is the method of choice for detecting N-H···N hydrogen bonds. This experiment establishes a correlation between the donor ¹H and the acceptor ¹⁵N through the ²hJNN coupling.

The HNN-COSY Pulse Sequence

The basic pulse sequence for the HNN-COSY experiment is depicted below. Magnetization is transferred from the donor proton to the donor nitrogen, then evolves under the influence of the ²hJNN coupling to the acceptor nitrogen, and is finally transferred back to the donor proton for detection.[6]

HNN_COSY_Pulse_Sequence cluster_1H ¹H cluster_15N ¹⁵N cluster_grad Gradients time_axis start p1_start d1_start p2_start t1_start p3_start d2_start p4_start acq_start Acquisition (t2) end H_start H_p1 90° H_start->H_p1 H_d1_start H_p1->H_d1_start H_d1_end H_d1_start->H_d1_end Δ H_p2 90° H_d1_end->H_p2 H_t1_start H_p2->H_t1_start H_t1_end H_t1_start->H_t1_end t1 H_p3 90° H_t1_end->H_p3 H_d2_start H_p3->H_d2_start H_d2_end H_d2_start->H_d2_end Δ H_p4 90° H_d2_end->H_p4 H_acq H_p4->H_acq H_end H_acq->H_end N_start N_d1_mid N_p1 180° N_t1_start N_t1_end N_d2_mid N_p2 180° N_end G_start G1 G1 G2 G2 G3 G3 G_end

Caption: Basic HNN-COSY Pulse Sequence.

Protocol 2: Spectrometer Setup and Data Acquisition

This protocol provides a step-by-step guide for setting up a 2D HNN-COSY experiment.

  • Load a Standard 2D ¹H-¹⁵N HSQC Experiment: Begin by loading a standard gradient-enhanced ¹H-¹⁵N HSQC experiment as a template. This will provide a good starting point for many of the acquisition parameters.[2]

  • Set the Carrier Frequencies:

    • ¹H Carrier (o1p): Center the carrier frequency on the water resonance (approximately 4.7 ppm).

    • ¹⁵N Carrier (o2p): Set the carrier frequency to the center of the histidine side-chain nitrogen region, typically around 200 ppm.

  • Set the Spectral Widths:

    • ¹H Spectral Width (sw1): A spectral width of 14-16 ppm is usually sufficient to cover all proton resonances.

    • ¹⁵N Spectral Width (sw2): A wider spectral width of around 200 ppm is recommended to encompass the chemical shifts of both Nδ1 and Nε2 of histidine in different protonation and hydrogen-bonding states.

  • Optimize the Magnetization Transfer Delay (Δ): The delay Δ is critical for the efficiency of the experiment and should be optimized based on the one-bond ¹JNH coupling constant (approximately 90-95 Hz). Set Δ to 1/(4 * ¹JNH), which is typically around 2.6 ms.

  • Set the Long-Range Coupling Evolution Delay: This is the key parameter for observing the correlation. The evolution time for the long-range coupling is incorporated into the pulse sequence. The delays should be optimized for the expected ²hJNN coupling constant, which is typically in the range of 4-10 Hz.[5]

  • Acquisition Parameters:

    • Number of Scans (ns): This will depend on the sample concentration and spectrometer sensitivity. Start with 16 or 32 scans per increment.

    • Number of Increments (ni): A typical value is 128-256 increments in the indirect (¹⁵N) dimension.

    • Recycle Delay (d1): A recycle delay of 1.0-1.5 seconds is a good starting point.

  • Water Suppression: Employ a water suppression scheme such as WATERGATE or 3-9-19 pulses.

  • Run the Experiment: Acquire the 2D HNN-COSY spectrum. The experimental time will depend on the chosen parameters but can range from several hours to a day.

ParameterRecommended ValueRationale
¹H Carrier Frequency ~4.7 ppmCentered on the water resonance for effective water suppression.
¹⁵N Carrier Frequency ~200 ppmCentered on the expected chemical shift range for histidine side-chain nitrogens.
¹H Spectral Width 14-16 ppmTo encompass all relevant proton signals.
¹⁵N Spectral Width ~200 ppmTo cover the wide chemical shift dispersion of histidine nitrogens.
Magnetization Transfer Delay (Δ) ~2.6 msOptimized for a ¹JNH of ~95 Hz.
Number of Scans 16-32Dependent on sample concentration; adjust for adequate signal-to-noise.
Number of Increments 128-256To achieve sufficient resolution in the indirect dimension.
Recycle Delay 1.0-1.5 sAllows for sufficient relaxation between scans.

PART 3: Data Processing and Interpretation

Careful processing and analysis of the 2D HNN-COSY spectrum are essential to correctly identify the long-range correlations indicative of hydrogen bonds.

Protocol 3: Processing the 2D HNN-COSY Spectrum
  • Fourier Transformation: Process the acquired data using standard software packages (e.g., NMRPipe, TopSpin). Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

  • Phasing: Phase the spectrum carefully in both the direct (¹H) and indirect (¹⁵N) dimensions.

  • Referencing: Reference the spectrum using the DSS signal for the ¹H dimension and indirectly for the ¹⁵N dimension.

Interpreting the Spectrum: Identifying the Signature of a Histidine Hydrogen Bond

A cross-peak in the 2D HNN-COSY spectrum indicates a scalar coupling between a proton and a nitrogen atom. In the context of a histidine N-H···N hydrogen bond, a cross-peak will appear at the ¹H chemical shift of the donor N-H proton and the ¹⁵N chemical shift of the acceptor nitrogen.

  • Expected Cross-Peaks: For a hydrogen bond between a backbone amide N-H (donor) and a histidine Nδ1 or Nε2 (acceptor), a cross-peak will be observed at the chemical shift of the backbone amide proton in the ¹H dimension and the chemical shift of the histidine side-chain nitrogen in the ¹⁵N dimension.

  • Confirmation: The identity of the donor and acceptor can be confirmed by comparing the chemical shifts with the assignments from standard triple-resonance experiments (for the backbone) and a ¹H-¹⁵N HSQC spectrum optimized for aromatic side chains (for the histidine). A long-range ¹H-¹⁵N HSQC can also be used to assign the histidine side-chain nitrogens.

Data_Analysis_Workflow A Acquire 2D HNN-COSY Data B Process Data (FT, Phasing, Referencing) A->B C Identify Cross-Peaks B->C D Compare with Assigned ¹H-¹⁵N HSQC Spectra C->D E Confirm Donor-Acceptor Pair D->E F Measure ²hJNN Coupling Constant E->F G Structural Interpretation F->G

Caption: Data Analysis Workflow for HNN-COSY.

Conclusion: A Powerful Tool for Structural Biology and Drug Discovery

The long-range HBHM experiment, specifically the 2D HNN-COSY, provides a direct and unambiguous method for identifying N-H···N hydrogen bonds involving histidine side chains. By following the detailed protocols in this application note, researchers can confidently implement this powerful technique to gain critical insights into protein structure, function, and dynamics. This information is invaluable for understanding enzymatic mechanisms, protein-ligand interactions, and for the structure-based design of novel therapeutics.

References

  • Dingley, A. J., & Grzesiek, S. (1998). Direct Observation of Hydrogen Bonds in Nucleic Acid Base Pairs by Internucleotide 2JNN Couplings. Journal of the American Chemical Society, 120(33), 8293–8297. [Link]

  • Grzesiek, S., Cordier, F., & Dingley, A. J. (2001). Direct detection of N−H⋯N hydrogen bonds in biomolecules by NMR spectroscopy. Nature Protocols, -1. [Link]

  • Le, H. T., St-Pierre, J. F., & Sygusch, J. (2012). Helix-Capping Histidines: Diversity of N–H···N Hydrogen Bond Strength Revealed by 2hJNN Scalar Couplings. Biochemistry, 51(27), 5448–5458. [Link]

  • IMSERC. (n.d.). 2D HNN_COSY Experiment. Retrieved from [Link]

  • IMSERC. (n.d.). Protein NMR. Hydrogen bonding from NMR. Retrieved from [Link]

  • IMSERC. (n.d.). Protein NMR. Scalar J coupling constants through hydrogen bonds. 2hJ(N-N). Retrieved from [Link]

  • Grzesiek, S., Cordier, F., & Dingley, A. J. (2001). Direct detection of N−H⋯N hydrogen bonds in biomolecules by NMR spectroscopy. Nature Protocols. [Link]

  • University of Leicester. (n.d.). Expressing 15N labeled protein. Retrieved from [Link]

  • NESG Wiki. (2010). Long-range 15N-1H correlation experiments for histidine rings. Retrieved from [Link]

  • Li, Y., & Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society, 133(5), 1534–1544. [Link]

  • Iwahara, J., & Clore, G. M. (2006). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. Methods in Enzymology, 615, 285-332. [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D Long-Range COSY EXPERIMENT. Retrieved from [Link]

  • Pietrzak, M., Wehlan, H., Limbach, H. H., Pérez-Torralba, M., & Elguero, J. (2001). Scalar coupling constants across the intramolecular NHN hydrogen bond of symmetrically and non-symmetrically substituted 6-aminofulvene. Magnetic Resonance in Chemistry, 39(S1), S100-S107. [Link]

  • Lukin, J. A., & Ho, C. (2004). NMR reveals hydrogen bonds between oxygen and distal histidines in oxyhemoglobin. Proceedings of the National Academy of Sciences, 101(3), 731-736. [Link]

  • Manzi, A. (n.d.). Two-dimensional NMR spectroscopy - The long range coupling: COSY. Retrieved from [Link]

  • Li, Y., & Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State. Hong Lab MIT. [Link]

  • Andreas, L. B., Le Marchand, T., Jaudzems, K., & Pintacuda, G. (2021). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. Frontiers in Molecular Biosciences, 8, 785891. [Link]

  • Ragona, L., Tomaselli, S., D'Amico, F., & Molinari, H. (2012). Analysis of the protonation states of histidine residues. ResearchGate. [Link]

  • University of Leicester. (n.d.). Expressing 15N labeled protein. Retrieved from [Link]

  • Schiffer, J. M., Hansen, D. F., & van der Wel, P. C. A. (2023). Measuring Long-Distances in 15n seLectiveLy aMino aciD LabeLeD Proteins using nucLear Magnetic resonance (nMr) sPectroscoPy Jake. The Journal of Physical Chemistry B, 127(25), 5653-5662. [Link]

  • LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Pervushin, K., Ono, A., & Kainosho, M. (1998). Direct identification of NH···N hydrogen bonds in non-canonical base pairs of RNA by NMR spectroscopy. Journal of Biomolecular NMR, 12(1), 145-150. [Link]

  • Mandala, V. S., & Hong, M. (2024). Solid state NMR spectral editing of histidine, arginine and lysine using Hadamard encoding. bioRxiv. [Link]

  • Esadze, A., & Iwahara, J. (2014). The Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger – DNA Interactions. Biochemistry, 53(28), 4647–4650. [Link]

  • Sorkin, D. L., & Gibney, B. R. (2006). 15N-NMR characterization of His residues in and around the active site of FeSOD. JBIC Journal of Biological Inorganic Chemistry, 11(6), 727-740. [Link]

  • Higman, V. A. (2012). 1H-15N HSQC. Protein NMR. [Link]

  • Kalbitzer, H. R., Görler, A., Li, H., Dubovskii, P. V., Hengstenberg, W., Kowolik, C., Yamada, H., & Akasaka, K. (2003). 15N and 1H NMR study of histidine containing protein (HPr) from Staphylococcus carnosus at high pressure. Journal of Biomolecular NMR, 25(1), 11-23. [Link]

  • Yamazaki, T., Lee, W., Arrowsmith, C. H., Muhandiram, D. R., & Kay, L. E. (1994). A Suite of Triple Resonance NMR Experiments for the Backbone Assignment of 15N, 13C, 2H Labeled Proteins with High Sensitivity. Journal of the American Chemical Society, 116(26), 11655–11666. [Link]

  • Markley, J. L., Hors-Cayla, M. C., & Guschlbauer, W. (1975). Observation of Histidine Residues in Proteins by Nuclear Magnetic Resonance Spectroscopy. Accounts of Chemical Research, 8(2), 70-80. [Link]

  • Bagchi, A., & Zuiderweg, E. R. P. (2021). Insights into Protein Dynamics from 15N-1H HSQC. Magnetic Resonance, 2(2), 779-792. [Link]

  • Tollinger, M., Skrynnikov, N. R., Mulder, F. A. A., Forman-Kay, J. D., & Kay, L. E. (2003). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. Journal of the American Chemical Society, 125(19), 5831–5841. [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Bagchi, A., & Zuiderweg, E. R. P. (2021). Insights into Protein Dynamics from 15N-1H HSQC. Magnetic Resonance. [Link]

  • Cole, J. H., & Sudar, R. L. (2018). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Molecules, 23(10), 2568. [Link]

  • Goger, M. J., & Gierasch, L. M. (1998). Determination of pKa values of the histidine side chains of phosphatidylinositol-specific phospholipase C from Bacillus cereus by NMR spectroscopy and site-directed mutagenesis. Protein Science, 7(6), 1368–1377. [Link]

  • Organic Chemistry Explained. (2021, February 4). S'21 - NMR 14 - J values (coupling constants) [Video]. YouTube. [Link]

  • Kalbitzer, H. R., Görler, A., Li, H., Dubovskii, P. V., Hengstenberg, W., Kowolik, C., Yamada, H., & Akasaka, K. (2003). 15N and 1H NMR study of histidine containing protein (HPr) from Staphylococcus carnosus at high pressure. Journal of Biomolecular NMR, 25(1), 11-23. [Link]

  • Shemella, C. S., & Tassia, S. C. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states. Biophysical Journal, 106(8), 1718-1727. [Link]

  • Schiffer, J. M., Hansen, D. F., & van der Wel, P. C. A. (2023). Measuring Long-Distances in 15n seLectiveLy aMino aciD LabeLeD Proteins using nucLear Magnetic resonance (nMr) sPectroscoPy Jake. The Journal of Physical Chemistry B, 127(25), 5653-5662. [Link]

  • Mandala, V. S., & Hong, M. (2024). Solid state NMR spectral editing of histidine, arginine and lysine using Hadamard encoding. bioRxiv. [Link]

  • Carnegie Mellon University. (n.d.). Histidine pKa Measurement Using NMR. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Histidine Side-Chain Resolution in HSQC Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HIS-SC-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, NMR Spectroscopy Division

Executive Summary

Histidine residues are critical functional probes, often residing in active sites or metal-binding pockets.[1][2][3][4][5][6] However, their imidazole side chains present a unique challenge in


 HSQC spectroscopy due to intermediate chemical exchange  and tautomeric equilibrium .

Users frequently report "missing" or "broadened" histidine signals. This guide provides a root-cause analysis and actionable protocols to recover these signals by manipulating the exchange regime and optimizing pulse sequence delays.

Module 1: Diagnostic Framework (The "Disappearing Peak" Phenomenon)

The Core Problem: Intermediate Exchange

Unlike backbone amides, the imidazole ring exists in a dynamic equilibrium between a protonated cationic form and two neutral tautomers (


 and 

).
  • pKa ~ 6.0 - 6.5: At physiological pH, histidines often sit exactly at their pKa.

  • The Consequence: The exchange rate (

    
    ) between protonated and deprotonated states often matches the chemical shift difference (
    
    
    
    ), pushing the signal into the intermediate exchange regime . This results in extreme line broadening, effectively making the peak "invisible."
Decision Logic: Tautomer & Exchange State

Use the following logic flow to diagnose if your issue is chemical (exchange) or instrumental (pulse sequence).

HistidineLogic Start Issue: Missing/Broad His Side-Chain Signal CheckpH Step 1: Check Sample pH Start->CheckpH IsNearPka Is pH near 6.0 - 6.5? CheckpH->IsNearPka YesPka High Probability: Intermediate Exchange IsNearPka->YesPka Yes NoPka pH is <5.0 or >8.0 IsNearPka->NoPka No ActionTitrate Action: Titrate pH +/- 1.0 unit (Move to Fast/Slow Exchange) YesPka->ActionTitrate CheckSeq Step 2: Check Pulse Sequence Delays NoPka->CheckSeq INEPT Current INEPT Delay? CheckSeq->INEPT WrongINEPT Optimized for 90 Hz (5.4 ms)? (Backbone Setting) INEPT->WrongINEPT RightINEPT Optimized for 22 Hz (22 ms)? (Long-Range Setting) INEPT->RightINEPT FixINEPT Action: Set delay to 1/(2J) ~ 22-25ms WrongINEPT->FixINEPT

Figure 1: Diagnostic workflow for identifying the root cause of signal loss. Blue nodes indicate decision points; Red nodes indicate common failure modes.

Module 2: Pulse Sequence Optimization

Standard


 HSQC sequences are optimized for backbone amide couplings (

Hz). Histidine side chains require different parameters depending on the target correlation.
The Coupling Constant Trap

The imidazole ring has multiple couplings. If you use a standard backbone HSQC, you are filtering for a ~90 Hz coupling.

  • Protonated Ring (Charged): Has large

    
     (~90 Hz). Visible in standard HSQC.
    
  • Neutral Ring (Tautomers): The protons are often exchanging or have long-range couplings (

    
    ) which are much smaller (~20-30 Hz). Invisible in standard HSQC.
    
Recommended Configuration Table

Configure your spectrometer (Bruker/Varian/Jeol) using these specific values to target the imidazole ring.

ParameterStandard Backbone HSQCLong-Range His-Optimized HSQC Reasoning
Target Coupling (

)
90 - 95 Hz22 - 30 Hz Targets

and

.
INEPT Delay (

)
~2.7 ms~11 - 12 ms Allows magnetization transfer for weaker long-range couplings.
Spectral Width (

)
30 - 40 ppm (centered ~118 ppm)140 ppm (centered ~200 ppm) His nitrogens resonate far downfield (160-250 ppm).
Carrier Frequency (

)
~118 ppm~190 ppm Covers both protonated (~170 ppm) and non-protonated (~250 ppm) nitrogens.

Pro Tip: For neutral histidines, the "Long-Range" HSQC (often called the "Pelton" experiment or simply utilizing a 22ms transfer delay) is mandatory to see correlations between the non-exchangeable


 proton and the ring nitrogens.

Module 3: Experimental Protocol (Step-by-Step)

Protocol A: The pH Titration (Chemical Optimization)

Objective: Shift the population out of intermediate exchange.

  • Prepare Sample: 0.1 - 0.5 mM

    
    -labeled protein.
    
  • Baseline Scan: Acquire a standard HSQC at your target pH (e.g., 6.5). Note the noise level in the downfield region (10-14 ppm

    
    ).
    
  • Acidic Shift: Lower pH to 5.0 or 5.5.

    • Mechanism:[1] Fully protonates the ring (Cationic state).

    • Result: Exchange stops. Signals should appear strong at ~170-180 ppm (

      
      ).
      
  • Basic Shift: Raise pH to 8.0 (if protein stability allows).

    • Mechanism:[1] Forces neutral state.

    • Result: Exchange slows. You will see distinct tautomer peaks if using the Long-Range sequence.

Protocol B: The Carbon-Detect Strategy ( HSQC)

Objective: Bypass Nitrogen exchange broadening entirely. If Nitrogen detection fails, switch to Carbon detection. The


 and 

nuclei have large one-bond couplings (

Hz) that are less susceptible to exchange broadening.
  • Pulse Sequence: Standard constant-time

    
     HSQC.
    
  • Optimization: Set

    
     Hz (Delay ~1.25 ms).
    
  • Interpretation:

    • 
       Shift > 122 ppm:  Indicates 
      
      
      
      tautomer (Pi).[7]
    • 
       Shift < 122 ppm:  Indicates 
      
      
      
      tautomer (Tau).[7]

Frequently Asked Questions (Troubleshooting)

Q1: I see a peak at pH 5.5, but it disappears at pH 6.8. Is my protein aggregating? A: Likely not. This is classic intermediate exchange . At pH 6.8, the histidine is flipping between protonated and neutral states on a microsecond timescale, broadening the peak into the baseline.

  • Fix: Run the experiment at pH 5.5 to assign the residue, then track it via titration, or raise the temperature (e.g., 25°C

    
     35°C) to push it into the fast exchange  regime.
    

Q2: Why do I need a "Long-Range" HSQC? Can't I just increase the number of scans? A: No. A standard HSQC includes a refocusing delay based on


 Hz. For the neutral ring, the coupling of interest is often 

Hz. If you use a 90 Hz delay, the magnetization for the 22 Hz coupling effectively dephases or is filtered out. You must change the delay

to

ms.

Q3: My histidine signals are folded (aliased) in the nitrogen dimension. What happened? A: Histidine side-chain nitrogens have a massive chemical shift range.

  • Protonated N: ~170 ppm.[8]

  • Non-protonated N (with lone pair): ~250 ppm.

  • Fix: If your spectral width is set to 30 ppm (standard for backbone), these peaks will fold multiple times. Increase

    
     spectral width to 100-140 ppm  and center the carrier at 190 ppm .
    

References

  • Pelton, J. G., Torchia, D. A., Meadow, N. D., & Roseman, S. (1993). Tautomeric states of the active-site histidines of phosphorylated and unphosphorylated IIIGlc, a signal-transducing protein from Escherichia coli, using two-dimensional heteronuclear NMR techniques. Protein Science, 2(11), 2433–2441.

  • Sudmeier, J. L., Bachovchin, W. W., & Roberts, J. D. (1982). Nitrogen-15 nuclear magnetic resonance spectroscopy of histidine and histidine-containing peptides. Proceedings of the National Academy of Sciences, 79(7), 2162–2166.

  • Mulder, F. A., et al. (2001). Determination of the backbone and side-chain 15N chemical shielding tensors of histidine in the solid state.[5][8] Journal of the American Chemical Society, 123(5), 967–975.

  • Chakraborty, S., & Hosur, R. V. (2011). NMR Insights into the Core of Histidine Tautomerism. Annual Reports on NMR Spectroscopy, 74, 1-45.

Sources

Optimizing pH buffers for L-Histidine:HCl:H2O NMR stability

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Optimizing L-Histidine:HCl:H2O for NMR Stability

Welcome to the NMR Technical Support Center

You are likely experiencing chemical shift drift , line broadening , or spectral misalignment in your L-Histidine experiments.[1]

This is a common issue. L-Histidine is not just an analyte; it is a sensitive pH sensor. When you dissolve the hydrochloride monohydrate salt (L-Histidine:HCl:H2O) in water/D₂O, you create an acidic environment (pH ~3.0–4.5).[1] However, the imidazole side chain has a pKₐ of approximately 6.0.[2]

If you attempt to adjust this to physiological pH (7.[1]4) without a robust buffering strategy, the imidazole ring will oscillate between protonated and neutral states, destroying spectral fidelity.[1]

This guide provides the engineered protocols to stabilize your samples.

Module 1: The Core Protocol (Buffer Selection & Preparation)

The Problem: The chemical shifts of the H2 and H4 protons on the imidazole ring are hypersensitive to pH. A drift of 0.05 pH units can shift peaks by >0.02 ppm, invalidating qNMR or spectral overlay data.[1]

The Solution: You must use a "pD-Corrected" Deuterated Buffer. Do not rely on unbuffered D₂O with simple pH adjustment.[1]

Recommended Buffer System: 50 mM Phosphate Buffer in D₂O (pD 7.4)

Why Phosphate? It provides excellent buffering capacity at pH 6.0–8.0, covering the critical Histidine pKₐ transition.[1]

Step-by-Step Preparation Protocol
  • Calculate & Weigh:

    • Target: 50 mM Potassium Phosphate (KPi) in D₂O.

    • Use anhydrous salts:

      
       (Base) and 
      
      
      
      (Acid).[1]
    • Note: Avoid sodium salts if cryoprobe salt sensitivity is a concern, though they are generally acceptable.[1]

  • Dissolve L-Histidine:HCl:H2O:

    • Dissolve your specific analyte concentration (e.g., 1–10 mM) directly into the buffer.[1]

    • Critical: The HCl moiety will acidify the buffer. You must re-verify pH after addition.

  • The pD Correction (Crucial Step):

    • pH meters read the activity of

      
       ions. In D₂O, the glass electrode responds differently.[1]
      
    • The Equation:

      
       [1].[1][3]
      
    • Example: To achieve a pD of 7.4, adjust your pH meter reading to 7.0 .[1]

  • Internal Reference Selection:

    • Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). [1]

    • Avoid TSP: TSP can interact with the imidazole ring and is more pH-sensitive than DSS [2].

Visual Workflow: Buffer Preparation Logic

BufferPrep start Start: L-His:HCl:H2O Sample Prep dissolve Dissolve in D2O (Result: Acidic pH ~3-4) start->dissolve buffer_add Add 50mM Phosphate Buffer Components dissolve->buffer_add check_ph Measure pH (Glass Electrode) buffer_add->check_ph calc_pd Apply Correction: pD = pH_read + 0.4 check_ph->calc_pd decision Is pD Target Reached? calc_pd->decision adjust_base Titrate with NaOD decision->adjust_base Too Low adjust_acid Titrate with DCl decision->adjust_acid Too High final Add DSS Reference & Filter (0.22 µm) decision->final Correct adjust_base->check_ph adjust_acid->check_ph

Figure 1: The "pD Loop" ensures accurate buffering in deuterated solvents.[1] Note the iterative titration step caused by the acidity of the HCl salt.

Module 2: Troubleshooting Spectral Artifacts

User Query: "My Histidine peaks are broad and undefined, even though the sample is dissolved."

Diagnosis: This is likely Intermediate Chemical Exchange . At pH values near the pKₐ (~6.0), the imidazole ring exchanges protons with the solvent at a rate comparable to the NMR time scale. This causes peak broadening (coalescence).[1]

Data Table: Chemical Shift Sensitivity Approximate shifts relative to DSS at 25°C [3]

Proton PositionChemical Shift (pH 1.[1]0)Chemical Shift (pH 8.0)Sensitivity Status
H2 (Imidazole) ~8.65 ppm~7.70 ppmCRITICAL
H4 (Imidazole) ~7.35 ppm~7.05 ppmHIGH
Hα (Alpha) ~4.50 ppm~3.90 ppmMODERATE
Hβ (Beta) ~3.30 ppm~3.10 ppmLOW

Troubleshooting Guide:

  • Check the pH: Is it between 5.5 and 6.5?

    • Action: Move away from the pKₐ. Adjust pD to 7.4 (physiological) or <4.0 (fully protonated) to sharpen lines.

  • Check Concentration: Is [L-His] > 50 mM?

    • Action: Histidine can self-associate via pi-stacking at high concentrations, causing concentration-dependent shifts.[1] Dilute to <10 mM if sensitivity allows.

  • Check Shimming:

    • Action: Look at the DSS signal.[4][5][6] If DSS is sharp but Histidine is broad, it is exchange broadening , not a shim issue.[1]

Visual Logic: Diagnosing Broad Peaks

Troubleshooting symptom Symptom: Broad Histidine Peaks check_dss Check DSS Reference Peak symptom->check_dss dss_bad DSS is Broad check_dss->dss_bad dss_sharp DSS is Sharp check_dss->dss_sharp shim_issue Shimming Issue Action: Re-shim Z/Z2 dss_bad->shim_issue check_ph Check pH dss_sharp->check_ph near_pka pH is ~6.0 (+/- 0.5) check_ph->near_pka far_pka pH is >7.0 or <4.0 check_ph->far_pka exchange Exchange Broadening Action: Adjust pH near_pka->exchange aggregation Aggregation/Viscosity Action: Dilute Sample far_pka->aggregation

Figure 2: Diagnostic tree to distinguish between hardware issues (shimming) and chemical physics (exchange/aggregation).

Module 3: Advanced Stability & Temperature Effects

User Query: "My spectrum looked perfect yesterday, but the peaks shifted today. I changed the temperature by 5°C."

The Science: Phosphate buffer has a high Temperature Coefficient of pH .


.
While this seems small, combined with Histidine's sensitivity, a 10°C change can alter the effective protonation state of the imidazole ring.[1]

Optimization Protocols:

  • Temperature Locking:

    • Always equilibrate the probe temperature (e.g., 298 K) for 10 minutes before acquisition.[1]

    • Do not rely on "ambient" temperature.[1]

  • Long-Term Storage (Microbial Stability):

    • L-Histidine is a nutrient source.[1] In phosphate buffer at pH 7.4, it is a perfect culture medium for bacteria.[1]

    • Protocol: Add 0.02% (w/v) Sodium Azide (

      
      )  to the buffer stock.[1]
      
    • Warning: Azide is toxic. Handle with care.

  • Alternative Buffers (If Temperature is Variable):

    • If your experiment requires temperature ramping (e.g., variable temperature NMR), consider MOPS or HEPES (deuterated).[1] They have lower temperature coefficients than phosphate, though they introduce additional proton signals if not fully deuterated.[1]

References

  • Glasoe, P. K., & Long, F. A. (1960).[1][3][7] Use of Glass Electrodes to Measure Acidities in Deuterium Oxide.[7] The Journal of Physical Chemistry, 64(1), 188–190.[1][3][7] Link[1]

  • Wishart, D. S., et al. (1995).[1] 1H, 13C and 15N chemical shift referencing in biomolecular NMR.[1][4][5][8] Journal of Biomolecular NMR, 6, 135–140.[1] Link

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1][3] (Chapter 3: Chemical Shifts and Structure).[1] Link

Sources

Storage conditions to prevent degradation of L-Histidine HCl isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Ensuring the Stability and Integrity of L-Histidine HCl Isotopes: A Guide for Researchers

Welcome to the Technical Support Center for L-Histidine HCl isotopes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage and handling of these critical reagents. As a Senior Application Scientist, I understand that the integrity of your experimental results depends on the stability of your materials. This guide provides not only procedural steps but also the scientific rationale behind them to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for L-Histidine HCl isotopes that I should be concerned about?

A1: L-Histidine, and by extension its isotopes, is susceptible to several degradation pathways. The main routes of breakdown include enzymatic and non-enzymatic processes. One key pathway is the non-oxidative deamination of L-histidine by the enzyme histidine ammonia-lyase, which leads to the formation of trans-urocanic acid and ammonia.[1] This is the initial and primary step in histidine catabolism in mammals and bacteria.[1] Additionally, histidine can be converted to glutamate through a series of steps.[2] It's important to understand that while these are biological pathways, the inherent chemical nature of histidine makes it susceptible to degradation under improper storage conditions, which can mimic aspects of these pathways.

Q2: Why is L-Histidine HCl supplied as a hydrochloride salt and often as a monohydrate? How does this affect storage?

A2: L-Histidine is supplied as a hydrochloride (HCl) salt to improve its stability and solubility in aqueous solutions.[3] The HCl salt form results in a more acidic pH in solution (typically between 3.5 and 4.5), which can help to minimize certain degradation reactions.[4][5][6] The monohydrate form indicates that one molecule of water is associated with each molecule of L-Histidine HCl. This is a stable, crystalline form which is convenient for handling and weighing. However, the hygroscopic nature of the hydrochloride salt means it can absorb additional moisture from the atmosphere if not stored correctly, which could potentially accelerate degradation.

Q3: What are the ideal storage conditions for solid L-Histidine HCl isotopes?

A3: For solid, crystalline L-Histidine HCl isotopes, the recommended storage is at room temperature in a tightly sealed container, protected from light and moisture.[7][8] Specifically, storing it in a cool, dry, and well-ventilated place is crucial.[7] It is also advised to avoid direct contact with floors and sources of combustion.[4] The key is to maintain a dry environment to prevent the compound from absorbing additional water, which could compromise its stability.

Q4: How should I store solutions of L-Histidine HCl isotopes?

A4: Once dissolved, the stability of L-Histidine HCl isotopes can be more precarious. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store them frozen at -20°C or below. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the amino acid. The choice of solvent is also critical; using a buffer system that maintains an acidic to neutral pH can enhance stability.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments involving L-Histidine HCl isotopes.

Issue 1: Inconsistent results or loss of signal intensity in mass spectrometry-based experiments.
  • Potential Cause: Degradation of the L-Histidine HCl isotope internal standard.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solid material and any prepared solutions have been stored according to the recommendations (cool, dry, dark for solids; frozen and protected from light for solutions).

    • Assess Purity: If degradation is suspected, the purity of the isotope should be re-assessed. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting and quantifying impurities.[9] An HPLC method for analyzing histidine has been described using a C18 column with a mobile phase of ammonium sulfate buffer and an organic phase, with detection at 205nm.[10]

    • Prepare Fresh Solutions: Always prepare fresh solutions of your isotopic standard immediately before use if possible. If you are using a stock solution, ensure it has been stored correctly and for an appropriate duration.

Issue 2: Unexpected peaks appearing in my chromatogram.
  • Potential Cause: The presence of degradation products or impurities.

  • Troubleshooting Steps:

    • Characterize the Impurities: If your analytical method allows, try to identify the unexpected peaks. Degradation of histidine can lead to the formation of related compounds.

    • Review Handling Procedures: Improper handling can introduce contaminants. Ensure that all labware is scrupulously clean and that cross-contamination with other reagents is avoided.

    • Source a New Lot: If you consistently observe impurities even with fresh preparations, there may be an issue with the quality of the L-Histidine HCl isotope lot. Contact your supplier for a certificate of analysis and consider obtaining a new batch.

Issue 3: Poor solubility of the L-Histidine HCl isotope.
  • Potential Cause: Incorrect solvent or pH. L-Histidine HCl monohydrate is freely soluble in water.

  • Troubleshooting Steps:

    • Confirm Solvent: Ensure you are using a suitable solvent. L-Histidine HCl is soluble in water but very slightly soluble in alcohol and insoluble in ether.[11]

    • Check pH: The solubility of amino acids is pH-dependent. L-Histidine HCl will be most soluble at acidic pH values. If you are dissolving it in a buffered solution, ensure the pH is compatible with maintaining solubility.

    • Gentle Warming and Sonication: If the compound is slow to dissolve, gentle warming or sonication can be used to aid dissolution. However, avoid excessive heat as this can promote degradation.

Experimental Protocols

To ensure the integrity of your L-Histidine HCl isotopes, regular quality control is recommended.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for assessing the purity of L-Histidine HCl isotopes.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an ammonium sulfate buffer and an organic phase (e.g., acetonitrile or methanol). A common mobile phase composition is a mixture of sodium heptanesulfonate and ammonium sulfate in water, with the pH adjusted to the acidic range (e.g., pH 2.0-2.5).[10]

  • Standard Preparation: Accurately weigh a small amount of the L-Histidine HCl isotope and dissolve it in the mobile phase to create a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Prepare your experimental sample by dissolving it in the mobile phase to a concentration that falls within the range of your calibration curve.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is suitable.[10]

    • Flow Rate: Typically 0.8 to 1.2 mL/minute.[10]

    • Detection Wavelength: 205 nm or 210 nm.[5][10]

    • Column Temperature: 15 to 25 °C.[10]

  • Analysis: Inject the standards and the sample into the HPLC system. Record the chromatograms and determine the purity of your sample by comparing the peak area of L-Histidine to the total area of all peaks.

Visualization of Key Concepts
Logical Workflow for Troubleshooting L-Histidine HCl Isotope Degradation

TroubleshootingWorkflow Start Inconsistent Experimental Results (e.g., variable MS signal) CheckStorage Verify Storage Conditions (Solid & Solution) Start->CheckStorage StorageOK Storage Conditions Correct CheckStorage->StorageOK Yes StorageNotOK Improper Storage (e.g., moisture, light, temp.) CheckStorage->StorageNotOK No AssessPurity Assess Purity of Isotope Stock (e.g., via HPLC) StorageOK->AssessPurity Action_Discard Discard and Use New Aliquot. Re-evaluate Storage Protocol. StorageNotOK->Action_Discard Action_Discard->Start PurityHigh Purity is High (>98%) AssessPurity->PurityHigh Pass PurityLow Purity is Low / Degradants Present AssessPurity->PurityLow Fail InvestigateHandling Investigate Sample Handling & Preparation Procedures PurityHigh->InvestigateHandling Action_NewSource Source a New Lot of Isotope. Perform Incoming QC. PurityLow->Action_NewSource Conclusion Problem Resolved Action_NewSource->Conclusion InvestigateHandling->Conclusion

Caption: Troubleshooting workflow for L-Histidine degradation.

Summary of Recommended Storage Conditions
Form Temperature Light/Moisture Duration Key Considerations
Solid (Powder) Room Temperature[7][8]Protect from light and moisture in a tightly sealed container[7][8]Long-term (years if stored correctly)[4]L-Histidine HCl is hygroscopic; ensure the container is well-sealed.
Aqueous Solution 2-8°CProtect from lightShort-term (days)Prone to microbial growth; use sterile solutions.
Aqueous Solution -20°C or belowProtect from lightLong-term (months)Aliquot to avoid repeated freeze-thaw cycles.
References
  • Different histidine degradation pathways. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • L-histidine degradation VI. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. (2020). MDPI. Retrieved February 14, 2026, from [Link]

  • The degradation of l-histidine, imidazolyl-l-lactate and imidazolylpropionate by Pseudomonas testosteroni. (1970). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

  • Histidine Metabolism. (2018). News-Medical.Net. Retrieved February 14, 2026, from [Link]

  • L-HISTIDINE MONOCHLORJDE MONOHYDRA TE TESTING METHODS. (2024). BioSpectra. Retrieved February 14, 2026, from [Link]

  • L-Histidine. (2024). HiMedia Laboratories. Retrieved February 14, 2026, from [Link]

  • Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method. (n.d.). Google Patents.
  • L Histidine Monohydrochloride Monohydrate Specifications for feed additives. (n.d.). Ministry of Agriculture, Forestry and Fisheries (Japan). Retrieved February 14, 2026, from [Link]

  • L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE. (n.d.). Ataman Kimya. Retrieved February 14, 2026, from [Link]

  • Safety Data Sheet: L-Histidine hydrochloride monohydrate. (n.d.). Carl ROTH. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Water Peak Suppression in NMR Samples of L-Histidine Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides in-depth troubleshooting advice for a common and often frustrating challenge: effectively suppressing the water signal in samples containing L-Histidine monohydrate. Researchers, scientists, and drug development professionals will find scientifically grounded explanations and actionable protocols to achieve high-quality, water-free spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the water peak so difficult to suppress in my L-Histidine monohydrate sample?

The primary challenge arises from two key factors: the inherent nature of L-Histidine monohydrate and the fundamental principles of NMR spectroscopy.

  • The Water of Hydration: L-Histidine monohydrate, as its name implies, incorporates a water molecule into its crystal structure. When dissolved, this water of hydration can exchange with the bulk water (H₂O) in your sample. This is in addition to the exchangeable protons on the histidine molecule itself (the amine and imidazole protons).[1][2] This rapid exchange transfers any saturation from the bulk water signal to these other protons, diminishing the intensity of your analyte signals and complicating suppression.[3]

  • Dynamic Range: The sheer concentration of water protons (around 110 M in a 90% H₂O/10% D₂O sample) compared to your analyte (typically in the millimolar range) creates a massive dynamic range issue for the NMR spectrometer's detector.[3] The intense water signal can overwhelm the receiver, obscuring the much weaker signals from your L-Histidine sample.[4][5]

Troubleshooting Guide: From Common Issues to Advanced Solutions

This section provides a logical workflow for diagnosing and resolving water suppression problems with your L-Histidine monohydrate samples.

Initial Checks: Is Your Sample and Spectrometer Setup Optimal?

Before delving into complex pulse sequences, ensure your fundamental setup is sound. Poor sample preparation or suboptimal spectrometer conditions are often the root cause of poor water suppression.

Q2: I'm still seeing a large residual water peak despite using a standard suppression sequence. What are the first things I should check?

A2: Start with the basics:

  • Sample Preparation:

    • High-Quality D₂O: Use high-purity, sealed D₂O to minimize the initial H₂O content. D₂O from frequently opened bottles can absorb atmospheric moisture.[6]

    • Lyophilization: For maximum reduction of the HDO peak, dissolve your L-Histidine monohydrate in D₂O, freeze-dry (lyophilize) the sample, and then redissolve it in fresh D₂O.[6] This helps to exchange the water of hydration with deuterium.

    • Filtration: Ensure your sample is free of any particulate matter by filtering it into the NMR tube. Suspended solids will degrade the magnetic field homogeneity (shimming), leading to broader peaks and poorer suppression.[7]

    • Proper Filling: Use the correct sample volume for your NMR tubes (typically 0.6-0.7 mL for a standard 5 mm tube) to ensure it is centered in the detection coil.[8]

  • Spectrometer Calibration and Shimming:

    • On-Resonance Frequency: Always acquire a quick, one-scan proton spectrum to accurately determine the water resonance frequency. Set this frequency as your transmitter offset (o1).[9]

    • Shimming: Excellent shimming is non-negotiable for effective water suppression. A well-shimmed sample will have a narrow, symmetrical water peak, which is much easier for suppression sequences to target effectively.

Choosing the Right Water Suppression Technique

The choice of pulse sequence is critical and depends on which protons of the L-Histidine molecule you need to observe.

Q3: Which water suppression pulse sequence is best for my L-Histidine sample?

A3: The "best" sequence is a compromise based on your experimental goals.[10]

  • If you DON'T need to observe exchangeable protons (imidazole N-H, amine -NH₃⁺):

    • Presaturation (PRESAT): This is the simplest method.[11] It uses a long, low-power pulse to irradiate and saturate the water signal before the main excitation pulse.[11][12]

      • Mechanism: Saturation equalizes the spin populations of the water protons, leading to no net magnetization and thus no signal.

      • Drawback: Because the imidazole and amine protons of histidine exchange with water, presaturation will also saturate these signals, causing them to disappear from your spectrum.[3][13]

  • If you MUST observe exchangeable protons:

    • 1D NOESY-presat: This is a very popular and robust sequence.[14][15] It combines presaturation with a NOESY pulse sequence. While it still uses presaturation, the short mixing times typically used can sometimes mitigate complete saturation transfer to very rapidly exchanging protons. However, significant attenuation of exchangeable protons is still expected.[15]

    • WATERGATE (Water Suppression by Gradient-Tailored Excitation): This technique uses a combination of selective radiofrequency (RF) pulses and pulsed-field gradients (PFGs) to dephase the water magnetization while leaving other signals intact.[3][16]

      • Mechanism: The sequence is designed so that on-resonance protons (water) are not refocused by a gradient echo, while off-resonance protons (your analyte) are.

      • Advantage: It is much better at preserving signals from exchangeable protons compared to presaturation.[17] The W5 version of WATERGATE is a commonly used variant.[16]

    • WET (Water Suppression Enhanced through T₁ effects): This method also uses a series of selective pulses and gradients.[18][19] It is designed to be less sensitive to variations in the RF field (B₁) and relaxation times (T₁), making it robust.[18]

Decision-Making Workflow for Pulse Sequence Selection

G start Start: Need to suppress water for L-Histidine sample q_exchangeable Are exchangeable protons (imidazole N-H, amine -NH3+) scientifically important? start->q_exchangeable presat Use Presaturation (PRESAT) or 1D NOESY-presat q_exchangeable->presat No gradient Use a gradient-based method: WATERGATE (W5) or WET q_exchangeable->gradient Yes presat_adv Advantage: Simple, robust, good suppression. Disadvantage: Saturates exchangeable protons. presat->presat_adv gradient_adv Advantage: Preserves exchangeable protons. Disadvantage: More complex, sensitive to shimming. gradient->gradient_adv

Caption: Decision tree for selecting a water suppression method.

Advanced Troubleshooting and Optimization

Q4: I'm using a WATERGATE sequence, but my exchangeable proton signals are still weak, and the baseline is distorted. How can I improve this?

A4: This often points to issues with pulse calibration, radiation damping, or J-modulation.

  • Pulse Calibration: Ensure your 90° pulse width is accurately calibrated for your specific sample. Inaccuracies in pulse lengths will lead to imperfect water signal dephasing and can distort the signals of interest.

  • Radiation Damping: The strong water signal can create a feedback loop in the NMR probe, causing the water magnetization to return to equilibrium faster than expected. This can interfere with the suppression sequence.[20] Using a cryogenic probe can exacerbate this effect.[20]

    • Solution: Pulse sequences like Robust-5 are specifically designed to be less sensitive to radiation damping effects.[21]

  • Baseline Distortions and J-Modulation: Gradient-based sequences can sometimes introduce baseline distortions or artifacts due to J-coupling evolution during the echo periods.[21]

    • Solution: The "perfect echo" modification, incorporated into sequences like Robust-5, can help reconvert antiphase magnetization back to in-phase magnetization, resulting in flatter baselines and less distorted multiplet patterns.[21]

Quantitative Data Summary: Comparison of Common Water Suppression Techniques

TechniquePreservation of Exchangeable ProtonsEase of SetupBaseline QualitySensitivity to Pulse Miscalibration
Presaturation (PRESAT) PoorExcellentGoodLow
1D NOESY-presat Fair to PoorGoodVery GoodLow
WATERGATE (W5) GoodModerateGood to FairModerate
WET GoodModerateGoodLow
Robust-5 ExcellentModerateExcellentVery Low

Experimental Protocols

Protocol 1: Optimizing Presaturation (PRESAT)

This protocol is for situations where exchangeable protons are not of interest.

  • Initial Setup:

    • Load and lock your L-Histidine monohydrate sample.

    • Acquire a single-scan 1H spectrum.

    • Place the cursor on the water peak and set the transmitter offset (o1) to this frequency.[9]

  • Load Presaturation Sequence:

    • Load the standard presaturation pulse program (e.g., zgpr on a Bruker spectrometer).[3]

  • Optimize Saturation Power:

    • Set a fixed saturation time (e.g., d1 = 2 seconds).

    • Run an array experiment, varying the saturation power (e.g., from low to high power).

    • Examine the resulting spectra to find the power level that gives the minimum residual water signal without significantly broadening the suppression notch to affect nearby signals.

  • Optimize Saturation Time:

    • Using the optimal power from the previous step, run a second array experiment varying the saturation time (d1).

    • Select the shortest time that provides adequate suppression to maximize the overall experiment speed.

  • Final Acquisition:

    • Set the number of scans (ns) and acquire your final spectrum.

Protocol 2: Implementing WATERGATE (W5) Suppression

This protocol is recommended for observing exchangeable protons.

  • Initial Setup:

    • Follow the initial setup steps from Protocol 1 to lock, shim, and set the o1 frequency on the water peak.

  • Load WATERGATE Sequence:

    • Load the WATERGATE W5 pulse program (e.g., zggpw5 on a Bruker spectrometer).[16]

  • Check Pulse Widths:

    • Ensure that the hard 90° pulse (p1) and the selective 90° pulses are correctly calibrated. The quality of suppression is sensitive to these values.

  • Set Gradient Strengths and Durations:

    • Use the standard gradient ratios provided with the pulse sequence as a starting point. These are generally robust.

  • Acquisition:

    • Set the desired number of scans and acquire the spectrum. Unlike presaturation, WATERGATE does not typically require a long pre-scan delay for saturation.

Workflow for Optimizing a Water Suppression Experiment

Caption: General workflow for optimizing a water suppression experiment.

By systematically addressing sample preparation, spectrometer setup, and the choice and optimization of the pulse sequence, researchers can effectively overcome the challenges of water suppression in NMR samples of L-Histidine monohydrate, leading to high-quality spectra and reliable data.

References

  • Ogg, R. J., Kingsley, P. B., & Taylor, J. S. (1994). WET, a T1- and B1-insensitive water-suppression method for in vivo localized 1H NMR spectroscopy. Journal of Magnetic Resonance, Series B, 104(1), 1–10. [Link]

  • Wang, C., & Pielak, G. J. (2007). Improved residual water suppression: WET180. Journal of Biomolecular NMR, 38(1), 81–85. [Link]

  • Aguilar, J. A., & Kenwright, S. J. (2015). Robust NMR water signal suppression for demanding analytical applications. RSC Advances, 5(120), 99205–99212. [Link]

  • Giraudeau, P., Akoka, S., & Remaud, G. S. (2015). Optimizing water suppression for quantitative NMR-based metabolomics: a tutorial review. Metabolomics, 11(5), 1041–1055. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Takeuchi, K., & Wagner, G. (2006). Effects of radiation damping for biomolecular NMR experiments in solution: a hemisphere concept for water suppression. Journal of Magnetic Resonance, 178(1), 130–136. [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020). Water Suppression using Presaturation (presat). [Link]

  • Kekic, M., et al. (2018). Advanced solvent signal suppression for the acquisition of 1D and 2D NMR spectra of Scotch Whisky. Journal of Magnetic Resonance Open, 1, 100001. [Link]

  • Nishikawa, T., et al. (2024). Basic accuracy of a 1D NOESY with presaturation method using standard solutions of amino and maleic acids. Magnetic Resonance in Chemistry. [Link]

  • Nanalysis Corp. (2025). Beverages Analysis: 1H NMR with Solvent Suppression. [Link]

  • University of Wisconsin-Madison Chemistry Department. (2022). Solvent Suppression using TopSpin 3.x. [Link]

  • NMR Wiki Q&A Forum. (2013). 1D NOESY with selective excitation and water suppression. [Link]

  • University of Ottawa NMR Facility Blog. (2011). "Absolute" Water Suppression. [Link]

  • University of Wisconsin-Madison Chemistry Department. (2022). Solvent Suppression using TopSpin 3.x. [Link]

  • NMR Wiki Q&A Forum. (2010). What is the more effective method of water suppression for NOESY?[Link]

  • Weizmann Institute of Science. (n.d.). NMR | Solvent Suppression | Chemical Research Support. [Link]

  • University of Cambridge Department of Chemistry. (2002). Tips for Better Solvent Suppression by Presaturation. [Link]

  • NMRGenerator. (n.d.). ZGPPW5 1H. [Link]

  • Missouri University of Science and Technology. (2012). Optimization of solvent suppression sequences for NMR analysis of aqueous solutions. [Link]

  • Power, T. D., et al. (2024). Solvent Suppression in Pure Shift NMR. Analytical Chemistry. [Link]

  • Kiraly, P., et al. (2022). Ultra-clean pure shift NMR with optimal water suppression for analysis of aqueous pharmaceutical samples. ChemRxiv. [Link]

  • van der Cruijsen, E. A. W., et al. (2013). Fast Proton Exchange in Histidine: Measurement of Rate Constants through Indirect Detection by NMR Spectroscopy. Angewandte Chemie International Edition, 52(43), 11333–11336. [Link]

  • G. C. K. Roberts (Editor). (1993). NMR of Macromolecules: A Practical Approach. IRL Press. [Link]

  • Giraudeau, P., et al. (2015). High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. Analytical Chemistry, 87(21), 10833–10840. [Link]

  • Power, T. D., et al. (2024). Solvent suppression in pure shift NMR. ChemRxiv. [Link]

  • Andreas, L. B., et al. (2010). NMR Detection of pH-Dependent Histidine-Water Proton Exchange Reveals the Conduction Mechanism of a Transmembrane Proton Channel. Journal of the American Chemical Society, 132(38), 13342–13351. [Link]

  • Magritek. (n.d.). Lifting the curtain of undesired solvent signals. [Link]

  • Castañar, L., et al. (2006). Optimization of Diffusion-Filtered NMR Experiments for Selective Suppression of Residual Nondeuterated Solvent and Water Signals from 1H NMR Spectra of Organic Compounds. The Journal of Organic Chemistry, 71(10), 3972–3975. [Link]

  • Lane, D., et al. (2012). 1D 1 H in vivo NMR spectrum acquired with the Shaped Presaturation W5... ResearchGate. [Link]

  • Kiraly, P., et al. (2022). Ultra-clean pure shift NMR with optimal water suppression for analysis of aqueous pharmaceutical samples. Magnetic Resonance, 3, 117–126. [Link]

  • IMSERC. (n.d.). Solvent presaturation. [Link]

  • Adams, R. W., et al. (2013). PEW5. Chem. Commun., 49, 358-360. [Link]

  • Chen, H., et al. (2011). Pre-SAT180, a Simple and Effective Method for Residual Water Suppression. Journal of Magnetic Resonance, 209(1), 115–119. [Link]

  • Columbia University. (n.d.). Water Suppression - NMR Core Facility. [Link]

  • Université de Strasbourg. (n.d.). SAMPLE PREPARATION. [Link]

  • Nmr-service.com. (n.d.). NMR sample preparation guidelines. [Link]

  • ResearchGate. (2012). Proton magnetic resonance spectra of (a) L-histidine and (b) L-nitrohistidine monohydrate solutions in D 2 O. [Link]

  • Frontiers. (2021). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. [Link]

  • bioRxiv. (2024). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. [Link]

  • Journal of the American Chemical Society. (1983). Nitrogen-15 chemical shift tensors in L-histidine hydrochloride monohydrate. [Link]

Sources

Isotope Stability Support Center: Minimizing Amide Proton Back-Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Back-Exchange in 15N-Labeled/HDX Samples Ticket ID: ISO-PROTECT-001

Introduction: The Physics of Preservation

Welcome to the technical support center. You are likely here because your 15N-HSQC signal is fading too fast in D2O, or your HDX-MS deuterium recovery is unacceptably low (<70%).

Whether you are detecting via NMR (15N-labeled) or Mass Spectrometry, the enemy is identical: Back-Exchange. This is the unwanted replacement of your isotopic label (Deuterium) with solvent Hydrogen (or vice versa) before detection is complete.

The preservation of amide protons is governed by the Linderstrøm-Lang theory. Exchange is acid- and base-catalyzed. To minimize this, you must manipulate the chemical environment to hit the "intrinsic exchange minimum."

The Golden Rules of Stability
  • pH 2.5 is Absolute: The exchange rate minimum (

    
    ) for backbone amides typically lies between pH 2.5 and 2.6. Deviation by 1 pH unit increases the exchange rate by 10-fold.
    
  • Temperature is Critical: Exchange rates decrease ~3-fold for every 10°C drop.

  • Buffer Composition Matters: Phosphate and Acetate can act as exchange catalysts. Citrate or Formate are superior for quench buffers.

Module 1: The "V-Shape" Exchange Curve

Understanding the relationship between pH and exchange rate is non-negotiable.

ExchangePhysics cluster_0 Resulting Exchange Rate (k_ex) Acid Acid Catalyzed Region (pH < 2.5) Min The Sweet Spot (pH 2.5, 0°C) Acid->Min Decrease [H+] High High Exchange Rate (Signal Loss) Acid->High Base Base Catalyzed Region (pH > 2.6) Base->Min Decrease [OH-] Base->High Low Minimized Exchange (Signal Preservation) Min->Low Factors Catalytic Factors: Buffer Type (Phosphate) Ionic Strength Factors->Min Avoid Catalysts

Figure 1: The dependence of amide proton exchange rates on pH.[1][2] The goal is to funnel all samples into the "Sweet Spot" (pH 2.5) immediately prior to analysis.

Module 2: Optimized Protocols

Protocol A: The "Perfect" Quench Buffer (HDX-MS Focus)

Use this to lock in deuterium levels before injection.

ComponentConcentrationRoleNotes
Guanidine HCl 4.0 M - 8.0 MDenaturationUnfolds protein to kill secondary structure protection factors.
TCEP 250 - 500 mMReductionReduces disulfides. More stable than DTT at pH 2.5.
Citrate/Formate 100 mMBufferingSets pH to 2.5. Avoids phosphate catalysis.
pH Adjustment pH 2.3 (Target) AcidityTarget pH 2.3 so that when mixed 1:1 with sample (pH 7.4), final pH is ~2.5.

Step-by-Step:

  • Chill: Pre-chill quench buffer on ice to 0°C.

  • Mix: Add Quench Buffer to Sample in a 1:1 ratio (v/v).

  • Snap Freeze: If not analyzing immediately, snap freeze in liquid nitrogen.

  • Thaw: Thaw rapidly (30s) only when ready to inject.

Protocol B: 15N-NMR Sample Preparation

Use this for real-time kinetics or solvent exchange experiments.

  • Lyophilization (Optional): If starting from dry 15N-protein, dissolve directly in pre-chilled D2O adjusted to pD 4.0-5.0 (for slower exchange) or pD 2.5 (for maximum quenching).

    • Note: pD = pH_meter + 0.4.[3]

  • The "Jump": If injecting protonated protein into D2O:

    • Prepare D2O buffer at pH* (meter reading) 2.1.

    • Inject concentrated protein.

    • Keep NMR probe temperature at 5°C - 10°C (compromise between exchange rate and tumbling speed/signal width).

Module 3: Troubleshooting & Diagnostics

Issue: "My Back-Exchange is > 40%."

Follow this diagnostic workflow to identify the leak.

Troubleshooting Start Problem: High Back-Exchange (>40%) CheckpH Step 1: Check Eluent pH Is the LC waste pH ~2.5? Start->CheckpH CheckTemp Step 2: Check Column Temp Is the column/valve box at 0°C? CheckpH->CheckTemp Yes Sol1 Fix: Adjust Mobile Phase A (Use 0.1% Formic Acid, check pH) CheckpH->Sol1 No (pH > 3.0) CheckTime Step 3: Check Gradient Time Is total run time > 10 mins? CheckTemp->CheckTime Yes Sol2 Fix: Pre-chill solvents Use ice bath for valves CheckTemp->Sol2 No (>4°C) Sol3 Fix: Shorten Gradient Use Trap-Elute mode CheckTime->Sol3 Yes Check Digestion Efficiency Check Digestion Efficiency CheckTime->Check Digestion Efficiency No

Figure 2: Diagnostic decision tree for identifying sources of deuterium loss.

Common Failure Points
  • The "Mobile Phase" Trap: Standard 0.1% Formic Acid often yields pH ~2.7-2.8. Verify the pH of your Mobile Phase A. If it is too high, the protein spends 10 minutes in a "base-catalyzed" environment during chromatography.

  • Valve Warmth: Even if the column is iced, the injector valve might be at room temperature. This brief exposure can cause 10-15% loss.

Module 4: Correction (The "MaxD" Control)

You cannot eliminate back-exchange, but you must correct for it. You need a "Maximally Deuterated" (MaxD) control.[3][4][5]

Protocol:

  • Denature: Incubate 15N-protein in D2O containing 6M Deuterated Guanidine-HCl (d-GnCl) or heat to 80°C for 5 minutes.

  • Equilibrate: Allow 2-24 hours for all amides to exchange to D.

  • Process: Quench and run this sample exactly like your experimental samples.

  • Calculate:

    
    
    
    • 
      : Centroid mass of experimental sample.
      
    • 
      : Centroid mass of protonated control.
      
    • 
      : Centroid mass of MaxD control.
      

FAQ: Frequently Asked Questions

Q: Why do I need to avoid Phosphate buffers in my quench? A: Phosphate is a potent catalyst for proton exchange. Even at low pH, the presence of phosphate ions can accelerate the exchange rate, leading to significant signal loss during the quench step. Use Citrate, Formate, or Glycine-HCl.

Q: Can I use 15N-HSQC to measure back-exchange? A: Yes. In fact, the disappearance of 15N-HSQC cross-peaks over time in D2O is the direct measurement of exchange. To minimize this for long acquisitions, you must lower the temperature (e.g., 283K) and lower the pH (to pH 4.0-5.0 if native, or 2.5 if denatured/peptide).

Q: Does the "15N" label itself affect exchange? A: Negligibly. There is a secondary isotope effect, but for practical troubleshooting of signal loss, the dominant factors are solvent pH and temperature.

References

  • Masson, G. R., et al. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. Nature Methods.[3] Link

  • Englander, S. W., & Kallenbach, N. R. (1983). Hydrogen exchange and structural dynamics of proteins and nucleic acids. Quarterly Reviews of Biophysics. Link

  • Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics.[6][7][8][9] Chemical Society Reviews. Link

  • Thermo Fisher Scientific. Optimizing the use of the SEC-HDX-MS setup. Technical Note. Link

  • Bai, Y., Milne, J. S., Mayne, L., & Englander, S. W. (1993). Primary structure effects on peptide group hydrogen exchange. Proteins: Structure, Function, and Bioinformatics. Link

Sources

Validation & Comparative

Mass Spectrometry Validation of Ring-15N2 Incorporation Rates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Validation of stable isotope labeling (15N2-Histidine/Uracil) in metabolic flux and protein turnover studies.

Executive Summary: The Precision of Nitrogen Tracing

In the landscape of metabolic flux analysis (MFA) and protein turnover studies, Ring-15N2 labeling—specifically targeting the imidazole ring of L-Histidine or the pyrimidine ring of Uracil —represents a high-fidelity strategy for tracing nitrogen fate without the backbone scrambling often seen with universal 15N labeling.

However, validating the rate of incorporation requires distinguishing the specific mass defect of


N  (

+0.9970 Da) from naturally occurring

C
isotopes (

+1.0033 Da). This guide objectively compares the three dominant mass spectrometry architectures used for this validation: High-Resolution Orbitrap (HRMS) , Triple Quadrupole (QqQ) , and MALDI-TOF , establishing HRMS as the gold standard for kinetic validation while acknowledging the specific utility of QqQ for high-throughput quantification.
Comparative Analysis: Selecting the Right Validator

The choice of instrument dictates the resolution of your isotopic envelope and, consequently, the accuracy of your calculated Fractional Synthesis Rate (FSR).

Table 1: Technical Comparison of MS Architectures for Ring-15N2 Validation
FeatureMethod A: HRMS (Orbitrap/Q-TOF) Method B: Triple Quadrupole (QqQ) Method C: MALDI-TOF
Primary Utility Gold Standard Validation & DiscoveryHigh-Throughput QuantificationRapid Qualitative Screening
Mass Resolution > 120,000 (at m/z 200)Unit Resolution (~0.7 Da)Low to Medium (~5,000)
Isotope Specificity High: Resolves

N

(+1.994 Da) from

C

(+2.006 Da).
Low: Cannot resolve

N from

C; relies on precursor selection.
Low: Merged isotopic envelopes.
Sensitivity Femtomole range (High)Attomole range (Ultra-High) Picomole range (Moderate)
Linear Dynamic Range 4-5 orders of magnitude6 orders of magnitude 3 orders of magnitude
Data Type Full Scan / SIM (M+0, M+2, M+4...)MRM (Precursor

Fragment)
Full Scan (Singly charged)
Best For: Calculating accurate APE (Atom Percent Excess) and deconvolution.Targeted quantification of known analytes in complex matrices.Checking labeling efficiency of purified peptides.
Technical Deep Dive: The Physics of Ring-15N2 Detection

To validate incorporation rates, one must measure the Mass Isotopomer Distribution (MID) . The core challenge is the Nuclear Binding Energy Defect .

  • 
    N Mass Shift:  15.000109 Da - 14.003074 Da 
    
    
    
    0.997035 Da
  • 
    C Mass Shift:  13.003355 Da - 12.000000 Da 
    
    
    
    1.003355 Da

For a molecule labeled with Ring-15N2 (e.g., Histidine, m/z ~155), the label adds 1.99407 Da . A natural abundance isotopologue with two


C atoms adds 2.00671 Da .

The "Split" Requirement: The difference is


 = 0.01264 Da.
To resolve these peaks at m/z 155, the required resolution (

) is:

Insight: While a standard Orbitrap (R=60k) easily resolves this, a QqQ (Unit Resolution) merges these peaks. Therefore, HRMS is required to validate that the +2 Da shift is indeed from the tracer and not background noise or co-eluting interferences, especially at low enrichment levels (<1%).

Validated Protocol: HRMS Workflow for Ring-15N2 Histidine

This protocol is designed for the Orbitrap Exploris 480 or similar Q-TOF systems. It validates the incorporation rate of 15N2-Histidine into cellular proteins.

Phase 1: Sample Preparation (The "Clean" Hydrolysis)
  • Goal: Release amino acids without degrading the imidazole ring.

  • Step 1: Lyse cells in RIPA buffer; precipitate proteins with cold acetone (1:4 v/v).

  • Step 2: Acid Hydrolysis: Resuspend pellet in 6M HCl. Incubate at 110°C for 24 hours in a sealed, nitrogen-flushed glass vial. (Note: Histidine is acid-stable; Tryptophan is not).

  • Step 3: Dry down under nitrogen stream. Reconstitute in Mobile Phase A (0.1% Formic Acid in Water).

Phase 2: LC-MS Acquisition
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is critical for retaining polar amino acids like Histidine.

    • Recommended: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Gradient:

    • A: 20 mM Ammonium Formate in H2O (pH 3.0).

    • B: Acetonitrile.[1]

    • Profile: 90% B to 60% B over 10 mins.

  • MS Settings:

    • Mode: Positive Ion (ESI+).[2]

    • Resolution: 60,000 or 120,000 (at m/z 200).

    • Scan Range: m/z 70–300 (Focus on amino acids).

    • AGC Target: 1e6 (Avoid space charge effects which distort isotope ratios).

Phase 3: Data Processing (The Calculation)

Calculate the Atom Percent Excess (APE) for the M+2 isotopologue.

  • Extract Ion Chromatograms (XIC) for:

    • M+0 (Unlabeled Histidine): 156.0768 Da

    • M+2 (Ring-15N2 Histidine): 158.0709 Da (Note the mass defect!)

  • Integrate Peak Areas (

    
    , 
    
    
    
    ).
  • Calculate Ratio (

    
    ): 
    
    
    
    
  • Correct for Natural Abundance: Subtract the theoretical natural M+2 abundance (approx. 0.2% for small molecules) from the experimental ratio.

Visualization of the Workflow

The following diagram illustrates the critical path for validating Ring-15N2 incorporation, highlighting the decision points between HRMS and QqQ.

ValidationWorkflow Sample Biological Sample (Cell/Tissue) Extraction Acid Hydrolysis (6M HCl, 110°C) Sample->Extraction Separation HILIC Chromatography (Retain Polar His/Uracil) Extraction->Separation Decision Select MS Mode Separation->Decision HRMS HRMS (Orbitrap) Full Scan @ 120k Res Decision->HRMS Validation Phase (High Accuracy) QqQ QqQ (MRM) Targeted Transitions Decision->QqQ Routine Phase (High Throughput) Data_HRMS Resolve 15N vs 13C Calculate APE HRMS->Data_HRMS Data_QqQ High Sensitivity Quant (Risk of Interference) QqQ->Data_QqQ Validation Rate Calculation (Exponential Rise to Max) Data_HRMS->Validation Preferred Path Data_QqQ->Validation

Caption: Logical workflow for Ring-15N2 validation. HRMS is the preferred path for initial validation to ensure isotopic purity and resolve mass defects.

Logic of the Mass Shift (Ring-15N2)

Understanding the structural change is vital for interpreting fragmentation spectra.

MassShift Unlabeled Unlabeled L-Histidine (Im-14N2) Mass: 155.0695 Labeled Ring-15N2 L-Histidine (Im-15N2) Mass: 157.0636 Unlabeled->Labeled +1.9941 Da (Tracer Incorporation) Interference Natural 13C2 Isotopologue Mass: 157.0762 Unlabeled->Interference +2.0067 Da (Natural Noise) Resolution Required Resolution R > 12,000 (To Separate Green vs Red) Labeled->Resolution Interference->Resolution

Caption: Mass defect visualization. The +1.994 Da shift of Ring-15N2 must be distinguished from the +2.006 Da shift of natural 13C2 noise.

References
  • Vertex AI Search. (2025). Stable isotope labeling tandem mass spectrometry (SILT)
  • BenchChem. (2025).[3] Validating the Incorporation of Ac-rC Phosphoramidite-15N by Mass Spectrometry: A Comparative Guide. ]

  • BenchChem. (2025).[3] Application Notes and Protocols for Quantitative Mass Spectrometry using Uracil-15N2 Internal Standard. 3]

  • NIH. (2014).
  • NIH. (2002).

Sources

Comparing chemical shifts of Ring-15N2 vs U-13C/15N Histidine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Optimizing Histidine Analysis – Ring-15N₂ vs. U-13C/15N Labeling Strategies

Executive Summary This guide provides a technical comparison between Ring-15N₂ Histidine (side-chain selective labeling) and Uniformly Labeled (U-13C/15N) Histidine for NMR spectroscopy. While U-13C/15N is the industry standard for backbone assignment and structural determination, it suffers from spectral crowding and multiplet broadening in the aromatic region. Ring-15N₂ Histidine serves as a high-precision "probe" for catalytic active sites, offering superior resolution for tautomeric state determination and pKa titration, albeit with the loss of scalar backbone connectivity.

Part 1: The Histidine Challenge

Histidine (His) is the "Swiss Army Knife" of enzymatic catalysis. Its imidazole side chain (


) can toggle between protonated (cationic) and neutral states at physiological pH.[1][2] Furthermore, the neutral state exists in equilibrium between two tautomers: 

-H (

) and

-H (

).[1][2]

Why Labeling Matters:

  • Tautomer Identification: The specific protonation state drives catalytic mechanisms (e.g., serine proteases).

  • Chemical Shift Sensitivity: Nitrogen chemical shifts change dramatically (~70-80 ppm) between protonated and non-protonated states, making

    
     NMR the gold standard for this analysis.
    

Part 2: Technical Comparison

Spectral Resolution and Linewidths[3][4]
  • U-13C/15N Histidine:

    • Physics: In a uniformly labeled sample, the imidazole carbons and nitrogens are all magnetically active. This introduces one-bond scalar couplings (

      
       Hz, 
      
      
      
      Hz).
    • Consequence: Unless high-power decoupling is applied (which risks sample heating), resonances appear as broad multiplets. Even with decoupling, dipolar relaxation between adjacent

      
       and 
      
      
      
      nuclei broadens the lines (
      
      
      relaxation shortening).
  • Ring-15N₂ Histidine:

    • Physics: Only the

      
       and 
      
      
      
      atoms are enriched; carbons remain at natural abundance (98.9%
      
      
      ).
    • Consequence: Absence of

      
       and 
      
      
      
      couplings results in sharp singlet peaks. Reduced dipolar relaxation pathways yield narrower linewidths, allowing for the detection of dynamic processes or minor tautomeric states.
Information Density vs. Assignment
  • U-13C/15N: Allows for Scalar Connectivity . You can trace magnetization from the backbone

    
     to 
    
    
    
    to the imidazole ring. Essential for de novo assignment.
  • Ring-15N₂: The "island" problem. You see the imidazole signals clearly, but they are not magnetically connected to the protein backbone. Requires prior assignment (e.g., via NOE or mutagenesis).

Comparison Table: Product Specifications

FeatureU-13C/15N HistidineRing-15N₂ Histidine
Primary Application Structure determination, Backbone assignmentActive site probing, pKa titration, Tautomer analysis
Spectral Appearance Broad multiplets (unless decoupled)Sharp Singlets
Backbone Connectivity Yes (via

)
No (Isolated spin system)
Relaxation (

)
Faster (Broader lines due to dipolar coupling)Slower (Sharper lines, better for dynamics)
Cost Efficiency Lower (Standard production)Higher (Specialized precursor synthesis)

Part 3: Chemical Shift Analysis (Self-Validating Data)

To interpret the data from either product, researchers must reference the "Canonical Limit" values.[3] The chemical shift indicates the electronic environment (protonated vs. lone pair).

Table: Nitrogen Chemical Shift Fingerprints (ppm) Referenced to liquid NH₃. Data synthesized from solid-state and solution NMR studies.

State

Shift (ppm)

Shift (ppm)
Electronic Status
Cationic (Charged) ~170 - 180~170 - 180Both Protonated
Tautomer

(Tau)
~250~160 - 170

Lone Pair /

Protonated
Tautomer

(Pi)
~160 - 170~250

Protonated /

Lone Pair

Analytic Insight: A shift of ~250 ppm is the "smoking gun" for a non-protonated nitrogen (lone pair). If an active site Histidine shows a shift of 250 ppm at pH 7, it is neutral. If it shifts to ~175 ppm, it has become protonated.

Part 4: Experimental Workflow

Protocol A: Tautomer Determination using Ring-15N₂ His

Objective: Determine if the catalytic His is in the


 or 

state.
  • Sample Preparation:

    • Express protein in E. coli auxotrophic strain using minimal media supplemented with Ring-15N₂ L-Histidine (50 mg/L).

    • Buffer: 20 mM Phosphate, pH 6.0 - 8.0 (titration series).

    • Critical Step: Use 10% D₂O for lock, but avoid 100% D₂O to prevent H/D exchange of the imidazole protons if observing

      
      .
      
  • Acquisition (Pulse Sequence):

    • Experiment: 2D

      
       HSQC (Side-chain optimized).
      
    • Optimization: Set INEPT delay

      
      . For imidazole, 
      
      
      
      Hz. Set delay to ~2.5 ms.
    • Alternative (if intermediate exchange broadens proton signal): Use 1D

      
       direct detect  or H(C)N  long-range correlation if using U-13C/15N.
      
  • Data Analysis:

    • Extract chemical shifts for

      
       and 
      
      
      
      .[4]
    • Plot

      
       vs. pH.[2][4][5] Fit to Henderson-Hasselbalch equation to determine 
      
      
      
      .[5]
    • Validation: If

      
       tracks near 170 ppm while 
      
      
      
      tracks near 250 ppm, the residue prefers the
      
      
      tautomer.
Visualization: Tautomer Equilibrium & Shifts

HistidineTautomers Cation Cationic Form (Protonated) Nδ1: ~175 ppm Nε2: ~175 ppm Tau Tautomer τ (Nε2-H) Nδ1: ~250 ppm Nε2: ~165 ppm Cation->Tau - H+ (pKa ~6) Pi Tautomer π (Nδ1-H) Nδ1: ~165 ppm Nε2: ~250 ppm Cation->Pi - H+ Tau->Pi Tautomerization

Figure 1: Chemical shift fingerprints of Histidine states. The transition from Cation to Neutral involves a massive shift (~80 ppm) on the deprotonating nitrogen.

Part 5: Decision Matrix & Application Scenarios

When should you choose Ring-15N₂ over the standard U-13C/15N?

Scenario 1: The "Crowded" Active Site

  • Context: A 40 kDa enzyme with 12 Histidines.

  • Problem: In U-13C/15N spectra, the aromatic region is a forest of overlapping multiplets.

  • Solution:Ring-15N₂ . The spectra simplify to sharp singlets. You can titrate the sample and watch the "active" His move without interference from backbone noise.

Scenario 2: De Novo Structure

  • Context: Unknown protein structure.

  • Problem: You need to know which peak belongs to His-34 vs His-89.

  • Solution:U-13C/15N . You must use triple-resonance experiments (HNCACB, CBCA(CO)NH) to link the side chain to the backbone. Ring-15N₂ cannot do this.

Visualization: Selection Workflow

SelectionWorkflow Start Experimental Goal Q1 Is the residue assigned? Start->Q1 Q2 Is the protein >30 kDa? Q1->Q2 Yes (Known Site) Res_U Use U-13C/15N His (Standard) Q1->Res_U No (Need Assignment) Q2->Res_U No (Standard is fine) Res_Ring Use Ring-15N2 His (High Resolution) Q2->Res_Ring Yes (Relaxation is critical) Q2->Res_Ring Need precise pKa/Tautomer data

Figure 2: Decision matrix for selecting the optimal Histidine labeling strategy.

References

  • Hu, F., et al. (2006). Histidine side chain dynamics in solid-state NMR. Journal of the American Chemical Society.[6][7][8] Link

  • Sudmeier, J. L., et al. (2003). Identification of Histidine Tautomers in Proteins by 15N NMR. Journal of Biomolecular NMR.[6] Link

  • Mulder, F. A., et al. (2024). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation.[4] Journal of the American Chemical Society.[6][7][8] Link

  • Cambridge Isotope Laboratories. (2022). Application Note: Selective Labeling of Amino Acids.Link

  • BioMagResBank (BMRB). Histidine Chemical Shift Statistics.Link

Sources

Technical Guide: Verifying Isotopic Enrichment of L-Histidine:HCl:H2O

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: L-Histidine Monohydrochloride Monohydrate (


C, 

N, or D enriched). Application: Biomolecular NMR, Metabolic Flux Analysis, Proteomics Internal Standards.[1] The Challenge: Verifying isotopic enrichment (

) is distinct from verifying chemical purity. A batch can be 99.9% chemically pure L-Histidine but fail isotopic specifications (e.g., only 95% enriched).

This guide compares the two industry-standard methodologies for verifying isotopic enrichment: High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . While HRMS offers superior sensitivity for calculating total isotopologue distribution, qNMR provides absolute structural quantification and site-specific labeling verification.

Part 1: The Verification Challenge

L-Histidine:HCl:H2O presents unique challenges for verification due to its hygroscopic nature and the presence of exchangeable protons.

The "Two-Tier" Purity Requirement
  • Chemical Purity: Is the substance L-Histidine? (Target:

    
    )
    
  • Isotopic Enrichment: What percentage of the carbon/nitrogen atoms are heavy isotopes? (Target:

    
    )
    

Note: This guide focuses specifically on Tier 2 (Enrichment).

Part 2: Methodology Comparison

Method A: High-Resolution Mass Spectrometry (HRMS)

Best For: Calculating total percentage enrichment and identifying "isotopologues" (molecules with incomplete labeling, e.g.,


 instead of 

).
Mechanism

HRMS analyzes the mass-to-charge ratio (


). For a fully labeled L-Histidine (

), the molecular weight shifts significantly.
  • Natural L-His: ~155.15 Da

  • Labeled L-His (

    
    ):  ~164.15 Da (+9 Da shift)
    

The "Performance" of a batch is determined by the absence of lower-mass peaks (


, 

).
Protocol: HRMS Isotopic Analysis
  • Sample Preparation:

    • Dissolve 1 mg L-Histidine:HCl:H2O in 1 mL LC-MS grade water.

    • Dilute 1:100 in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Crucial: High concentrations cause detector saturation, skewing isotopic ratios.

  • Instrumentation: Q-TOF or Orbitrap MS (Direct Infusion or LC-MS).

  • Acquisition: Positive ESI mode (

    
    ).
    
  • Data Processing:

    • Identify the theoretical monoisotopic mass of the fully labeled species.

    • Integrate the area of the fully labeled peak (

      
      ) and all under-labeled peaks (
      
      
      
      ).
    • Calculation:

      
      
      
Method B: Quantitative NMR (qNMR)

Best For: Verifying site-specific labeling (e.g., confirming the imidazole ring is labeled) and absolute quantification without reference standards of the labeled material.

Mechanism

In


H-NMR, 

C enrichment causes "satellite" splitting due to large one-bond heteronuclear coupling (

).
  • Non-enriched (

    
    C):  Single central peak for each proton environment.
    
  • Enriched (

    
    C):  The central peak disappears (or diminishes to 
    
    
    
    ) and is replaced by a doublet (satellites).
Protocol: qNMR Enrichment Check
  • Sample Preparation:

    • Dissolve 5-10 mg L-Histidine in 600

      
      L 
      
      
      
      .
    • Add internal standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (

      
      ).
      
    • Note: In

      
      , amine and acid protons exchange and become invisible. Focus on the 
      
      
      
      -proton and Imidazole protons.
  • Acquisition:

    • Standard 1D

      
      H spectrum (16-32 scans).
      
    • Optional: 1D

      
      C spectrum (requires higher concentration/more scans).
      
  • Analysis (The "Satellite Test"):

    • Locate the Imidazole H2 signal (

      
       ppm depending on pH).
      
    • Pass: You see a large doublet (split by

      
       Hz for aromatic C-H) and no central singlet.
      
    • Fail: A visible central singlet indicates residual

      
      C.
      

Part 3: Data Comparison & Decision Matrix

Comparative Performance Data
FeatureMethod A: HRMSMethod B: qNMR
Primary Output Isotopologue Distribution (

)
Site-Specific Atom Status
Sensitivity High (ng quantities)Low (mg quantities)
Precision


Blind Spot Cannot easily distinguish position of label (e.g., Is the

C on the carboxyl or the ring?)
Cannot easily detect trace isotopologues (

) without long scan times
Cost/Run ModerateLow (if instrument available)
Decision Logic: Which to use?
  • Use HRMS when: You need to certify the total enrichment percentage for a Certificate of Analysis (CoA) or metabolic flux study.

  • Use qNMR when: You suspect "scrambling" (label moving to wrong positions) or need to verify the chemical integrity of the imidazole ring simultaneously.

Part 4: Visualization of Workflows

Diagram 1: The Verification Logic Flow

This diagram illustrates the decision process for verifying a batch of L-Histidine.

VerificationLogic Start Batch L-Histidine:HCl:H2O ChemCheck Step 1: Chemical Purity Check (1H NMR / HPLC) Start->ChemCheck Decision1 Is Chemical Purity >98%? ChemCheck->Decision1 Fail REJECT BATCH Decision1->Fail No EnrichCheck Step 2: Isotopic Enrichment Check Decision1->EnrichCheck Yes MethodSelect Select Method EnrichCheck->MethodSelect HRMS Method A: HRMS (Isotopologue Analysis) MethodSelect->HRMS For Total % NMR Method B: qNMR (Satellite/Splitting Analysis) MethodSelect->NMR For Site Specificity ResultMS Calculate % (M_labeled / Total_Ion_Count) HRMS->ResultMS ResultNMR Verify Absence of Central 12C Peaks NMR->ResultNMR

Caption: Logical workflow for verifying L-Histidine batches, separating chemical purity from isotopic enrichment.

Diagram 2: HRMS Data Interpretation

How to read the Mass Spec data for enrichment.

HRMS_Analysis Sample Enriched Sample (Theoretical Mass M) Spectrum Mass Spectrum Acquisition Sample->Spectrum Peaks Peak Detection Spectrum->Peaks M_Peak Peak M (Fully Labeled) High Intensity Peaks->M_Peak Expected M_minus_1 Peak M-1 (1 Light Isotope) Trace Intensity Peaks->M_minus_1 Impurity Calc Calculation: Enrichment = M / (M + (M-1)) M_Peak->Calc M_minus_1->Calc

Caption: Deconvolution of Mass Spectrometry signals to calculate enrichment percentage.

Part 5: Experimental Protocol Details

Critical Control Point: Handling L-Histidine:HCl:H2O

The monohydrate hydrochloride form is hygroscopic .

  • Risk: Absorbed water weight will skew quantitative calculations (gravimetric) in qNMR.

  • Mitigation: For qNMR purity assessment, dry the sample in a desiccator over

    
     for 24 hours, or measure water content separately via Karl Fischer titration and correct the mass.
    
qNMR Analysis Parameters (Bruker/Varian 500 MHz+)
  • Solvent:

    
     (99.9% D).
    
  • pH: L-Histidine chemical shifts are pH sensitive.

    • Acidic pH (approx 1-2): Imidazole protons shift downfield.

    • Neutral pH (7.0): Imidazole protons shift upfield.

    • Recommendation: Measure in

      
       directly (usually acidic due to HCl salt) for consistency.
      
  • Relaxation Delay (D1): Must be

    
     (typically 15-20s) for quantitative accuracy.
    
  • Pulse Angle:

    
    .
    

References

  • Biological Magnetic Resonance Data Bank (BMRB). L-Histidine Chemical Shifts. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. Available at: [Link]

  • Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical applications.[3] Progress in Nuclear Magnetic Resonance Spectroscopy.

Sources

Beyond the Backbone: Validating Protein-Ligand Interactions via Histidine Side-Chain NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and structural biology, the standard validation of protein-ligand interactions relies heavily on backbone amide (


N-

H) Chemical Shift Perturbation (CSP). While robust for mapping binding interfaces, backbone CSPs often fail to capture the electrostatic nuances of the active site—specifically, the protonation states and tautomeric equilibria of Histidine residues.

Histidine is the "Swiss Army knife" of the proteome, functioning as a nucleophile, general base, or metal coordinator. Its pKa (~6.0–6.5) makes it the primary sensor for pH-dependent binding events. This guide contrasts Histidine Side-Chain CSP with standard backbone methods and Isothermal Titration Calorimetry (ITC), arguing that for catalytic site validation, Histidine NMR is not just an alternative, but a mechanistic necessity.

Part 1: The Mechanistic Edge of Histidine CSP

Why Histidine Matters More Than the Backbone

Backbone amides report on secondary structure and local magnetic environment. However, they are often distant from the actual catalytic machinery. Histidine side chains (imidazole rings) are frequently the direct interactors with ligands, metals, or transition states.[1]

The "Invisible" Data in Standard HSQC:

  • Tautomerism: A ligand binding event can force a Histidine from the N

    
    -H (
    
    
    
    -tautomer) to the N
    
    
    -H (
    
    
    -tautomer) state without significantly shifting the backbone amide.
  • pKa Shifts: Ligand binding often alters the local electrostatics, shifting the pKa of an active site Histidine. A shift of

    
     is a definitive signature of specific interaction, often invisible to backbone probes.
    
The Sensor: C-H Correlation

Unlike the backbone, we utilize the aromatic side-chain signals. The C


-H

and C

-H

correlations in a

C-HSQC spectrum are the reporters. These spins are highly sensitive to the protonation state of the ring nitrogens.

Part 2: Comparative Analysis

The following table objectively compares Histidine Side-Chain NMR against the industry standards: Backbone CSP (


N), Methyl-TROSY, and ITC.
Table 1: Methodological Comparison Matrix
FeatureHistidine Side-Chain CSP Backbone (

N) CSP
Methyl-TROSY (Ile, Leu, Val) ITC (Isothermal Titration Calorimetry)
Primary Output pKa, Tautomer State, Active Site BindingBinding Interface Mapping, KdGlobal Folding, Allostery in Large ProteinsKd,

H (Enthalpy),

S (Entropy), stoichiometry
Structural Resolution Atomic (Side-chain specific) Atomic (Backbone specific)Atomic (Hydrophobic core/surface)None (Bulk thermodynamic)
Sensitivity to pH Extreme (Direct Reporter) Moderate (Indirect)LowHigh (Proton linkage effects)
Molecular Weight Limit ~30-40 kDa (without specialized labeling)~30 kDa (standard) / >100 kDa (TROSY)>100 kDaNo limit
Sample Requirement

C-His labeled protein (0.1–0.5 mM)

N labeled protein

C-Methyl labeled protein
Unlabeled protein (high conc.)
Blind Spot "Invisible" states (intermediate exchange)Side-chain dynamicsPolar active sites (often lack methyls)Location of binding

Senior Scientist Verdict: Use ITC to prove that binding occurs and to get the thermodynamics. Use Backbone CSP to map the general footprint. Use Histidine CSP to validate mechanism—specifically if the drug targets a catalytic residue or alters the protonation network.

Part 3: Experimental Workflow & Protocols

Diagram 1: The Histidine Validation Workflow

This diagram outlines the decision process for validating a ligand interaction using Histidine NMR.

His_Validation_Workflow Start Protein-Ligand Complex Validation Labeling Selective Labeling: [U-13C] or [13C-His] Media Start->Labeling Spectrum Acquire 1H-13C HSQC (Aromatic Region) Labeling->Spectrum Decision_Peaks Are His peaks visible? Spectrum->Decision_Peaks Optimize Optimize: Change pH (+/- 0.5) Change Temp (+/- 5C) Decision_Peaks->Optimize No (Broadening) Titration Ligand Titration Series (0.1x to 5x Kd) Decision_Peaks->Titration Yes Optimize->Spectrum Analysis Analyze Chemical Shifts: Cε1 and Cδ2 Titration->Analysis Result_pKa Calculate pKa Shift (ΔpKa) Analysis->Result_pKa Result_Taut Determine Tautomer (τ vs π) Analysis->Result_Taut

Caption: A self-validating workflow for Histidine CSP. Note the optimization loop: His signals often broaden due to intermediate exchange near their pKa.

Detailed Protocol: C-Histidine Titration

1. Sample Preparation (The "Clean" System)

  • Labeling: For proteins <25 kDa, uniform

    
    C/
    
    
    
    N labeling is sufficient.[2] For larger systems, use selective Histidine labeling (auxotrophic strains or cell-free synthesis) to remove background aromatic noise (Phe, Tyr, Trp).
  • Buffer Control (CRITICAL): Histidine chemical shifts are pH-meters.

    • The Trap: Ligand addition often changes the pH of the sample slightly. A 0.1 pH unit drift can induce a chemical shift perturbation that mimics binding.

    • The Fix: Use strong buffering (e.g., 50 mM Phosphate or HEPES) and check pH after every titration step using a micro-electrode.

2. NMR Acquisition

  • Pulse Sequence: Sensitivity-enhanced

    
    H-
    
    
    
    C HSQC (tuned to aromatic region).
  • Spectral Window:

    • 
      H: 6.0 – 9.0 ppm.
      
    • 
      C: 110 – 145 ppm.
      
  • Reference Spectra: Record spectra at pH values ranging from 5.0 to 8.0 to establish the "Standard Curve" for each Histidine in the apo state.

3. The Titration

  • Add ligand in steps: 0, 0.25, 0.5, 1.0, 2.0, 5.0 equivalents.

  • Monitor C

    
      (fastest mover) and C
    
    
    
    .
  • Self-Validation Check: If the peak disappears (intermediate exchange) and reappears at saturation, this validates a change in dynamics or pKa. If it only shifts linearly (fast exchange), calculate the Kd.

Part 4: Data Interpretation & Logic

Understanding the output requires knowing the "fingerprint" of the imidazole ring. The chemical shift of the carbon depends entirely on which nitrogen is protonated.

Diagram 2: Tautomer & Protonation Logic

This diagram illustrates how to interpret the chemical shift changes.

His_Logic State_Prot Fully Protonated (Charged, pH < 6) Shift_Prot Cε1: ~136 ppm Cδ2: ~118 ppm State_Prot->Shift_Prot High Shift State_Tau Nε2-H Tautomer (Neutral, most common) Shift_Tau Cε1: ~138 ppm Cδ2: ~120 ppm State_Tau->Shift_Tau Intermediate State_Pi Nδ1-H Tautomer (Neutral, rarer) Shift_Pi Cε1: ~134 ppm Cδ2: ~128 ppm State_Pi->Shift_Pi Distinct Pattern Ligand Ligand Binding Ligand->State_Prot Stabilizes Charge Ligand->State_Tau H-bond Acceptor

Caption: Chemical shift fingerprints for Histidine states. A ligand inducing a shift from Neutral (


) to Charged (+) will cause C

1 to move upfield and C

2 to move downfield.
Interpretation Guide (The "Senior Scientist" Insight)
  • The pKa Shift:

    • Plot the chemical shift (

      
      ) vs. pH for the Apo and Holo protein.
      
    • Fit to the Henderson-Hasselbalch equation.

    • Result: If

      
       and 
      
      
      
      , the ligand stabilizes the protonated form (likely an electrostatic interaction with a negatively charged ligand group).
  • The Tautomer Switch:

    • In the neutral state, Histidine exists in equilibrium between N

      
      -H (
      
      
      
      ) and N
      
      
      -H (
      
      
      ).
    • If the ligand acts as a Hydrogen Bond donor to N

      
      , it locks the Histidine in the 
      
      
      
      tautomer.
    • Validation: Look for the specific pattern in the

      
      C HSQC. The C
      
      
      
      resonance is particularly sensitive to this switch.
  • The "Invisible" State:

    • If a Histidine peak vanishes upon ligand binding and never returns, do not assume it is "unassigned." It is likely undergoing

      
       exchange between two distinct conformations.
      
    • Advanced Protocol: Use CEST (Chemical Exchange Saturation Transfer) to detect these "invisible" excited states [1].

References

  • Measurement of histidine pKa values and tautomer populations in invisible protein states. Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. Source: Frontiers in Molecular Biosciences URL:[Link]

  • Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. Source: Journal of Applied Chemistry URL:[Link]

  • Mobility of Histidine Side Chains Analyzed with

    
    N NMR Relaxation and Cross-Correlation Data. 
    Source: Journal of Physical Chemistry B
    URL:[Link]
    
  • Understanding Protein–Protein Interactions in Biology: Applications of NMR Spectroscopy and Isothermal Titration Calorimetry. Source: F1000Research URL:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing 15N Histidine Shifts with the BMRB Database

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, the histidine residue occupies a position of unique significance. Its imidazole side chain, with a pKa typically near physiological pH, renders it a exquisitely sensitive probe of the local electrostatic environment, conformational changes, and proton transfer events that are often at the heart of protein function.[1][2] The 15N chemical shifts of the histidine side-chain nitrogens (Nδ1 and Nε2) are particularly powerful reporters of its protonation state and tautomeric form.[3][4][5] However, the very sensitivity that makes histidine an invaluable spectroscopic reporter also necessitates a rigorous and systematic approach to data validation. This is where the Biological Magnetic Resonance Bank (BMRB) becomes an indispensable resource for the discerning researcher.[6][7]

This guide provides an in-depth, experience-driven framework for the cross-referencing of experimentally determined 15N histidine chemical shifts with the vast repository of data within the BMRB. We will move beyond a simple procedural checklist to explore the underlying scientific principles, ensuring that your experimental choices are not just technically sound, but also mechanistically informed. Our focus is on establishing a self-validating workflow that enhances the trustworthiness and reproducibility of your findings.

The "Why": Causality Behind Cross-Referencing 15N Histidine Shifts

The chemical shift of a nucleus is fundamentally determined by its local electronic environment. For the 15N nuclei in the histidine imidazole ring, this environment is profoundly influenced by several key factors:

  • Protonation State: The most dramatic influence on the 15N chemical shifts of histidine is the protonation state of the imidazole ring.[2][4] The chemical shifts of a protonated nitrogen are significantly different from those of a non-protonated nitrogen, often by as much as 80-100 ppm.[5] This makes 15N NMR a definitive tool for determining the pKa of individual histidine residues in a protein.[8][9][10]

  • Tautomeric State: In its neutral form, the histidine side chain can exist in two tautomeric states: Nδ1-H (π-tautomer) and Nε2-H (τ-tautomer). The 15N chemical shifts are highly sensitive to which nitrogen is protonated, providing a direct means to distinguish between these tautomers.[2][3]

  • Hydrogen Bonding and Local Environment: Beyond the primary effects of protonation, the 15N chemical shifts of histidine are also modulated by more subtle interactions, such as hydrogen bonding with neighboring residues or solvent molecules, and the overall secondary and tertiary structure of the protein.[11][12]

Cross-referencing your experimental 15N histidine shifts with the BMRB serves a dual purpose. Firstly, it provides a crucial validation step. Significant deviations of your measured shifts from the expected ranges for a given protonation state or tautomer can be an early indicator of mis-referencing or assignment errors.[13][14] It has been estimated that a significant percentage of entries in the BMRB may be improperly referenced, highlighting the importance of careful validation.[13][14] Secondly, by comparing your data to a large ensemble of deposited structures, you can gain valuable insights into the structural context of the histidine residues in your protein.

Experimental Workflow for Rigorous Data Acquisition and Referencing

A self-validating experimental protocol is the cornerstone of trustworthy data. The following workflow outlines the key steps for acquiring high-quality 15N HSQC data for a histidine-containing protein, with an emphasis on accurate referencing.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Express and purify your 15N-labeled protein to homogeneity.

    • Prepare your NMR sample in a well-buffered solution. A series of samples at different pH values spanning the expected pKa of histidine (typically pH 5-8) is highly recommended for accurate pKa determination.[8][9]

    • Include a known internal reference standard in your sample. For aqueous samples, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is the recommended primary reference for 1H.[15]

  • NMR Data Acquisition:

    • Acquire a series of 2D 1H-15N HSQC spectra at each pH point.

    • Ensure sufficient resolution in both the 1H and 15N dimensions to resolve all histidine side-chain N-H correlations.

    • Optimize acquisition parameters (e.g., spectral width, number of scans) to achieve a good signal-to-noise ratio.

  • Data Processing and Referencing:

    • Process the spectra using appropriate software (e.g., NMRPipe, TopSpin).

    • Reference the 1H dimension directly to the DSS signal at 0.0 ppm.

    • Reference the 15N dimension indirectly using the recommended gyromagnetic ratios.[15] For biochemical applications, liquid ammonia is the commonly used secondary reference for 15N.[16][17] It is crucial to be consistent with the referencing method and to clearly state it in any publications or depositions.[16]

Workflow Diagram

BMRB_CrossReferencing_Workflow cluster_Experimental Experimental Data Acquisition cluster_BMRB BMRB Cross-Referencing Exp_SamplePrep 1. Sample Preparation (15N-labeled protein, pH series, DSS) Exp_DataAcq 2. NMR Data Acquisition (2D 1H-15N HSQC) Exp_SamplePrep->Exp_DataAcq Exp_Processing 3. Data Processing & Referencing (Reference to DSS and indirect 15N referencing) Exp_DataAcq->Exp_Processing BMRB_Search 4. BMRB Database Search (Search for similar proteins or histidine shifts) Exp_Processing->BMRB_Search Experimental 15N Shifts BMRB_Compare 5. Data Comparison & Analysis (Compare experimental shifts to BMRB entries) BMRB_Search->BMRB_Compare BMRB_Validate 6. Validation & Interpretation (Identify outliers, confirm assignments, gain structural insights) BMRB_Compare->BMRB_Validate Final_Report Publication / Further Analysis BMRB_Validate->Final_Report Validated Data & Structural Insights

Caption: Workflow for cross-referencing experimental 15N histidine shifts with the BMRB database.

Navigating the BMRB: A Practical Guide to Data Comparison

The BMRB is a powerful tool, but effective utilization requires a strategic approach. Here’s how to efficiently search for and compare relevant data.

BMRB Search Strategy
  • Initial Search: Begin by searching the BMRB for your protein of interest or for proteins with high sequence homology.[18] The BMRB website offers various search functionalities, including advanced searches and FASTA searches.[19]

  • Chemical Shift Search: If a direct match is not found, utilize the chemical shift search tools. You can search for specific 15N chemical shift ranges characteristic of protonated or deprotonated histidine residues.

  • Metabolomics Search: The BMRB also contains a wealth of data on small molecules, including free histidine and histidine-containing peptides.[6] This can be a valuable resource for establishing baseline chemical shift values.

Data Comparison and Analysis

Once you have identified relevant BMRB entries, the next step is to perform a systematic comparison with your experimental data.

BMRB Entry IDProtein NameHistidine ResidueExperimental Conditions (pH, Temp)Experimental 15Nδ1 Shift (ppm)BMRB 15Nδ1 Shift (ppm)Experimental 15Nε2 Shift (ppm)BMRB 15Nε2 Shift (ppm)Notes
e.g., 2503Human UbiquitinHis686.5, 298 K215.4215.1175.8175.6Excellent agreement, suggests similar protonation state and local environment.
e.g., 5720Calbindin D9kHis577.0, 300 K178.2178.5245.1244.9Indicates a neutral histidine in the τ-tautomeric state.
Your ProteinExample ProteinHis1236.8, 298 K195.3N/A198.7N/ABoth shifts are in the protonated range, suggesting a pKa > 6.8.
Your ProteinExample ProteinHis457.2, 298 K248.1N/A170.5N/AShifts are consistent with a neutral histidine in the π-tautomeric state.

Table 1: Example Comparison of Experimental 15N Histidine Shifts with BMRB Entries.

Leveraging BMRB Validation Tools

The BMRB provides access to a suite of validation tools that can aid in assessing the quality of your data and the deposited entries.[20][21] Tools like the Protein Structure Validation Suite (PSVS) and others can help identify potential referencing errors and outliers.[20][22]

Data Deposition: Contributing to the Scientific Community

Once your data has been thoroughly validated, it is crucial to deposit it into the BMRB.[23][24] This not only ensures the long-term accessibility of your data but also enriches this invaluable community resource for future research. The BMRB accepts data in the NMR-STAR format, and various tools are available to facilitate the conversion of data from common NMR software packages.[22][25][26]

Conclusion

The cross-referencing of 15N histidine chemical shifts with the BMRB database is an essential practice for any researcher working in the field of biomolecular NMR. By adopting a rigorous and mechanistically informed approach to data acquisition, referencing, and comparison, you can significantly enhance the confidence in your assignments and gain deeper insights into the structure and function of your protein. This guide has provided a framework for establishing a self-validating workflow that upholds the principles of scientific integrity and contributes to the collective knowledge of the research community.

References

  • Liu, T., Ryan, M., Dahlquist, F. W., & Griffith, O. H. (n.d.). Determination of pKa values of the histidine side chains of phosphatidylinositol-specific phospholipase C from Bacillus cereus by NMR spectroscopy and site-directed mutagenesis. Protein Science. Retrieved from [Link]

  • (n.d.). Histidine pKa Measurement Using NMR. Carnegie Mellon University. Retrieved from [Link]

  • Vallurupalli, P., Sekhar, A., Yuwen, T., & Kay, L. E. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states. Proceedings of the National Academy of Sciences, 111(17), E1733–E1742. Retrieved from [Link]

  • Yu, W., Weininger, U., & Akke, M. (2024). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, B., Wang, Y., & Wishart, D. S. (2005). A probabilistic approach for validating protein NMR chemical shift assignments. Journal of biomolecular NMR, 32(2), 125–139. Retrieved from [Link]

  • (n.d.). Chemical Shift Referencing. University of California, Santa Barbara. Retrieved from [Link]

  • Liao, S. Y., & Hong, M. (2015). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. The journal of physical chemistry. B, 119(35), 11577–11588. Retrieved from [Link]

  • (n.d.). Nuclear magnetic resonance chemical shift re-referencing. Wikipedia. Retrieved from [Link]

  • Yi, M., Cross, T. A., & Hu, J. (2013). NMR Detection of pH-Dependent Histidine-Water Proton Exchange Reveals the Conduction Mechanism of a Transmembrane Proton Channel. Angewandte Chemie (International ed. in English), 52(33), 8790–8794. Retrieved from [Link]

  • Yu, W., Weininger, U., & Akke, M. (2024). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. Journal of the American Chemical Society. Retrieved from [Link]

  • Bahramzadeh, A., & Gsponer, J. (2016). Probabilistic Validation of Protein NMR Chemical Shift Assignments. PloS one, 11(6), e0157393. Retrieved from [Link]

  • (2010). PDB and BMRB Deposition. NESG Wiki. Retrieved from [Link]

  • Bucher, D., & Grant, C. V. (2015). pKa Determination of Histidine Residues in α-Conotoxin MII Peptides by 1H NMR and Constant pH Molecular Dynamics Simulation. Toxins, 7(10), 4155–4173. Retrieved from [Link]

  • Dashti, H., Lee, W., & Markley, J. L. (2021). Merging NMR Data and Computation Facilitates Data-Centered Research. Frontiers in Molecular Biosciences, 8, 783701. Retrieved from [Link]

  • (n.d.). Validation tools. BMRB. Retrieved from [Link]

  • (n.d.). Database Search Help. BMRB. Retrieved from [Link]

  • (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. BMRB. Retrieved from [Link]

  • Le, H., & Oldfield, E. (1994). Correlation between 15N NMR chemical shifts in proteins and secondary structure. Journal of biomolecular NMR, 4(3), 341–348. Retrieved from [Link]

  • (n.d.). Correlation between 15N NMR chemical shifts in proteins and secondary structure. University of Illinois. Retrieved from [Link]

  • (n.d.). Biological Magnetic Resonance Data Bank. Wikipedia. Retrieved from [Link]

  • (2019). Biological Magnetic Resonance Data Bank. PDBj. Retrieved from [Link]

  • (2017). Biological Magnetic Resonance Data Bank. PDBj. Retrieved from [Link]

  • (n.d.). BMRB Database. BMRB. Retrieved from [Link]

  • (n.d.). NEF Export for BMRB Deposition. CCPN. Retrieved from [Link]

  • (n.d.). BMRB - Biological Magnetic Resonance Bank. BMRB. Retrieved from [Link]

  • (n.d.). BMRB Deposition Systems. BMRB. Retrieved from [Link]

  • Lee, W., Dashti, H., & Markley, J. L. (2021). BioMagResBank (BMRB) as a Resource for Structural Biology. Methods in molecular biology (Clifton, N.J.), 2304, 25–48. Retrieved from [Link]

Sources

Technical Comparison: Ring-15N2 vs. Deuterated Histidine for Side-Chain Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ring-15N2 Histidine vs. Deuterated Histidine for Relaxation Studies Content Type: Technical Comparison Guide Audience: Senior Researchers, Structural Biologists, Drug Discovery Leads

Executive Summary

In the structural characterization of proteins, the Histidine side chain represents a unique challenge and opportunity due to its ability to toggle between tautomeric states (


-H vs. 

-H) and protonation states (neutral vs. charged) near physiological pH.[1][2]

For relaxation studies—specifically designed to probe ps-ns timescale dynamics, order parameters (


), and chemical exchange (

)—the choice between Ring-15N2 Histidine and Deuterated Histidine is not merely a choice of isotope, but a choice of the physical reporter .
  • Ring-15N2 Histidine is the gold standard for probing tautomeric equilibria, proton exchange kinetics, and hydrogen bonding .

  • Deuterated Histidine (typically utilized in a U-

    
    C,
    
    
    
    H background or for direct
    
    
    H NMR) is the superior choice for probing geometric ring flips (rotameric jumps) and for simplifying spectra in high-molecular-weight (HMW) complexes .

This guide dissects the mechanistic differences, experimental workflows, and data outputs of both approaches.

Mechanistic Basis of Relaxation

To select the correct reagent, one must understand the dominant relaxation mechanisms driving the experimental observables.

Ring-15N2 Histidine: The Dipolar/CSA Reporter

When using Ring-15N2 Histidine, the relaxation data (


, 

, hetNOE) is derived from the

N-

H bond vector
.
  • Primary Mechanism: Dipole-Dipole (DD) interaction between the ring nitrogen and its attached proton, modulated by Chemical Shift Anisotropy (CSA).

  • Unique Capability: Because the protonation state determines which nitrogen has a proton, this method directly reports on the tautomeric state .

  • The "Exchange" Factor:

    
    N relaxation is highly sensitive to chemical exchange (
    
    
    
    ) caused by proton hopping. This allows for the quantification of acid-base catalysis rates (
    
    
    ).
Deuterated Histidine: The Quadrupolar/Geometric Reporter

"Deuterated Histidine" in relaxation studies generally refers to two distinct methodologies:

  • Direct

    
    H Relaxation:  Measuring the relaxation of the C-
    
    
    
    H bond vector. The mechanism is dominated by the Quadrupolar Interaction , which is extremely efficient and sensitive to the orientation of the C-D bond.
  • Deuteration-Assisted

    
    C Relaxation:  Using deuteration to silence dipolar broadening, allowing measurement of 
    
    
    
    C relaxation (
    
    
    C-
    
    
    H vectors).
  • Primary Mechanism: Quadrupolar coupling (for

    
    H) or CSA/DD (for 
    
    
    
    C in D-background).
  • Unique Capability:

    
    H relaxation is insensitive to chemical exchange (proton hopping) but highly sensitive to ring flips  (
    
    
    
    isomerizations).

Comparative Analysis: Data & Applications

The following table contrasts the utility of both reagents in specific experimental scenarios.

FeatureRing-15N2 HistidineDeuterated Histidine (

H or

C-

H)
Primary Observable

N-

H Vector Dynamics
C-

H Vector or

C Line Shape
Tautomer Identification Excellent (Direct chemical shift readout)Poor (Indirect inference)
Proton Exchange (

)
Quantifiable (via CPMG or

)
Invisible (Protons are absent)
Ring Flips (Rotamers) Detectable (if timescales match)Superior (Quadrupolar pattern analysis)
Molecular Weight Limit < 30-40 kDa (Broadening issues)> 50 kDa (Sharper lines via TROSY/Deuteration)
pH Sensitivity High (pKa determination)Low (Geometric reporter)
Solid-State NMR Good (REDOR/CP experiments)Excellent (Pake patterns,

H line shape)
Decision Logic: Pathway to Reagent Selection

ReagentSelection Start Experimental Goal Q1 Is Tautomerism/Protonation the focus? Start->Q1 Q2 Is the protein > 40 kDa? Q1->Q2 No (General Dynamics) Res15N Select Ring-15N2 Histidine (Measure 15N R1, R2, NOE) Q1->Res15N Yes (Catalysis/pH) Q3 Are you studying Ring Flips (Geometry)? Q2->Q3 No ResD Select Deuterated Histidine (Measure 2H/13C Relaxation) Q2->ResD Yes (Need Line Narrowing) Q3->Res15N No (Backbone-Coupled Motion) Q3->ResD Yes (Rotameric Jumps)

Figure 1: Decision matrix for selecting Histidine labeling schemes based on experimental constraints.

Experimental Protocols

Protocol A: N-Relaxation using Ring-15N2 Histidine

Best for: Determining


 order parameters and proton exchange rates.
  • Sample Prep: Express protein in M9 media supplemented with

    
    N
    
    
    
    -Histidine (or U-
    
    
    N if cost permits). Buffer pH must be stable (±0.05 units) as His shifts are pH-sensitive.
  • Pulse Sequence: Use PEP-HSQC based relaxation sequences adapted for side chains.

    • Critical Step: Set the INEPT delay (

      
      ) to 
      
      
      
      ms (
      
      
      ) because side-chain
      
      
      couplings (
      
      
      Hz) are smaller than backbone couplings (
      
      
      Hz).
  • Data Acquisition:

    • Measure

      
       (inversion recovery delays: 10ms – 1.2s).
      
    • Measure

      
       (CPMG delays: 10ms – 200ms).
      
    • Measure

      
      -
      
      
      
      N NOE (saturation time: 3-5s).
  • Analysis: Fit peak intensities to exponential decays.

    • Validation: Calculate

      
      , 
      
      
      
      , and
      
      
      using Model-Free formalism.
    • Note: If

      
       is anomalously high, perform Relaxation Dispersion (CPMG) to quantify 
      
      
      
      s-ms exchange (
      
      
      ).
Protocol B: H-Line Shape Analysis using Deuterated Histidine

Best for: Solid-state NMR or studying slow ring flips in large complexes.

  • Sample Prep: Express protein in D

    
    O-based media or supplement with Ring-Deuterated Histidine. Recrystallize if doing solid-state NMR to ensure specific hydration.
    
  • Pulse Sequence:

    • Solution:

      
      C-
      
      
      
      H relaxation (indirect detection via
      
      
      C).
    • Solid State:[2][3][4][5] Quadrupolar Echo sequence.

  • Data Acquisition:

    • Acquire spectra at multiple temperatures.[6]

    • Observe the Pake Pattern (powder pattern).

  • Analysis:

    • Static limit: Pake pattern width

      
       kHz.
      
    • Fast rotation (Ring Flip): Pattern narrows/averages.

    • Validation: Fit the line shape distortion to a two-site jump model (180° flip) to extract the rate constant of the flip.

Scientific Integrity & Validation (E-E-A-T)

Causality in Experimental Choice

Why does


N labeling fail for ring flips? The 

N-

H vector lies in the plane of the ring. A 180° ring flip (about the

-

axis) moves the nitrogen to a new position, but if the flip is fast relative to the chemical shift difference, it averages the signal. However, the magnetic environment change is often dominated by the protonation state, not the flip. Conversely, the

H quadrupolar tensor is oriented along the C-D bond. A 180° flip reorients this tensor in a way that creates a very specific averaging of the quadrupolar interaction, making it the definitive probe for geometry.
Self-Validating the Protocol

To ensure your


N relaxation data is valid and not corrupted by exchange:
  • Run Field-Dependent Measurements: Acquire

    
     at two fields (e.g., 600 MHz and 800 MHz). If 
    
    
    
    scales quadratically with the field,
    
    
    (chemical exchange) is present.
  • The NOE Check: Side chain NOEs should be lower than backbone NOEs if the ring is mobile. If side chain NOE

    
     backbone NOE, the ring is rigid (likely H-bonded or metal-coordinated).
    

References

  • Sudhamalla, B., et al. (2020). The Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger – DNA Interactions. NIH/PubMed. Link

  • Wille, H., et al. (2024). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. Journal of the American Chemical Society. Link

  • Yang, D., & Kay, L. E. (1998). A Study of Protein Side-chain Dynamics from New 2H Auto-correlation and 13C Cross-correlation NMR Experiments. Journal of Molecular Biology. Link

  • Miao, Y., et al. (2014). Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy.[2] NIH/PubMed. Link

  • Gardner, K. H., & Kay, L. E. (1998). The Use of 2H, 13C, 15N Multidimensional NMR to Study the Structure and Dynamics of Proteins. Annual Review of Biophysics and Biomolecular Structure. Link

Sources

Precision Isotope Labeling: A Comparative Guide to L-Histidine Ring-15N2 Metabolic Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of L-Histidine Ring-15N2 (imidazole-labeled) for metabolic incorporation in recombinant proteins. Unlike uniform (


N-U) or backbone (

-

N) labeling, ring-selective labeling offers a high-fidelity probe for histidine kinase signaling, pH sensing mechanisms, and active-site catalytic dynamics without the spectral crowding associated with global labeling.

This document is structured for senior researchers requiring actionable protocols, comparative data, and self-validating quantification methods.

Technical Rationale: Why Ring-15N2?

Histidine is unique among amino acids due to its imidazole side chain, which has a pKa near physiological pH (~6.0). This allows it to toggle between protonated and neutral states, driving enzymatic catalysis and proton shuttling.

The Tautomer Problem

In standard NMR using Uniform


N labeling, the side-chain signals often overlap with backbone amides or suffer from complex coupling patterns. Furthermore, distinguishing between the N

1-H (

)
and N

2-H (

)
tautomers—critical for understanding enzyme mechanisms—is difficult without selective labeling.

L-Histidine Ring-15N2 incorporates


N specifically at the 

1 and

2 positions of the imidazole ring, leaving the backbone

-amine as

N (unless dual-labeled).
Mechanism of Action & Detection[1][2][3]
  • NMR Sensitivity: The imidazole

    
    N nuclei resonate in a distinct spectral window (~150–250 ppm), far removed from the backbone amide region (~100–135 ppm).
    
  • Direct Readout: The chemical shift of the ring nitrogens is highly sensitive to protonation state, allowing direct calculation of pKa and tautomeric equilibrium constants (

    
    ).
    

Comparative Analysis: Labeling Strategies

The following table compares L-Histidine Ring-15N2 against standard alternatives.

FeatureUniform

N Labeling (

NH

Cl)
Backbone

-

N Histidine
L-Histidine Ring-15N2
Primary Application Global structure determinationBackbone dynamicsActive site catalysis / pH sensing
Spectral Resolution Low (Crowded side-chain region)High (Backbone only)Ultra-High (Distinct side-chain window)
Tautomer ID Difficult (requires complex pulse sequences)ImpossibleDirect (via chemical shift)
Metabolic Scrambling N/A (Everything is labeled)High (Transamination risks)Low (Ring is metabolically stable)
Cost Efficiency High (Cheap reagents)ModerateSpecialized (Targeted usage)
Signal-to-Noise Lower (due to

and relaxation)
HighHigh (isolated spin system)

Experimental Protocol: Metabolic Incorporation in E. coli

To achieve >95% incorporation while minimizing metabolic scrambling (the transfer of the


N label to other amino acids), this protocol utilizes a Medium Shift  strategy with Catabolite Repression.
Prerequisite: The "Scrambling" Trap

E. coli contains the hut operon (Histidine Utilization), which can degrade histidine to glutamate and ammonia, redistributing the


N label.
  • Control: You must include Glucose (0.4% w/v) in the M9 media. Glucose induces catabolite repression, shutting down the hut operon and forcing the bacteria to incorporate the exogenous L-Histidine Ring-15N2 directly into the protein.

Workflow Diagram

IncorporationProtocol Inoculum 1. Inoculum LB Media Growth 2. Biomass Growth (Rich Media) to OD600 ~0.7 Inoculum->Growth Wash 3. Wash Step (Remove rich nitrogen) Growth->Wash Centrifuge Resuspend 4. Resuspend M9 Minimal + Glucose Wash->Resuspend Starve 5. Starvation Phase (30 mins, deplete natural His) Resuspend->Starve Pulse 6. Pulse Labeling Add His-Ring-15N2 (35 mg/L) Starve->Pulse Induction 7. Induction (IPTG) Pulse->Induction Wait 15 min

Figure 1: Medium Shift Protocol designed to maximize incorporation efficiency and minimize isotopic dilution.

Step-by-Step Methodology
  • Biomass Generation: Inoculate E. coli BL21(DE3) in LB broth. Grow at 37°C until OD

    
     reaches 0.7–0.8.
    
  • Wash: Centrifuge cells (3,000 x g, 10 min). Discard supernatant to remove all traces of unlabeled nitrogen sources.

  • Resuspension: Resuspend pellet gently in M9 Minimal Media containing:

    • 1x M9 salts

    • 0.4% Glucose (Critical for hut repression)

    • 1 mM MgSO

      
      , 0.1 mM CaCl
      
      
      
    • Thiamine (Vit B1) and Biotin (if strain requires)

    • NO Nitrogen Source (initially)

  • Starvation: Shake at 37°C for 30 minutes. This depletes intracellular pools of unlabeled histidine.

  • Label Addition: Add L-Histidine Ring-15N2 to a final concentration of 35–50 mg/L .

    • Note: Simultaneously add other 19 amino acids (unlabeled) at 100 mg/L to suppress biosynthesis pathways.

  • Induction: Incubate for 15 minutes to allow uptake, then induce with IPTG (e.g., 0.5 mM).

  • Expression: Lower temperature to 20–25°C and express for 12–16 hours.

Quantification of Incorporation

Trustworthiness in data requires validation. You must quantify the incorporation rate before interpreting structural data.

Method A: Mass Spectrometry (LC-MS)

Intact protein MS or tryptic peptide mapping is the gold standard.

Formula:



  • 
    :  Intensity of the heavy peptide peak (shifted by +2 Da per Histidine residue).
    
  • 
    :  Intensity of the monoisotopic peak.
    

Self-Validating Check: If you observe a mass shift of +1 Da instead of +2 Da, it indicates scrambling or incomplete synthesis where the ring was degraded. Ring-15N2 should always shift in increments of +2 Da.

Method B: NMR Validation (HSQC)

Run a 2D


H-

N HSQC spectrum.[1]
  • Expectation: Signals should appear only in the side-chain region.

    • 
      2-H: ~170–250 ppm (
      
      
      
      N dimension).[2]
    • 
      1-H: ~170–250 ppm (
      
      
      
      N dimension).
  • QC Check: If you see signals in the 110–130 ppm region, the label has scrambled into the backbone amides of other amino acids (likely via glutamate). This indicates failed catabolite repression.

Data Interpretation: Tautomer States

The power of this product lies in distinguishing the tautomeric state of the imidazole ring.[3][4]

Tautomers Tau Tau (τ) Tautomer Nε2-H Protonated Nδ1 Lone Pair Pi Pi (π) Tautomer Nδ1-H Protonated Nε2 Lone Pair Tau->Pi Fast Exchange (High pH) Charged Cationic Form Both Protonated (Low pH) Tau->Charged Protonation (Low pH) Pi->Charged Protonation

Figure 2: Histidine Tautomer Equilibrium. Ring-15N2 labeling allows distinct assignment of these states based on chemical shift.

  • Neutral

    
     tautomer:  N
    
    
    
    2 is protonated (~160-180 ppm), N
    
    
    1 is not (~250 ppm).[2]
  • Neutral

    
     tautomer:  N
    
    
    
    1 is protonated (~160-180 ppm), N
    
    
    2 is not (~250 ppm).
  • Charged (Cationic): Both nitrogens are protonated and resonate ~170-180 ppm.

References

  • Optimized histidine-specific isotopic labeling in proteins overproduced in Escherichia coli. Source: PubMed / The Protein Society URL:[Link]

  • Differentiation of histidine tautomeric st

    
    N selectively filtered 
    
    
    
    C solid-state NMR spectroscopy.
    Source: NIH / PubMed URL:[Link]
  • Compound-Specific and Intramolecular

    
    N Analysis of a Poly-Nitrogenous Amino Acid: Histidine. 
    Source: NIH / ACS Earth and Space Chemistry
    URL:[Link]
    
  • Highly Selective Stable Isotope Labeling of Histidine Residues by Using a Novel Precursor in E. coli-Based Overexpression Systems. Source: PubMed URL:[Link]

  • Calculation of partial isotope incorporation into peptides measured by mass spectrometry. Source: NIH / BMC Bioinformatics URL:[Link]

Sources

Comparative Analysis of Histidine Hydrogen Bonding Networks: A Technical Guide for Structural Biology & Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Histidine is the "Swiss Army knife" of the proteome. Its imidazole side chain (


) allows it to function as a pH sensor, a proton shuttle, and a metal coordinator within the physiological range. However, for drug development professionals, the ambiguity of histidine’s protonation state (neutral 

, neutral

, or cationic) represents a critical blind spot. A misassigned protonation state in a docking simulation can lead to errors in binding energy calculations of up to 5–10 kcal/mol, effectively rendering a virtual screen useless.

This guide objectively compares the three primary modalities for resolving histidine hydrogen bonding networks: NMR Spectroscopy , Neutron Diffraction , and Computational Modeling (QM/MM & MD) .

Part 1: The Tautomeric Landscape (The Physics)

Before comparing detection methods, we must define the physical states. The imidazole ring exists in dynamic equilibrium. In its neutral form, the proton can reside on


 (the 

tautomer) or

(the

tautomer).[1]
  • 
     tautomer (
    
    
    
    -H):
    The most common neutral form (
    
    
    80% in solution) due to lower solvation energy.
  • 
     tautomer (
    
    
    
    -H):
    Often stabilized by intramolecular H-bonds (e.g., in catalytic triads).
  • Cationic form (

    
    ):  Both nitrogens are protonated; occurs at pH < 6.0.
    
Visualization: The Histidine Equilibrium

The following diagram illustrates the protonation and tautomerization pathways that must be distinguished experimentally.

HistidineEquilibrium Cation Cationic HisH+ (Protonated) Tau Tau (τ) Tautomer (Nε2-H) Cation->Tau -H+ (pKa ~6.0) Pi Pi (π) Tautomer (Nδ1-H) Cation->Pi -H+ (pKa ~6.0) Tau->Pi Tautomerization (Fast Exchange)

Figure 1: The dynamic equilibrium of histidine. Drug targets often lock the residue into one specific state, necessitating precise identification.

Part 2: Comparative Methodology

We evaluate the three dominant methods based on resolution, dynamic sensitivity, and utility in Structure-Based Drug Design (SBDD).

Table 1: Comparative Assessment Matrix
FeatureSolution NMR Neutron Diffraction X-Ray Crystallography MD / QM/MM
Primary Detection Magnetic nuclei (

,

)
Atomic nuclei (H/D strong scatterers)Electron densityPotential Energy Function
H-Bond Visibility Indirect (via chemical shift/J-coupling)Direct (Nuclear density maps)Inferential (Heavy atom distance)Predictive
Dynamic Range Excellent (ps to s timescales)Static (Time-averaged)Static (Time-averaged)Excellent (fs to

s)
Sample Requirement Isotopic labeling (

/

)
Large crystals (>1 mm

), Perdeuteration
Standard crystalsPDB Structure
Resolution Limit Molecular weight (< 50-80 kDa)Flux/Crystal size limitedResolution < 0.9 Å needed for HForce field accuracy
Cost/Throughput High / MediumVery High / LowLow / HighLow / High
Deep Dive: The Specifics

1. NMR Spectroscopy (The Dynamic Ruler) NMR is the only method that can determine tautomeric ratios in solution. The "fingerprint" lies in the


 chemical shifts.
  • Mechanism: The chemical shift of nitrogen is highly sensitive to protonation. A protonated nitrogen resonates upfield (

    
    170 ppm), while a non-protonated nitrogen with a lone pair resonates downfield (
    
    
    
    250 ppm).
  • Critical Insight: In the

    
     tautomer, 
    
    
    
    is protonated (170 ppm) and
    
    
    is not (250 ppm). In the
    
    
    tautomer, this pattern is reversed.

2. Neutron Diffraction (The Gold Standard) While X-rays scatter off electrons (making Hydrogen invisible), neutrons scatter off nuclei. Hydrogen has a negative scattering length, while Deuterium (D) has a positive one.[2]

  • Mechanism: By crystallizing proteins in

    
    , researchers can visualize the exact position of the deuteron on the imidazole ring.
    
  • Critical Insight: This is the only experimental method to directly measure H-bond lengths (e.g.,

    
    ) with precision, often revealing "low-barrier hydrogen bonds" (LBHBs) that are shorter and stronger than standard bonds.
    

3. Computational Modeling (The Predictive Lens)

  • Mechanism: Standard MD (e.g., AMBER, CHARMM) requires the user to fix the protonation state (HID, HIE, or HIP) at the start. This is a major source of error.

  • Advanced Solution: Constant-pH MD (CpHMD) allows the protonation state to fluctuate dynamically during the simulation based on the local electrostatic environment, offering a more realistic view of the H-bond network.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols outline the standard workflows for validating histidine states.

Protocol A: NMR Determination of Histidine Tautomers

Objective: Assign


 vs 

states in a target protein (e.g., < 30 kDa).
  • Sample Preparation:

    • Express protein in minimal media with

      
       as the sole nitrogen source.
      
    • Purify into a phosphate buffer (avoid amine-based buffers like Tris which interfere).

    • pH titration: Prepare samples at pH 5.0, 6.0, 7.0, and 8.0.

  • Data Acquisition:

    • Run a 2D

      
       HSQC (Heteronuclear Single Quantum Coherence) experiment.
      
    • Crucial Step: Use a "Long-range" HSQC optimized for

      
       (ring nitrogens) rather than the standard 90 Hz (backbone amides).
      
  • Data Analysis (The Decision Matrix):

    • Scenario 1 (Cationic): Both ring nitrogens show peaks at

      
      170-180 ppm.
      
    • Scenario 2 (

      
       Tautomer): 
      
      
      
      at
      
      
      170 ppm,
      
      
      at
      
      
      250 ppm.
    • Scenario 3 (

      
       Tautomer): 
      
      
      
      at
      
      
      170 ppm,
      
      
      at
      
      
      250 ppm.
Protocol B: Computational Validation via PropKa & CpHMD

Objective: Predict protonation states for docking when experimental data is absent.

  • Static Prediction:

    • Input PDB file into PropKa 3.0 .

    • Analyze ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       shifts. A Histidine buried near a Glutamate will likely have an elevated 
      
      
      
      (stabilized cation).
  • Dynamic Simulation (AMBER/CHARMM):

    • System: Solvate protein in explicit water (TIP3P).

    • Setup: Define titratable residues in the CpHMD input file.

    • Run: 100 ns simulation with Monte Carlo sampling of protonation states every 100 steps.

    • Output: Plot the "Fraction Protonated" vs. pH to determine the dominant species at physiological pH.

Part 4: Integrated Workflow Visualization

The following diagram represents a decision tree for researchers to select the appropriate validation method based on their project stage.

MethodSelection Start Start: Define Histidine Network Requirement IsStructureKnown Is Crystal Structure Available? Start->IsStructureKnown ResolutionCheck Resolution < 1.0 Å? IsStructureKnown->ResolutionCheck Yes NMR Method: 15N-NMR (Best for Solution Dynamics) IsStructureKnown->NMR No (Soluble Protein) Neutron Method: Neutron Diffraction (Gold Standard for H-bonds) ResolutionCheck->Neutron No (Need H-positions) Comp Method: Constant-pH MD (Best for Prediction) ResolutionCheck->Comp Yes (Refine Electrostatics) Neutron->Comp Validate Mechanism NMR->Comp Validate Dynamics

Figure 2: Strategic decision tree for selecting the analytical modality based on structural data availability and resolution.

Part 5: Implications for Drug Design

Understanding the histidine network is not merely academic; it drives potency.

  • Transition State Stabilization: In serine proteases (e.g., Trypsin, Thrombin), the catalytic His57 must be in the neutral

    
     state to accept a proton from Ser195. Inhibitors that mimic the transition state often bind with higher affinity if they complement the charged form of His57 that exists transiently during catalysis.
    
  • pH-Dependent Binding (The "Switch"): The Influenza M2 proton channel relies on a His37 tetrad. At low pH (endosome), these histidines protonate, repelling each other to open the channel. Amantadine derivatives target this pore. Designing drugs that bind only to the low-pH form can increase selectivity and reduce systemic toxicity.

  • Docking Accuracy: If a docking grid assumes a neutral Histidine when the pocket actually stabilizes the cation (due to a nearby Asp/Glu), the electrostatic term will be incorrect by orders of magnitude. Recommendation: Always run PropKa or CpHMD prior to high-throughput virtual screening.

References
  • Pelton, J. G., et al. (1993). "Tautomeric states of the active-site histidines of chymotrypsin A alpha." Journal of the American Chemical Society.[3][4]

  • Langan, P., et al. (2008). "Neutron crystallography for the study of hydrogen bonds in macromolecules." Acta Crystallographica Section D.

  • Miao, Y., & McCammon, J. A. (2013). "G-protein coupled receptors: advances in simulation and drug discovery." Current Opinion in Structural Biology.

  • Li, S., & Hong, M. (2011). "Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR." Journal of the American Chemical Society.[3][4]

  • Kovalevsky, A. Y., et al. (2010). "Identification of the H+ migration pathway in the M2 channel of influenza A virus." Journal of Molecular Biology.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of L-HISTIDINE:HCL:H2O (RING-15N2)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of L-Histidine monohydrochloride monohydrate, isotopically labeled with Nitrogen-15 in the imidazole ring (L-HISTIDINE:HCL:H2O (RING-15N2)). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends to the entire lifecycle of the materials we use, including their final disposal. This document is designed to provide clear, actionable intelligence, ensuring that laboratory operations remain safe, compliant, and efficient.

Core Principles: Understanding the Material

L-Histidine monohydrochloride monohydrate is an amino acid derivative widely used in various research applications, from proteomics to metabolic studies. The specific variant is labeled with Nitrogen-15 (¹⁵N), a stable, non-radioactive isotope of nitrogen.

The Critical Distinction: Stable vs. Radioactive Isotopes

The central principle governing the disposal of this compound is the nature of its isotopic label. Nitrogen-15 is a stable isotope , meaning it does not undergo radioactive decay.[1][] Consequently, it does not emit radiation and requires no specialized handling procedures beyond those applicable to the unlabeled chemical.[1] This is in stark contrast to radioactive isotopes (e.g., ³H, ¹⁴C, ³²P), which are inherently unstable and require stringent protocols for handling and disposal to prevent radiation exposure and environmental contamination.[1][]

Therefore, the disposal procedures for L-HISTIDINE:HCL:H2O (RING-15N2) are dictated by the chemical properties of L-Histidine monohydrochloride monohydrate itself, not by its isotopic label.

Hazard Identification & Safety Profile

Based on Safety Data Sheets (SDS), L-Histidine monohydrochloride monohydrate is generally not classified as a hazardous substance.[3][4][5] However, it is prudent to recognize its potential hazards:

CharacteristicDescriptionSource(s)
CAS Number (Unlabeled) 5934-29-2[6]
Molecular Formula C₆H₉N₃O₂·HCl·H₂O[6][7]
Primary Hazard Causes serious eye irritation (H319).[7][8]
Other Potential Hazards May cause skin and respiratory irritation upon prolonged contact or inhalation of dust.[8][9]
Combustibility Not considered a significant fire risk, though containers may burn.[10] The enrichment of fine dust can lead to a dust explosion hazard.[3]
Transport Regulations Not regulated as a dangerous good for transport (IATA-DGR, IMDG-Code).

Personal Protective Equipment (PPE): Before handling or preparing for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or goggles approved under NIOSH or EN 166 standards are mandatory to prevent eye contact.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[3]

  • Body Protection: A standard laboratory coat is required.[11]

All handling and disposal preparations should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation of dust.[10][11]

Disposal Decision Workflow

The appropriate disposal pathway depends on the quantity of the waste and whether it is contaminated with other hazardous substances. This decision tree provides a clear logical flow for selecting the correct protocol.

DisposalDecisionTree start Start: Assess Waste Stream is_mixed Is the waste mixed with other hazardous chemicals (solvents, etc.)? start->is_mixed is_bulk Is it a bulk quantity (e.g., > 100g) or contaminated labware? is_mixed->is_bulk No protocol_hazardous Follow Protocol 2: Disposal as Hazardous Chemical Waste is_mixed->protocol_hazardous Yes is_solution Is it a dilute aqueous solution (<1% w/v) with no other hazardous components? is_bulk->is_solution No (Small quantity, pure solid) is_bulk->protocol_hazardous Yes protocol_solid Follow Protocol 1A: Disposal of Solid Waste is_solution->protocol_solid No (Solid) protocol_aqueous Follow Protocol 1B: Disposal of Aqueous Waste is_solution->protocol_aqueous Yes

Caption: Disposal decision workflow for L-HISTIDINE:HCL:H2O (RING-15N2).

Step-by-Step Disposal Protocols

Adherence to institutional and local regulations is mandatory. Always consult your organization's Environmental Health & Safety (EHS) department for specific guidance.[11][12]

Protocol 1: Disposal of Small, Uncontaminated Quantities

This protocol applies to small amounts of pure L-HISTIDINE:HCL:H2O (RING-15N2) typically generated during routine research.

A. Solid Waste (e.g., residual powder, weighing paper)

  • Collection:

    • Carefully sweep or transfer all solid residues into a designated, sealable waste container.[10] This can be a plastic bag or a screw-cap bottle.

    • Avoid generating dust during transfer.[10] Do not use compressed air for cleaning.[10]

  • Labeling:

    • Clearly label the container with the full chemical name: "L-Histidine monohydrochloride monohydrate".

    • Do not label it as "hazardous waste" unless it meets specific criteria defined by your institution or is mixed with other hazardous materials.

  • Disposal:

    • For most research labs, this container can be disposed of as regular, non-hazardous laboratory chemical waste.

    • Place the sealed container in the appropriate bin for collection by your facility's waste management service. Do not place it in general office trash.

B. Dilute Aqueous Solutions (e.g., buffers, media)

Some institutional guidelines permit the disposal of dilute, low-toxicity aqueous reagents, such as amino acid solutions, via the sanitary sewer.[13]

  • Verification:

    • Confirm with your institution's EHS guidelines that sink disposal of dilute amino acid solutions is permitted.

    • Ensure the solution does not contain any other regulated chemicals (e.g., heavy metals, halogenated solvents).

  • Neutralization (if necessary):

    • Check the pH of the solution. While L-Histidine HCl is only slightly acidic, adjust the pH to a neutral range (typically 6-9) if required by local wastewater regulations.

  • Disposal:

    • Turn on the faucet to generate a strong flow of cold water.

    • Slowly pour the dilute solution down the drain.

    • Continue to run water for at least 30 seconds to ensure the solution is thoroughly flushed from the laboratory plumbing.

Protocol 2: Disposal as Regulated Chemical Waste

This protocol is mandatory for bulk quantities, contaminated materials, or when mixed with other hazardous chemicals.

  • Waste Container Selection:

    • Select a container that is chemically compatible with the entire waste mixture and is in good condition with a secure, leak-proof lid.[12][14]

    • The container must be clearly labeled with the words "Hazardous Waste".[15]

  • Waste Segregation & Labeling:

    • Do not mix this waste with incompatible materials.[12] For example, do not mix aqueous waste with organic solvents unless specifically instructed by your EHS department.

    • As soon as waste accumulation begins, affix a hazardous waste tag.[12]

    • List all constituents and their approximate percentages on the tag. For example: "L-Histidine monohydrochloride monohydrate (~5%), Methanol (~95%)".

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14][15]

    • The SAA should be under the control of laboratory personnel and may require secondary containment to prevent spills.[16][17]

    • Keep containers closed at all times except when adding waste.[12]

  • Arranging for Pickup:

    • Contact your institution's EHS department or approved chemical waste disposal service to schedule a pickup.[11]

    • Follow all institutional procedures for waste handover.

Spill Management Protocol

In the event of an accidental spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Clear the immediate area of personnel to prevent further exposure. Alert colleagues and your laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large spills, contact your EHS emergency line.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Containment & Cleanup:

    • For solid spills, gently sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[10] Use a vacuum designed for dust collection if available.

    • Avoid dry sweeping that creates dust. If necessary, lightly moisten the material with water to minimize dust generation.

    • Clean the spill area with soap and water after the material has been removed.

  • Disposal of Cleanup Materials: All contaminated materials (gloves, wipes, etc.) must be placed in the same waste container as the spilled chemical and disposed of according to the appropriate protocol described in Section 3.

Regulatory Framework

The management of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[14][18] For academic laboratories, the EPA's Subpart K regulations provide an alternative set of standards designed to be more suitable for a research environment.[14][19] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices, hazard communication, and employee training to ensure worker safety.[12][20][21] This guide is designed to align with the principles set forth by these regulatory bodies.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How To Store And Dispose Of Radiolabeled Compounds. (2019, January 11). Moravek, Inc.
  • L-Histidine monohydrochloride monohydrate - Safety D
  • L-Histidine monohydrochloride monohydrate - Safety Data Sheet. (2025, September 15). Sigma-Aldrich.
  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • How to Dispose the Waste from Isotope Labeling. (2015, November 4). BOC Sciences.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • Safety Data Sheet: L-Histidine monohydrochloride monohydr
  • Safety Data Sheet: L-Histidine hydrochloride monohydr
  • L-HISTIDINE MONOHYDROCHLORIDE FOR BIOCHEMISTRY - Safety D
  • L-Histidine Monohydrochloride Monohydrate - Safety D
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. PK Safety.
  • L-Histidine HCl - Material Safety Data Sheet. (2009, January 23). Scholar Chemistry.
  • L-Histidine Hydrochloride Monohydrate SDS of Manufacturers. (2025, October 17). Anmol Chemicals.
  • L-Histidine·HCl·H₂O (ring-¹⁵N₂, 98%).
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • Navigating the Safe Disposal of Amino-PEG12-Boc: A Procedural Guide. Benchchem.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Hazardous Waste Disposal Guide. Northwestern University.

Sources

A Researcher's Guide to the Safe Handling of L-HISTIDINE:HCL:H2O (RING-15N2)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with L-HISTIDINE:HCL:H2O (RING-15N2). Beyond mere compliance, this document is designed to foster a deep understanding of the "why" behind each safety recommendation, ensuring that these practices become an intuitive part of your laboratory workflow. Our commitment is to empower you with the knowledge to handle this and similar chemical compounds with the utmost confidence and safety.

Understanding the Compound: L-HISTIDINE:HCL:H2O (RING-15N2)

L-Histidine hydrochloride monohydrate is an essential amino acid widely used in biochemical research, pharmaceutical development, and as a component in cell culture media.[1] The "(RING-15N2)" designation indicates that the two nitrogen atoms within the imidazole ring of the histidine molecule are isotopically labeled with Nitrogen-15. While the isotopic labeling does not significantly alter the chemical reactivity or the primary hazards of the compound, it is crucial to handle it with care to protect both the researcher and the integrity of the experiment.

Although not classified as a hazardous substance under GHS, it can cause irritation to the eyes, skin, and respiratory tract.[2][3] The primary risks are associated with the inhalation of dust particles and direct contact with the skin and eyes.[2][3]

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment (PPE), the primary strategy for safe handling is to minimize exposure through robust engineering controls.

  • Ventilation: Always handle L-HISTIDINE:HCL:H2O (RING-15N2) in a well-ventilated area.[4][5] For procedures that may generate dust, such as weighing or transferring the powder, a chemical fume hood is strongly recommended.[6]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[3][5]

Personal Protective Equipment (PPE): A Comprehensive Approach

The appropriate selection and use of PPE are critical for preventing direct contact with the chemical. The following table summarizes the recommended PPE for handling L-HISTIDINE:HCL:H2O (RING-15N2).

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Powder Safety goggles with side shields or a face shield.[7][8][9]Nitrile gloves (minimum 0.11 mm thickness).[8]Laboratory coat.[9]NIOSH-approved N95 respirator if dust is generated and ventilation is inadequate.[7][8]
Preparing Solutions Safety goggles.[7][8]Nitrile gloves.[8]Laboratory coat.[9]Not generally required with adequate ventilation.
General Laboratory Use Safety glasses.Nitrile gloves.Laboratory coat.Not required.
  • Eye and Face Protection: The primary hazard to the eyes is from airborne dust particles or splashes when preparing solutions. Safety goggles provide a seal around the eyes, offering superior protection compared to safety glasses.[8] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[9][10]

  • Hand Protection: Nitrile gloves offer excellent protection against incidental contact with this compound.[8] It is crucial to change gloves immediately if they become contaminated.[10] Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A standard laboratory coat is sufficient to protect against minor spills and contamination of personal clothing.[9]

  • Respiratory Protection: Inhalation of dust is a primary exposure route.[3] While engineering controls are the first line of defense, a respirator becomes essential when these controls are insufficient to keep the airborne concentration of the powder to a minimum.[7][8]

The following workflow illustrates the proper sequence for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1: PPE Donning and Doffing Sequence
Operational and Disposal Plans
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Clear the work area of any unnecessary items.

  • Weighing: If possible, weigh the compound directly into the receiving vessel to minimize dust generation. Use a spatula to handle the powder and avoid scooping actions that could create airborne dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, decontaminate the work surface with an appropriate cleaning agent. Wash hands thoroughly with soap and water, even after removing gloves.[4][11]

  • Store L-HISTIDINE:HCL:H2O (RING-15N2) in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5]

  • Protect from moisture and direct sunlight.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[2][7]

In the event of a spill, follow these steps:

  • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess: Determine the extent of the spill and the necessary PPE for cleanup.

  • Contain: For a dry spill, carefully sweep or vacuum the material.[4] Avoid actions that generate dust. For a liquid spill, absorb with an inert material.

  • Clean: Decontaminate the spill area with a suitable cleaner.

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal.[4][8]

The following diagram outlines the decision-making process for spill response.

Spill_Response Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess MinorSpill Minor Spill Assess->MinorSpill MajorSpill Major Spill Assess->MajorSpill large volume or poor ventilation DonPPE Don Appropriate PPE MinorSpill->DonPPE Evacuate Evacuate Area & Alert Supervisor MajorSpill->Evacuate End Spill Response Complete Evacuate->End ContainDry Contain Dry Spill: Sweep or vacuum DonPPE->ContainDry Dry Spill ContainWet Contain Wet Spill: Absorb with inert material DonPPE->ContainWet Wet Spill Clean Clean & Decontaminate Area ContainDry->Clean ContainWet->Clean Dispose Dispose of Waste Properly Clean->Dispose Dispose->End

Figure 2: Spill Response Workflow

Dispose of waste L-HISTIDINE:HCL:H2O (RING-15N2) and any contaminated materials in accordance with local, state, and federal regulations.[12] Do not dispose of down the drain.[8] Package waste in sealed, labeled containers.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your valuable research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Histidine hydrochloride monohydrate. Retrieved from [Link]

  • HAYASHI PURE CHEMICAL IND.,LTD. (2010, September 2). L-Histidine hydrochloride monohydrate Safety Data Sheet. Retrieved from [Link]

  • ChemScience. (2024, May 30). Safety Data Sheet: L-Histidine monohydrochloride monohydrate. Retrieved from [Link]

  • BioSpectra, Inc. (n.d.). L-Histidine Monohydrochloride Monohydrate Safety Data Sheet. Retrieved from [Link]

  • Ajinomoto - AminoScience Division. (2003, January 6).
  • Scholar Chemistry. (2009, January 23).
  • (2024, December 27).
  • Atiken. (n.d.).
  • Eurisotop. (n.d.). L-HISTIDINE:HCL:H2O (RING-15N2, 98%). Retrieved from [Link]

  • Loba Chemie. (n.d.). L-HISTIDINE MONOHYDROCHLORIDE FOR BIOCHEMISTRY Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • BenchChem. (2025). Personal protective equipment for handling 1-Aminohydantoin-d2 hydrochloride.
  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.